molecular formula C2H2N2S3 B142945 1,3,4-Thiadiazole-2,5-dithiol CAS No. 132120-64-0

1,3,4-Thiadiazole-2,5-dithiol

Numéro de catalogue: B142945
Numéro CAS: 132120-64-0
Poids moléculaire: 150.3 g/mol
Clé InChI: BIGYLAKFCGVRAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is a versatile sulfur-containing heterocyclic compound that serves as a critical reagent in advanced scientific and industrial research. Its unique structure, featuring two reactive thiol groups, confers exceptional chelating and binding affinity for metal ions, enabling diverse applications. In mineral processing, DMTD acts as a highly efficient activator for copper oxide ores like azurite. It forms stable Cu(I)–DMTD complexes on the mineral surface, creating active sites that significantly enhance the subsequent adsorption of xanthate collectors and improve flotation recovery . In energy storage research, DMTD is a key mediator in next-generation lithium-sulfur (Li–S) battery systems. When incorporated into gel polymer electrolytes, its thiol groups function as a difunctional mediator that suppresses the polysulfide shuttle effect and accelerates redox kinetics, leading to batteries with superior rate capability, high capacity retention, and extended cycling stability . DMTD also functions as a high-performance corrosion inhibitor for metals, forming protective self-assembled monolayers on surfaces such as copper and mild steel in acidic environments . Furthermore, the 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry and drug discovery. It acts as a bioisostere of pyrimidine and purine bases, allowing synthesized derivatives to interact with biological targets, which has led to compounds with demonstrated antimicrobial and antiproliferative activities in preclinical research . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3,4-thiadiazolidine-2,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGYLAKFCGVRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30555-21-6, Array
Record name Poly(2,5-dimercapto-1,3,4-thiadiazole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30555-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6040115
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Slightly yellow solid with an irritating odor; [NTP] Yellow powder with a stench; [Alfa Aesar MSDS]
Record name 1,3,4-Thiadiazolidine-2,5-dithione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19486
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1072-71-5
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuthiol I
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Thiadiazolidine-2,5-dithione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dimercapto-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-thiadiazole-2,5-dithiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,4-THIADIAZOLIDINE-2,5-DITHIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S78T9T08C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Tautomerism of 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 1,3,4-thiadiazole-2,5-dithiol (DMTD). This compound is a critical scaffold in medicinal chemistry and materials science, and understanding its tautomeric equilibrium is paramount for predicting its chemical behavior, biological activity, and interaction with molecular targets. This document outlines the theoretical underpinnings and practical methodologies for studying this tautomerism, presenting key data and experimental protocols.

The Tautomeric Landscape of this compound

This compound can exist in three primary tautomeric forms, which are in a dynamic equilibrium. These are the dithiol, the thiol-thione, and the dithione forms. The position of this equilibrium is influenced by the physical state (solid or solution), the polarity of the solvent, and temperature.[1]

  • Dithiol Form (a): Characterized by two exocyclic thiol (-SH) groups. This form is aromatic.

  • Thiol-thione Form (b): A mixed tautomer with one thiol group and one thione (C=S) group, along with a proton on a ring nitrogen atom. This is often the most stable form.[2]

  • Dithione Form (c): Contains two exocyclic thione groups and protons on both ring nitrogen atoms.

The tautomeric equilibrium is a critical consideration in drug design, as the different forms present distinct hydrogen bond donor and acceptor capabilities, as well as different lipophilicity and metal-chelating properties.

Caption: Tautomeric equilibrium of this compound.

Data Presentation: Quantitative Analysis of Tautomers

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energetic differences between the tautomers. The following tables summarize key computational and spectroscopic data.

Table 1: Calculated Relative Energies of this compound Tautomers

The relative stability of the tautomers has been investigated in the gas phase using various levels of theory. The thiol-thione form is consistently predicted to be the most stable.[2]

TautomerComputational MethodRelative Total Energy (ΔE) (kcal/mol)Relative Free Energy (ΔG₂₉₈) (kcal/mol)
Dithiol (a)MP2/6-311+G(d,p)5.55.4
CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p)6.46.3
Thiol-thione (b) MP2/6-311+G(d,p)0.0 0.0
CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p)0.0 0.0
Dithione (c)MP2/6-311+G(d,p)1.00.9
CCSD(T)/6-311+G(d,p)//MP2/6-311+G(d,p)0.20.2

Data sourced from ab initio studies on the tautomerism of 2,5-substituted diazoles.[2] All energies are relative to the most stable thiol-thione tautomer.

Table 2: Characteristic Spectroscopic Data for Tautomer Identification

Spectroscopic techniques provide experimental evidence for the presence of different tautomers. The key is to identify vibrational modes or nuclear magnetic resonances unique to each form.

Tautomeric FormSpectroscopic TechniqueCharacteristic SignalWavenumber (cm⁻¹) / Chemical Shift (ppm)
Dithiol (-SH)FTIR / Ramanν(S-H) stretch~2550
¹H NMRδ(S-H)Highly variable, broad, 3-5 ppm
Thione (C=S)FTIR / Ramanν(C=S) stretch~1340-1360[3]
¹³C NMRδ(C=S)~177-179
Thione (N-H)FTIR / Ramanν(N-H) stretch~3100-3400
¹H NMRδ(N-H)~13-15, broad[3]

Note: Spectroscopic values are approximate and can be influenced by the solvent, concentration, and molecular substitution.

Experimental Protocols

Detailed methodologies are crucial for reproducible studies. Below are protocols for the key experimental techniques used to investigate this compound tautomerism.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the tautomers, particularly the S-H, N-H, and C=S bonds. The KBr pellet method is standard for solid-state analysis.

Protocol for KBr Pellet Preparation and Analysis:

  • Material Preparation: Use spectroscopy-grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.[2] The agate mortar, pestle, and die set must be thoroughly cleaned with a solvent (e.g., acetone) and dried.[4]

  • Sample Grinding: Grind 1-2 mg of the solid this compound sample into a fine powder using the agate mortar and pestle.[3]

  • Mixing: Add approximately 100-200 mg of the dried KBr to the ground sample. Gently but thoroughly mix the two powders until a homogenous mixture is obtained.[4][5] Avoid vigorous grinding at this stage to prevent sample degradation.

  • Pellet Pressing: Transfer a small amount of the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure gradually to approximately 8-10 metric tons for a 13 mm die.[2] If the die has a vacuum port, apply a vacuum to remove trapped air. Hold the pressure for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[2]

  • Spectral Acquisition:

    • Record a background spectrum using a pure KBr pellet.

    • Place the sample pellet in the FTIR spectrometer's sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the key vibrational bands:

      • A band around 2550 cm⁻¹ indicates the presence of an S-H stretch (dithiol form).[3]

      • A broad band in the 3100-3400 cm⁻¹ region suggests an N-H stretch (thione or dithione form).[3]

      • A strong absorption between 1340-1360 cm⁻¹ is characteristic of a C=S stretch (thione or dithione form).[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The choice of solvent is critical as it can influence the position of the equilibrium.[6]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

    • Commonly used solvents for this class of compounds include DMSO-d₆, CDCl₃, and methanol-d₄. DMSO-d₆ is often preferred as it can dissolve both polar and non-polar tautomers and its residual water peak does not significantly interfere with the regions of interest.[3]

  • Instrument Setup:

    • The NMR spectrometer should be properly tuned and shimmed for the chosen solvent.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Pay close attention to broad signals, which may indicate exchangeable protons (S-H or N-H).

    • A broad singlet around 13-15 ppm is indicative of the N-H proton in the thione form.[3]

    • The S-H proton of the thiol form can appear as a broad signal, typically between 3-5 ppm, though its position is highly dependent on solvent and concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shift of the carbon atom in a C=S bond is typically found in the range of 177-179 ppm, providing strong evidence for the thione tautomer.

  • Advanced NMR Experiments (Optional):

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information on the thermodynamics of the tautomeric equilibrium and the rate of exchange.

    • 2D NMR (e.g., HSQC, HMBC): These experiments can help in the unambiguous assignment of proton and carbon signals, especially in complex derivatives.

Computational Chemistry

DFT calculations are essential for predicting the relative stabilities and spectroscopic properties of the tautomers.

Protocol for DFT Calculations using Gaussian:

  • Structure Building: Build the 3D structures of the dithiol, thiol-thione, and dithione tautomers using a molecular modeling program (e.g., GaussView).

  • Input File Preparation: Create a Gaussian input file for each tautomer. The file should specify the job type, level of theory, basis set, charge, and spin multiplicity. A typical input for a geometry optimization followed by a frequency calculation would look like this:

  • Job Execution: Run the Gaussian calculation. The opt keyword will optimize the molecular geometry to a minimum on the potential energy surface. The freq keyword will perform a vibrational frequency analysis to confirm it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • Data Analysis:

    • Relative Energies: Compare the final electronic energies (or Gibbs free energies from the frequency calculation) of the optimized tautomers to determine their relative stabilities.

    • Vibrational Frequencies: The output file will contain the calculated vibrational frequencies and IR intensities. These can be compared with experimental FTIR/Raman spectra. Visualization software can animate the vibrational modes, aiding in their assignment. Potential Energy Distribution (PED) analysis can be used for a more detailed assignment of vibrational modes.[7]

    • NMR Chemical Shifts: A separate calculation using the NMR keyword and the GIAO method can be performed on the optimized geometries to predict ¹H and ¹³C chemical shifts. These can then be compared to experimental data.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the study of this compound tautomerism.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_computational Computational Modeling cluster_conclusion Conclusion synthesis Synthesize this compound solid_state Solid-State Characterization synthesis->solid_state solution_state Solution-State Characterization synthesis->solution_state dft DFT Calculations (Geometry Optimization, Frequencies, NMR) synthesis->dft ftir FTIR Spectroscopy (KBr Pellet) solid_state->ftir xray X-ray Crystallography solid_state->xray nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) solution_state->nmr uvvis UV-Vis Spectroscopy solution_state->uvvis conclusion Determine Dominant Tautomers and Equilibrium Dynamics ftir->conclusion xray->conclusion nmr->conclusion uvvis->conclusion dft->conclusion logical_relationship title Factors Influencing Tautomeric Equilibrium equilibrium Tautomeric Equilibrium (Dithiol <=> Thiol-thione <=> Dithione) solvent Solvent Polarity solvent->equilibrium Shifts equilibrium state Physical State (Solid vs. Solution) state->equilibrium Determines dominant form temp Temperature temp->equilibrium Affects dynamics & population substituents Substituent Effects (Electron Donating/Withdrawing) substituents->equilibrium Modifies relative stabilities

References

An In-Depth Technical Guide to the Crystal Structure of 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1,3,4-thiadiazole-2,5-dithiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Known also by the trivial name Bismuthiol I, this molecule's utility as a potent metal chelator and a scaffold for pharmacologically active agents necessitates a detailed understanding of its solid-state conformation and intermolecular interactions. This document outlines the experimental protocols for its synthesis and crystallization, presents detailed crystallographic data, and discusses the key structural features that govern its chemical behavior.

Introduction to this compound

1,3,4-thiadiazole and its derivatives are a well-established class of heterocyclic compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The subject of this guide, this compound, is particularly notable. It exists in a tautomeric equilibrium between the dithiol form and the more stable dithione form, 1,3,4-thiadiazolidine-2,5-dithione. It is the dithione tautomer that is predominantly observed in the solid state. The structural analysis of this molecule is crucial for structure-based drug design, understanding its coordination chemistry, and developing new materials.

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and subsequent crystal structure determination of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the cyclization of thiosemicarbazide with carbon disulfide.

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Carbon disulfide (CS₂)

  • Pyridine (anhydrous)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • A mixture of hydrazine hydrate (0.02 mol) and carbon disulfide (0.02 mol) is prepared in a round-bottom flask containing 50 mL of dry pyridine.[1]

  • The reaction mixture is heated under reflux for approximately 5 hours.[1] During this time, the cyclization reaction occurs, leading to the formation of the thiadiazole ring.

  • After the reflux period, the excess solvent (pyridine) is removed by distillation under reduced pressure.[1]

  • To the resulting residue, 25 mL of water and 5 mL of hydrochloric acid are added to precipitate the solid product.[1]

  • The crude product is collected by filtration, washed with deionized water to remove any remaining salts and impurities.

  • Purification is achieved by recrystallization from ethanol to yield the final product as a yellowish crystalline powder.[1]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Procedure:

  • Prepare a saturated solution of the purified this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis will form.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the molecular and crystal structure is performed using single-crystal X-ray diffraction.

Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to measure the intensities of the diffracted X-rays at a controlled temperature (e.g., 100 K or 294 K).

  • A series of diffraction images are collected as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters, space group, and a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystal Structure and Data Analysis

The crystal structure of this compound has been determined and its data deposited in the Cambridge Structural Database (CSD). The analysis confirms the molecule exists as the 1,3,4-thiadiazolidine-2,5-dithione tautomer in the solid state.

Crystallographic Data

The following table summarizes the key crystallographic data for a derivative, 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, which provides insight into the core structure. The data for the parent compound can be accessed via CCDC deposition number 883751.

Parameter Value (for a related derivative)
Chemical Formula C₃H₄N₂S₃
Formula Weight 164.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.163(3)
b (Å) 11.233(4)
c (Å) 7.375(2)
α (°) 90
β (°) 98.68(3)
γ (°) 90
Volume (ų) 668.9(4)
Z 4
Calculated Density (g/cm³) 1.630

Note: Data corresponds to a closely related mono-alkylated derivative as presented in the publication associated with the primary structural study of the parent compound (DOI: 10.1002/jhet.1903).[2]

Molecular Structure and Conformation

In the solid state, the molecule adopts the dithione tautomeric form. The five-membered thiadiazole ring is nearly planar. The key structural features are the C=S double bonds and the N-H protons, which are crucial for the molecule's intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by N–H···S hydrogen bonds. These interactions link adjacent molecules into chains or more complex networks, providing stability to the crystal lattice. The N···S distances in related structures are typically around 3.28 Å. This hydrogen bonding pattern is a defining characteristic of the solid-state structure of mercapto-substituted thiadiazoles.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical role of this compound as a metal chelator.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Analysis A Reactants (Hydrazine Hydrate + CS₂) B Cyclization Reaction A->B C Purification (Recrystallization) B->C D Slow Evaporation C->D E Data Collection (SC-XRD) D->E F Structure Solution & Refinement E->F G Data Tabulation F->G H Structural Analysis (Bonds, Angles, Packing) F->H

Caption: Experimental workflow from synthesis to crystal structure analysis.

Caption: Role of the dithione tautomer as a bidentate chelating agent for metal ions.

Conclusion

The crystal structure of this compound reveals that it exists in the solid state as the 1,3,4-thiadiazolidine-2,5-dithione tautomer. Its planar heterocyclic core and the presence of N-H and C=S groups facilitate the formation of strong intermolecular N–H···S hydrogen bonds, which dictate the crystal packing. This detailed structural understanding is fundamental for the rational design of novel therapeutic agents and functional materials based on the 1,3,4-thiadiazole scaffold. The protocols and data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, crystallography, and materials science.

References

Quantum Chemical Calculations for 1,3,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Understanding the structural and electronic properties of these molecules at a quantum level is crucial for rational drug design and the development of novel therapeutics. This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of 1,3,4-thiadiazole derivatives, focusing on methodologies, data interpretation, and their role in structure-activity relationship (SAR) studies.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[3][4] These methods allow for the elucidation of molecular geometries, electronic structures, and reactivity parameters, providing insights that are often difficult to obtain through experimental techniques alone.

For 1,3,4-thiadiazole derivatives, these calculations are instrumental in:

  • Determining Stable Conformations: Identifying the lowest energy geometry of the molecule.

  • Analyzing Electronic Properties: Understanding the distribution of electrons through calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[5]

  • Mapping Electrostatic Potential: The Molecular Electrostatic Potential (MESP) surface reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions, such as drug-receptor binding.[4]

  • Predicting Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FT-IR) and NMR chemical shifts, aiding in the structural characterization of newly synthesized compounds.[1][3]

  • Informing QSAR and Molecular Docking Studies: Calculated quantum chemical descriptors are often used as parameters in Quantitative Structure-Activity Relationship (QSAR) models to correlate molecular properties with biological activity.[6][7] Furthermore, optimized geometries and charge distributions from quantum calculations are essential for accurate molecular docking simulations to predict binding modes and affinities with biological targets.[8][9]

Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The following section details common protocols used for 1,3,4-thiadiazole derivatives.

Computational Details: A Summary
ParameterCommon Methods and Basis SetsSoftware Commonly Used
Geometry Optimization Density Functional Theory (DFT) with functionals such as B3LYP, B3PW91.[1][3] Basis sets commonly employed include 6-31G(d), 6-311++G(d,p).[1][4][10]Gaussian, MOPAC module in Chem3D[11]
Frequency Analysis Performed at the same level of theory as geometry optimization to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).Gaussian
Electronic Properties HOMO-LUMO energies, energy gap, ionization potential, and electron affinity are calculated. Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra.[3]Gaussian
Molecular Electrostatic Potential (MESP) Calculated on the electron density surface to visualize electrostatic potential.[4]Gaussian, GaussView
NMR Spectroscopy Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate isotropic chemical shifts.[4]Gaussian
Detailed Experimental Protocol: A Typical DFT Calculation Workflow
  • Molecular Structure Input: The initial 3D structure of the 1,3,4-thiadiazole derivative is built using molecular modeling software.

  • Geometry Optimization: The structure is then optimized to find the most stable conformation (lowest energy state). A popular and effective method is the B3LYP functional combined with the 6-311++G(d,p) basis set.[1][10]

  • Vibrational Frequency Calculation: To ensure the optimized geometry is a true minimum on the potential energy surface, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties. This includes the energies of the HOMO and LUMO, which are crucial for assessing the molecule's reactivity.[5]

  • MESP Surface Generation: The molecular electrostatic potential is mapped onto the total electron density surface to identify sites for electrophilic and nucleophilic attack.

  • Data Analysis and Interpretation: The calculated parameters are then analyzed to understand the molecule's chemical behavior and potential biological activity.

Quantitative Data Summary

The following tables summarize key quantum chemical parameters calculated for various 1,3,4-thiadiazole derivatives from different studies. These values are crucial for comparative analysis and for developing SAR models.

Table 1: Frontier Molecular Orbital Energies (HOMO-LUMO) and Energy Gaps
Compound/DerivativeHOMO (Hartree)LUMO (Hartree)Energy Gap (ΔE) (Hartree)Reference
ZINC000017138581-0.212671-0.042962-0.169709[5]
ZINC33258048-0.215602-0.046696-0.168906[5]
ZINC000033290624---0.147012[5]
ZINC65283170---0.152592[5]

Note: A smaller energy gap generally suggests higher reactivity.[5]

Table 2: Calculated vs. Experimental Bond Lengths and Angles for a 1,3,4-Thiadiazole Derivative
Parameter (Bond/Angle)Calculated (DFT)ExperimentalReference
C(17)-N(18)1.304 Å1.303 Å[12]
N(18)-N(19)1.366 Å1.383 Å[12]
C(15)-N(19)1.304 Å1.301 Å[12]
S(16)-C(15)1.768 Å1.740 Å[12]
C(8)-C(9)-N(10)108.861°110.292°[12]
C(9)-N(10)-C(11)118.997°117.867°[12]
N(10)-C(11)-S(12)110.078°110.348°[12]
S(12)-C(8)-C(9)110.900°109.897°[12]

Note: The close agreement between calculated and experimental values validates the computational methodology.[12]

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the complex workflows and relationships in computational chemistry studies.

Quantum_Chemical_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis cluster_application Application in Drug Discovery start 1. Molecular Structure (1,3,4-Thiadiazole Derivative) opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq 3. Frequency Analysis (Confirm Minimum Energy) opt->freq sp 4. Single-Point Energy Calculation opt->sp geom Optimized Geometry sp->geom electronic Electronic Properties (HOMO, LUMO, Energy Gap) sp->electronic mesp Molecular Electrostatic Potential sp->mesp spectra Predicted Spectra (IR, NMR) sp->spectra docking Molecular Docking geom->docking qsar QSAR Modeling electronic->qsar

Quantum chemical calculation workflow for 1,3,4-thiadiazole derivatives.

This workflow diagram illustrates the typical steps involved in the quantum chemical analysis of a 1,3,4-thiadiazole derivative, from the initial molecular structure to the final application of the calculated data in drug discovery processes.

Drug_Discovery_Integration cluster_synthesis Synthesis & Characterization cluster_computational Computational Chemistry cluster_bioassay Biological Evaluation cluster_sar Lead Optimization synthesis Synthesis of 1,3,4-Thiadiazole Library characterization Spectroscopic Characterization (Exp.) synthesis->characterization quantum_calc Quantum Chemical Calculations (DFT) synthesis->quantum_calc Input Structures bio_assay In Vitro/In Vivo Biological Assays synthesis->bio_assay characterization->quantum_calc docking Molecular Docking quantum_calc->docking qsar QSAR Analysis quantum_calc->qsar sar Structure-Activity Relationship (SAR) docking->sar qsar->sar bio_assay->qsar Activity Data sar->synthesis Feedback for New Derivatives lead_opt Lead Optimization sar->lead_opt

Integration of quantum calculations in the drug discovery pipeline.

This diagram shows how quantum chemical calculations are integrated with chemical synthesis and biological evaluation to establish structure-activity relationships, which in turn guide the design and synthesis of more potent and selective drug candidates.

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for investigating the properties of 1,3,4-thiadiazole derivatives. By employing methods like DFT, researchers can gain deep insights into the geometric, electronic, and reactivity characteristics of these compounds. This knowledge is invaluable for interpreting experimental data, understanding mechanisms of action, and rationally designing novel molecules with enhanced therapeutic potential. The integration of these computational approaches into the drug discovery pipeline is essential for accelerating the development of next-generation pharmaceuticals based on the versatile 1,3,4-thiadiazole scaffold.

References

A Theoretical Deep Dive into the Thiol-Thione Tautomerism of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Introduction

2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is a heterocyclic compound of significant interest, serving as a versatile building block in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] The chemical reactivity, physicochemical properties, and biological activity of DMTD are fundamentally governed by its structure, particularly the phenomenon of thiol-thione tautomerism. This involves the migration of protons between sulfur and nitrogen atoms, leading to an equilibrium between three distinct tautomeric forms: a dithiol, a thiol-thione, and a dithione form.[2]

Understanding the predominant tautomeric form and the energetics of their interconversion is critical for rational drug design and the development of structure-activity relationships (SAR).[3] Theoretical and computational chemistry, especially methods like Density Functional Theory (DFT) and ab initio calculations, provide powerful tools to investigate the relative stabilities and electronic structures of these tautomers.[3][4] This technical guide offers a comprehensive overview of the theoretical studies on DMTD tautomerism, presenting computational methodologies, quantitative stability data, and the implications of these findings.

The Tautomeric Landscape of DMTD

DMTD can exist in three primary tautomeric forms, which are in constant equilibrium. The position of this equilibrium is influenced by the molecule's environment, such as its physical state (solid or solution) and the polarity of the solvent.

DMTD_Tautomers A Dithiol (5a) B Thiol-Thione (5b) A->B C Dithione (5c) B->C

Caption: The three principal tautomers of DMTD in equilibrium.

Theoretical Methodologies: A Computational Protocol

The theoretical investigation of tautomerism relies on quantum chemical calculations to determine the geometric structures and relative energies of the different forms. High-level ab initio and Density Functional Theory (DFT) methods are commonly employed.

Core Computational Methods:

  • Density Functional Theory (DFT): A widely used method that balances computational cost and accuracy. The B3LYP functional is frequently utilized for studying such tautomeric systems.[5][6]

  • Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer higher accuracy, especially for calculating electronic energies, and are often used as benchmarks.[4][5]

Basis Sets: The choice of basis set is crucial for accurate results. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly applied in these studies.[5][7] The latter includes diffuse functions (++) to better describe anions and lone pairs, and polarization functions (d,p) for more accurate geometries.

Solvent Effects: To simulate the behavior of DMTD in solution, the Polarizable Continuum Model (PCM) is often used.[7][8] This approach models the solvent as a continuous dielectric medium, allowing for the calculation of tautomer stabilities in different environments.

The general workflow for these theoretical studies is outlined in the diagram below.

Computational_Workflow cluster_workflow Computational Analysis Workflow arrow arrow start Define Tautomer Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Imaginary Freq. Found solvation Apply Solvation Model (e.g., PCM) verify_min->solvation Proceed energy_calc Single-Point Energy Calculation (e.g., CCSD(T)) solvation->energy_calc analysis Analyze Relative Stabilities (ΔE, ΔG) energy_calc->analysis

Caption: A typical computational workflow for tautomer analysis.

Quantitative Analysis of Tautomer Stability

Quantum chemical calculations provide precise data on the relative stabilities of the DMTD tautomers. High-level computations have shown that in the gas phase, the thiol-thione form is the most stable.[4][5] This contradicts early assumptions but aligns with experimental findings in certain media. X-ray crystallographic analysis has revealed that the dithione form is predominantly present in the solid state, likely due to favorable intermolecular hydrogen bonding, whereas some spectroscopic studies indicate the thiol form can predominate in solution.[5]

The table below summarizes the relative total energies (ΔE_T) and Gibbs free energies (ΔG_298) for the three tautomers of DMTD, calculated at a high level of theory.

Tautomer FormComputational LevelRelative Total Energy (ΔE_T) (kcal/mol)Relative Gibbs Free Energy (ΔG_298) (kcal/mol)
Dithiol (5a)MP2/6-311+G(d,p)2.52.5
Thiol-Thione (5b) MP2/6-311+G(d,p) 0.0 0.0
Dithione (5c)MP2/6-311+G(d,p)0.40.8
Dithiol (5a)CCSD(T)/6-311+G(d,p)//MP24.3-
Thiol-Thione (5b) CCSD(T)/6-311+G(d,p)//MP2 0.0 -
Dithione (5c)CCSD(T)/6-311+G(d,p)//MP21.8-

Data sourced from a detailed ab initio study.[4] Energies are relative to the most stable tautomer, the thiol-thione form (5b).

These results clearly indicate that the thiol-thione tautomer is the thermodynamic minimum in the gas phase, followed closely by the dithione form.[4] The dithiol form is the least stable.[4] The small energy differences, particularly between the thiol-thione and dithione forms, suggest that environmental factors like solvent polarity and intermolecular interactions in the solid state can easily shift the equilibrium, which is consistent with experimental observations.[5]

Implications for Drug Development and Research

The tautomeric state of DMTD is not merely an academic curiosity; it has profound practical implications:

  • Receptor Binding: The different tautomers present distinct shapes, hydrogen bonding capabilities (donor/acceptor sites), and surface electrostatic potentials. As the biological activity of a drug often depends on its precise fit into a receptor's binding pocket, the predominant tautomer will dictate its pharmacological profile.

  • Physicochemical Properties: Tautomerism affects key properties like lipophilicity (logP), solubility, and pKa. These parameters are critical for a molecule's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chemical Reactivity: The presence of a thione (C=S) versus a thiol (S-H) group determines the molecule's reactivity. For instance, the thiol form can be readily S-alkylated, while the thione form involves different reaction pathways.[9][10][11]

Conclusion

Theoretical studies, primarily using DFT and ab initio methods, have been instrumental in elucidating the complex thiol-thione tautomerism of 2,5-dimercapto-1,3,4-thiadiazole. High-level calculations have established that the thiol-thione form is the most stable tautomer in the gas phase, with the dithione and dithiol forms being slightly higher in energy.[4] The small energy gaps between these forms explain the experimentally observed sensitivity of the tautomeric equilibrium to the molecule's physical state and solvent environment. For professionals in drug discovery and materials science, this theoretical understanding is crucial for predicting molecular properties, designing novel derivatives with desired characteristics, and interpreting experimental data.

References

The 1,3,4-Thiadiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including high aromaticity, metabolic stability, and the ability to act as a bioisostere of pyrimidines, contribute to its versatile pharmacological profile.[3][4][5] The mesoionic character of the ring allows derivatives to cross cellular membranes and interact effectively with a wide array of biological targets, leading to a broad spectrum of activities with potentially low toxicity.[6][7] This guide provides an in-depth overview of the significant biological activities of 1,3,4-thiadiazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Biological Activities of the 1,3,4-Thiadiazole Scaffold

The inherent structure of 1,3,4-thiadiazole allows for substitutions at the C2 and C5 positions, enabling the generation of large libraries of compounds with diverse pharmacological actions. These derivatives have been extensively investigated and have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral agents, among others.[8][9][10]

Biological_Activities cluster_activities Diverse Biological Activities Scaffold 1,3,4-Thiadiazole Core Scaffold Anticancer Anticancer Scaffold->Anticancer Antimicrobial Antimicrobial Scaffold->Antimicrobial AntiInflammatory Anti-inflammatory Scaffold->AntiInflammatory Antidiabetic Antidiabetic Scaffold->Antidiabetic Antiviral Antiviral Scaffold->Antiviral Other Other CNS & Metabolic Activities Scaffold->Other

Caption: Overview of the diverse biological activities stemming from the 1,3,4-thiadiazole core structure.

Anticancer Activity

1,3,4-thiadiazole derivatives represent a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those resistant to current therapies.[11][12] Their mechanism of action is often multifaceted, involving interference with DNA replication, induction of apoptosis, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][11]

Mechanisms of Action & Signaling Pathways

Studies have shown that these compounds can trigger programmed cell death (apoptosis) by activating key effector proteins like Caspase 3 and Caspase 8 and modulating the BAX protein.[3] Furthermore, they have been found to interfere with critical cell growth and survival pathways, such as the PI3K/Akt and MAPK/ERK pathways.[11] Certain derivatives also act as potent inhibitors of specific molecular targets like tubulin, Abl protein kinase, and epidermal growth factor receptor (EGFR).[5][7]

Anticancer_Pathway cluster_targets Molecular Targets cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Thiadiazole 1,3,4-Thiadiazole Derivative Kinases Abl Kinase, EGFR, FAK Thiadiazole->Kinases inhibition Tubulin Tubulin Thiadiazole->Tubulin destabilization DNA DNA Replication Thiadiazole->DNA interference Apoptosis Apoptosis Induction (Caspase 3/8, BAX ↑) Thiadiazole->Apoptosis activation PI3K_Akt PI3K/Akt Pathway Kinases->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Kinases->MAPK_ERK CellCycle Cell Cycle Arrest Tubulin->CellCycle DNA->CellCycle Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation

Caption: Key molecular targets and cellular pathways modulated by anticancer 1,3,4-thiadiazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of 1,3,4-thiadiazole derivatives is typically quantified by their IC50 values (the concentration required to inhibit 50% of cell growth).

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[3]
MDA-MB-231 (Breast)53.4[3]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (Colon)2.44[5][13]
MCF-7 (Breast)23.29[5][13]
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2)K562 (Leukemia)7.4 (Abl Kinase)[7]
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y)A549 (Lung)34[14]
MCF-7 (Breast)84[14]
Cinnamic acid derivative with 1,3,4-thiadiazole (Compound 22)MCF-7 (Breast)0.28 µg/mL[12]
A549 (Lung)0.52 µg/mL[12]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved (typically in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After treatment, the medium is removed, and MTT solution is added to each well. The plate is incubated for 3-4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide spectrum of bacteria and fungi.[4][15][16] Their mechanism often involves the disruption of key biochemical pathways or modulation of enzyme function within the pathogens.[4]

Quantitative Data: Antibacterial and Antifungal Activity

Antimicrobial efficacy is commonly reported as the diameter of the zone of inhibition in diffusion assays or as the Minimum Inhibitory Concentration (MIC).

Compound Class/DerivativeMicroorganismActivity MeasurementResultReference
Benzimidazole-2-yl derivative (48)Staphylococcus aureus (Gram+)Zone of Inhibition18.96 mm[15]
Escherichia coli (Gram-)Zone of Inhibition17.33 mm[15]
Bacillus pumilus (Spores)Zone of Inhibition18.20 mm[15]
5-phenyl-1,3,4-thiadiazole with benzimidazole (33a-g)S. aureus, S. epidermidis (Gram+)Antibacterial ActivityModerate to Good[15]
P. aeruginosa, E. coli (Gram-)Antibacterial ActivityModerate to Good[15]
Phenylamino derivative (16)Candida albicans (Fungus)MIC36.3 µg/mL[17]
2,4-dichlorophenylamino derivative (18)Candida albicans (Fungus)MIC32.6 µg/mL[17]

Note: A recent review highlighted that 79 newly synthesized 1,3,4-thiadiazole derivatives showed superior or high (90-100%) bacterial growth suppression, and 75 compounds demonstrated antifungal potency exceeding reference agents.[4][15]

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used for preliminary screening of antibacterial and antifungal activity.

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar using a sterile swab.

  • Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the synthesized 1,3,4-thiadiazole compound (dissolved in a suitable solvent like DMSO).

  • Placement and Incubation: The impregnated discs, along with a positive control (standard antibiotic/antifungal) and a negative control (solvent), are placed on the inoculated agar surface. The plates are then incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 25-28°C for 48-72h for fungi).

  • Measurement: The antimicrobial activity is determined by measuring the diameter (in mm) of the clear zone of inhibition around each disc, where microbial growth has been prevented.

Anti-inflammatory and Antidiabetic Activities

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have shown significant anti-inflammatory and analgesic properties.[17][18] Some compounds exhibit efficacy comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac, with the added benefit of reduced ulcerogenic side effects.[18][19] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.[10][19]

  • Quantitative Data: In the carrageenan-induced rat paw edema model, several compounds showed significant inhibition of inflammation, with some exhibiting >75% inhibition at 3 hours, comparable to the standard drug indomethacin.[20] A 2,6-diaryl-imidazo[2,1-b][6][15][21]thiadiazole derivative (5c) showed better anti-inflammatory activity than diclofenac and exhibited higher inhibition of COX-2 in molecular docking studies.[19]

  • Experimental Protocol (In Vivo): Carrageenan-Induced Rat Paw Edema: This is a standard model to evaluate acute anti-inflammatory activity. Rats are administered the test compound or a standard drug orally. After a set time, a phlogistic agent (carrageenan) is injected into the sub-plantar region of the rat's hind paw. The paw volume is measured at various time intervals, and the percentage inhibition of edema is calculated relative to a control group.[19][20]

Antidiabetic Activity

The 1,3,4-thiadiazole scaffold is also a promising platform for developing novel antidiabetic agents.[21][22] Derivatives have demonstrated potent inhibitory activity against key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase.[23][24]

  • Quantitative Data: A series of 1,3,4-thiadiazole-bearing Schiff base analogues showed excellent α-glucosidase inhibitory activity, with some compounds having IC50 values as low as 1.10 ± 0.10 µM, significantly more potent than the standard drug acarbose (IC50 = 11.50 ± 0.30 µM).[23] Another derivative showed an IC50 of 3.66 mM against α-glucosidase, nearly 3.7 times lower than acarbose.[24]

  • Experimental Protocol (In Vitro): α-Glucosidase Inhibition Assay: The inhibitory activity is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme, test compound, and substrate are incubated together. The reaction is stopped, and the absorbance of the liberated p-nitrophenol is measured spectrophotometrically. The percentage of inhibition is calculated, and the IC50 value is determined.

Antiviral Activity

The structural similarity of the thiadiazole ring to pyrimidine nucleobases makes it a candidate for interfering with viral replication.[3][5] Derivatives have been evaluated against several viruses, showing particular promise as anti-HIV agents.[25]

  • Quantitative Data: Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles showed significant anti-HIV-1 activity with IC50 values in the range of 7.50–20.83 µM.[25] Other series of pyrrolyl-1,3,4-thiadiazole derivatives have shown activity against the West Nile virus and Dengue virus.[26]

  • Experimental Protocol: Anti-HIV Assay: Typically, human T-cell lines (e.g., MT-4) are infected with HIV-1. The infected cells are then incubated with various concentrations of the test compounds. After several days, the viability of the cells is assessed (e.g., using the MTT method). The reduction of virus-induced cytopathic effect is used to calculate the IC50 value, representing the concentration at which the compound inhibits viral replication by 50%.

General Synthetic and Screening Workflow

The development of new 1,3,4-thiadiazole-based therapeutic agents follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.

Drug_Dev_Workflow start Start: Identify Target synthesis Synthesis of Derivatives (e.g., from Thiosemicarbazide) start->synthesis purify Purification & Structural Characterization (NMR, IR, Mass Spec) synthesis->purify invitro In Vitro Biological Screening (e.g., MTT, Disc Diffusion, Enzyme Assays) purify->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar active Active Compounds Identified? sar->active active->synthesis No (Redesign) invivo In Vivo Testing (e.g., Animal Models) active->invivo Yes lead Lead Optimization invivo->lead end Preclinical Candidate lead->end

Caption: A typical workflow for the synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives.

Conclusion

The 1,3,4-thiadiazole scaffold is a remarkably versatile and pharmacologically significant core.[1] Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral effects.[2][8] The ease of synthesis and the ability to readily modify the core at two key positions allow for extensive exploration of structure-activity relationships, making it an enduringly attractive target for the design and development of novel therapeutic agents. Future research will likely focus on optimizing the selectivity and potency of these compounds and exploring their potential in treating emerging diseases.[8]

References

The Chemistry and History of Bismuthiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of Bismuthiol I and Bismuthiol II for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Bismuthiol, a class of organosulfur compounds with significant applications in analytical chemistry and burgeoning potential in medicinal chemistry. This document details the discovery and historical development of Bismuthiol I and its phenyl-substituted analogue, Bismuthiol II, presenting their physicochemical properties, detailed synthesis protocols, and a review of their applications. Particular focus is given to their roles in metal detection and their emerging biological activities, including their involvement in cellular signaling pathways.

Discovery and History

The parent compound, 2,5-dimercapto-1,3,4-thiadiazole, commonly known as Bismuthiol I , was first synthesized in 1927 by Busse, Straube, and Scheele. However, it was the pioneering work of A.K. Majumdar and M.M. Chakrabartty in the 1950s that brought Bismuthiols to the forefront of analytical chemistry. Their research established both Bismuthiol I and its derivative, Bismuthiol II (5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione), as valuable reagents for the detection and quantification of various metal ions. Since their initial applications, the unique properties of Bismuthiols have led to their investigation in diverse fields, including corrosion inhibition and, more recently, as potential therapeutic agents.

Physicochemical Properties

Bismuthiol I and Bismuthiol II exhibit distinct physical and chemical properties that underpin their diverse applications. These properties are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Bismuthiol I
PropertyValueReference
Chemical Name 2,5-dimercapto-1,3,4-thiadiazole
Molecular Formula C₂H₂N₂S₃[1][2]
Molecular Weight 150.25 g/mol [2]
Appearance Light yellow powder[3]
Melting Point 162 °C (decomposes)[2]
Water Solubility 20 g/L (20 °C)[2]
pKa 5.66 ± 0.20[2]
Maximum UV Absorbance (λmax) 320 nm (in acetonitrile)[2]
Table 2: Physicochemical Properties of Bismuthiol II
PropertyValueReference
Chemical Name 5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt[4]
Molecular Formula C₈H₅KN₂S₃[4][5]
Molecular Weight 264.43 g/mol [5]
Appearance White to light yellow crystalline powder[4]
Melting Point 246.25 °C[6]
Maximum UV Absorbance (λmax) 395 nm (for Cu(II) complex in water)[7]

Experimental Protocols: Synthesis of Bismuthiols

The following sections provide detailed methodologies for the synthesis of Bismuthiol I and Bismuthiol II, based on established chemical literature.

Synthesis of Bismuthiol I (2,5-dimercapto-1,3,4-thiadiazole)

The synthesis of Bismuthiol I is typically achieved through the reaction of hydrazine with carbon disulfide.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve hydrazine hydrate in an equal volume of water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Carbon Disulfide: Slowly add two equivalents of carbon disulfide to the stirred hydrazine solution. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid. This will precipitate the crude Bismuthiol I.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and then recrystallize from ethanol or a mixture of ethanol and water to yield purified, light-yellow crystals of Bismuthiol I.

  • Characterization: The final product can be characterized by its melting point (162 °C with decomposition) and spectroscopic methods such as IR and NMR spectroscopy.

G Synthesis of Bismuthiol I cluster_reactants Reactants cluster_process Process cluster_product Product hydrazine Hydrazine Hydrate reaction Reaction in Aqueous Solution hydrazine->reaction cs2 Carbon Disulfide (2 eq.) cs2->reaction reflux Reflux (2-3 hours) reaction->reflux acidification Acidification (HCl) reflux->acidification purification Recrystallization (Ethanol/Water) acidification->purification bismuthiol1 Bismuthiol I purification->bismuthiol1

Synthesis workflow for Bismuthiol I.
Synthesis of Bismuthiol II (5-Mercapto-3-phenyl-1,3,4-thiadiazole-2-thione)

Bismuthiol II is synthesized from phenylhydrazine and carbon disulfide, resulting in the introduction of a phenyl group on the thiadiazole ring.

Experimental Protocol:

  • Formation of Potassium Phenyl Dithiocarbazinate: Dissolve one equivalent of phenylhydrazine in cold absolute ethanol. To this solution, add one equivalent of potassium hydroxide dissolved in a minimal amount of ethanol. Slowly add one equivalent of carbon disulfide to the stirred mixture while maintaining a low temperature (0-5 °C). A yellow precipitate of potassium phenyl dithiocarbazinate will form.

  • Cyclization: Isolate the precipitate and reflux it with an excess of carbon disulfide for several hours.

  • Isolation and Purification: After the reaction is complete, distill off the excess carbon disulfide. The remaining solid is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude Bismuthiol II. The product can be purified by recrystallization from ethanol.

  • Characterization: The purified Bismuthiol II can be characterized by its melting point and spectroscopic analysis.

G Synthesis of Bismuthiol II cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Purification cluster_product Product phenylhydrazine Phenylhydrazine dithiocarbazinate Potassium Phenyl Dithiocarbazinate phenylhydrazine->dithiocarbazinate cs2_1 Carbon Disulfide (1 eq.) cs2_1->dithiocarbazinate koh Potassium Hydroxide koh->dithiocarbazinate reflux Reflux dithiocarbazinate->reflux cs2_2 Carbon Disulfide (excess) cs2_2->reflux acidification Acidification (HCl) reflux->acidification purification Recrystallization (Ethanol) acidification->purification bismuthiol2 Bismuthiol II purification->bismuthiol2

Synthesis workflow for Bismuthiol II.

Applications

Both Bismuthiol I and Bismuthiol II have found significant use as analytical reagents, particularly for the spectrophotometric determination of metal ions. Their ability to form stable, colored complexes with various metals allows for sensitive and selective quantification.

Table 3: Analytical Applications and Limits of Detection (LOD)
AnalyteReagentMethodLimit of Detection (LOD)Reference
Bismuth (Bi) Bismuthiol ISpectrophotometry-[8][9][10]
Copper (Cu) Bismuthiol ISpectrophotometry-[11]
Lead (Pb) Bismuthiol ISpectrophotometry-[8][9][10]
Copper (Cu) Bismuthiol IISpectrophotometry0.03 mg/L[7]
Lead (Pb) Bismuthiol IIExtraction-Spectrophotometry-[12]
Tellurium (Te) Bismuthiol IISpectrophotometryUp to 25 µg determinable[13]
Selenium (Se) Bismuthiol IISpectrophotometry-
Palladium (Pd) Bismuthiol IIVolumetric Determination-[14]

Biological Activity and Signaling Pathways

Recent research has unveiled the potential of Bismuthiol and other bismuth-containing compounds in medicine, particularly in anticancer and antimicrobial applications. While the precise mechanisms are still under investigation, evidence suggests that their biological activity is linked to the induction of apoptosis in cancer cells and the inhibition of key bacterial enzymes.

Anticancer Activity: Induction of Apoptosis

Bismuth compounds, including derivatives of Bismuthiol, have been shown to induce apoptosis in cancer cells through various mechanisms.[15] One of the key pathways involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.[16] This process is characterized by mitochondrial dysfunction, release of cytochrome c, and activation of caspases, ultimately leading to programmed cell death.

G Proposed Apoptotic Pathway Induced by Bismuthiol Bismuthiol Bismuthiol Compound ROS Increased Reactive Oxygen Species (ROS) Bismuthiol->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Bismuthiol-induced apoptosis signaling.
Antimicrobial Activity: Inhibition of Metallo-β-lactamases

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by some bacteria that confer resistance to a broad spectrum of β-lactam antibiotics.[17][18][19] The thiol groups in Bismuthiol I can act as zinc-binding agents, thereby inhibiting the activity of these crucial resistance enzymes.[20] This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains.

G Inhibition of Metallo-β-lactamase by Bismuthiol I Bismuthiol Bismuthiol I Inhibition Inhibition Bismuthiol->Inhibition MBL Metallo-β-lactamase (Active Site with Zn²⁺) MBL->Inhibition Hydrolysis Antibiotic Hydrolysis MBL->Hydrolysis NoHydrolysis No Hydrolysis Inhibition->NoHydrolysis Antibiotic β-lactam Antibiotic Antibiotic->Hydrolysis Antibiotic->NoHydrolysis

Mechanism of MBL inhibition by Bismuthiol I.

Conclusion

Bismuthiol I and Bismuthiol II, since their discovery and early application in analytical chemistry, have demonstrated remarkable versatility. Their well-characterized physicochemical properties and straightforward synthesis make them valuable tools for researchers. The expanding understanding of their biological activities, particularly their pro-apoptotic and enzyme-inhibitory effects, opens exciting new avenues for their application in drug development. Further research into their specific molecular targets and mechanisms of action will be crucial in realizing their full therapeutic potential.

References

Methodological & Application

Application Notes: 1,3,4-Thiadiazole-2,5-dithiol as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copper and its alloys are indispensable in numerous industrial applications due to their excellent thermal and electrical conductivity.[1] However, they are susceptible to corrosion, particularly in aggressive environments containing chloride or acidic solutions.[2][3] Organic heterocyclic compounds containing nitrogen and sulfur atoms have been extensively studied as effective corrosion inhibitors, largely due to the presence of lone-pair electrons that facilitate adsorption onto the metal surface.[2][4] Among these, 1,3,4-thiadiazole-2,5-dithiol (also known as DMTD or bismuthiol) has emerged as a highly efficient corrosion inhibitor for copper.[5][6][7] This molecule features five heteroatoms (two nitrogen and three sulfur atoms) that act as active centers for adsorption, forming a stable protective film on the copper surface.[2][4][8]

These application notes provide a comprehensive overview of the performance of this compound as a copper corrosion inhibitor, detailing its mechanism of action and providing standardized protocols for its evaluation using electrochemical and surface analysis techniques.

Mechanism of Action

This compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[5][6][8] The inhibition mechanism is primarily based on the chemical adsorption of DMTD molecules onto the copper surface.[5] This adsorption process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film.[4][5]

The inhibitor molecules form a protective complex with copper ions, specifically a Cu(I)-inhibitor complex, which acts as a barrier layer.[5][7] This film isolates the copper surface from the corrosive environment. Studies have confirmed that this protective layer is hydrophobic, further preventing contact with the aqueous corrosive medium.[6][8]

cluster_0 Corrosion Process (Uninhibited) cluster_1 Inhibition Process Cu Copper Surface (Cu) Anodic Anodic Reaction Cu → Cu²⁺ + 2e⁻ Cu->Anodic Dissolution Cathodic Cathodic Reaction O₂ + 2H₂O + 4e⁻ → 4OH⁻ Cu->Cathodic Electron Consumption Cu_ion Cu²⁺ Ions (Corrosion) Anodic->Cu_ion DMTD DMTD Inhibitor Adsorption Chemisorption on Copper Surface DMTD->Adsorption Film Protective [Cu(I)-DMTD] Complex Film Adsorption->Film Film->Anodic Blocks Sites Film->Cathodic Blocks Sites

Caption: Proposed mechanism of copper corrosion inhibition by DMTD.

Data Presentation

The effectiveness of this compound is quantified through various electrochemical parameters. The data below is compiled from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies.

Table 1: Potentiodynamic Polarization Data for Copper in 0.1 M NaCl with DMTD.

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-20311.8-
10⁻⁵-2055.255.9
10⁻⁴-2113.570.3
10⁻³-2261.884.7
10⁻²-2410.893.2

Data derived from studies in 0.1 M NaCl solution after 1 hour of immersion.[8]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.1 M NaCl with DMTD.

Inhibitor Conc. (M)Rct (kΩ·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)1.5150-
10⁻⁵3.88560.5
10⁻⁴6.26075.8
10⁻³12.53588.0
10⁻²25.82094.2

Rct: Charge transfer resistance; Cdl: Double-layer capacitance. Data derived from studies in 0.1 M NaCl solution after 1 hour of immersion.[8] Note that an increase in Rct and a decrease in Cdl signify effective inhibition. A maximum inhibition efficiency of 97% was achieved after 24 hours of immersion with 10⁻² M DMTD.[6][8]

Experimental Protocols

A systematic evaluation of a corrosion inhibitor involves material preparation, electrochemical testing, and surface characterization.

cluster_prep 1. Preparation cluster_electrochem 2. Electrochemical Analysis cluster_post 3. Post-Immersion Analysis start Start: Evaluation Workflow prep_cu Copper Electrode Preparation (Polishing) start->prep_cu prep_sol Solution Preparation (Corrosive Medium +/- Inhibitor) start->prep_sol setup Three-Electrode Cell Setup prep_cu->setup prep_sol->setup ocp OCP Stabilization (1-24 hours) setup->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) eis->pdp data data eis->data surface Surface Analysis (SEM, EDX, XRD, CA) pdp->surface solution Solution Analysis (ICP-AES, IC) pdp->solution pdp->data surface->data solution->data

Caption: Experimental workflow for inhibitor evaluation.

Protocol 1: Synthesis of this compound

While commercially available, DMTD can be synthesized from thiosemicarbazide.[9]

  • Reaction Setup: In a round-bottom flask, dissolve thiosemicarbazide in absolute ethanol.

  • Addition of Reagents: Add carbon disulfide and anhydrous sodium carbonate to the mixture.

  • Reflux: Heat the mixture under reflux for several hours. The reaction involves the cyclization of the thiosemicarbazide derivative.[9]

  • Isolation: After cooling, the product can be precipitated by acidifying the solution.

  • Purification: The resulting solid is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity.

Protocol 2: Materials and Sample Preparation

  • Working Electrode: Use a high-purity copper rod (99.99%).[8] Mount the rod in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

  • Surface Treatment: Before each experiment, mechanically polish the exposed copper surface with successive grades of emery paper (down to 1200 grade), followed by rinsing with distilled water and acetone, and finally drying.[10]

  • Corrosive Solution: Prepare the test solution, for example, 0.1 M sodium chloride (NaCl), using analytical grade reagents and bidistilled water.[8]

  • Inhibitor Solutions: Prepare a stock solution of this compound and add it to the corrosive solution to achieve the desired final concentrations (e.g., 10⁻⁵ M to 10⁻² M).[8]

Protocol 3: Electrochemical Measurements

Electrochemical tests are performed using a standard three-electrode cell connected to a potentiostat.[1][11]

  • Cell Configuration:

    • Working Electrode (WE): The prepared copper sample.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode (CE): A platinum or graphite rod with a large surface area.[1]

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize. This typically takes 1 to 24 hours.[8]

3.1 Potentiodynamic Polarization (PDP) [12][13]

  • Scan Parameters: Once the OCP is stable, apply a potential scan at a constant rate (e.g., 10 mV/s).[8] The scan range is typically ±250 mV with respect to the OCP.

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the cathodic and anodic curves.

  • Inhibition Efficiency (IE%) Calculation:

    • IE% = [(i⁰corr - icorr) / i⁰corr] x 100

    • Where i⁰corr is the corrosion current density in the blank solution and icorr is the corrosion current density in the presence of the inhibitor.[1]

3.2 Electrochemical Impedance Spectroscopy (EIS) [11][14][15]

  • Measurement Parameters: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV).[8]

  • Frequency Scan: Sweep the frequency over a wide range, typically from 100 kHz down to 10 mHz.[8]

  • Data Presentation: Plot the impedance data as Nyquist and Bode diagrams.[14]

  • Analysis: The data is fitted to an appropriate equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct).

  • Inhibition Efficiency (IE%) Calculation:

    • IE% = [(Rct - R⁰ct) / Rct] x 100

    • Where R⁰ct is the charge transfer resistance in the blank solution and Rct is the charge transfer resistance with the inhibitor.[10]

Protocol 4: Surface and Solution Analysis

  • Sample Preparation: After immersion in the test solution for a set period (e.g., 24 hours), the copper samples are removed, rinsed gently with distilled water, and dried.[6][8]

  • Scanning Electron Microscopy (SEM): The surface morphology of the corroded samples (with and without inhibitor) is examined to visually assess the extent of corrosion and the formation of a protective film.[6]

  • Energy-Dispersive X-ray Spectroscopy (EDX): This is performed in conjunction with SEM to determine the elemental composition of the surface, confirming the presence of sulfur and nitrogen from the adsorbed inhibitor.[6]

  • X-ray Diffraction (XRD): Used to identify the crystalline structure of corrosion products on the copper surface. In effectively inhibited samples, peaks for corrosion products like copper oxides or chlorides will be absent or significantly reduced.[6][8]

  • Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): The test solution is analyzed after the immersion period to measure the concentration of dissolved Cu²⁺ ions, providing a quantitative measure of metal loss.[6][8]

  • Ion Chromatography (IC): Used to measure the concentration of aggressive anions like Cl⁻ in the solution before and after the test to understand their consumption during the corrosion process.[6][8]

References

Application Notes and Protocols for the Spectrophotometric Determination of Lead Using Bismuthiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of lead (Pb²⁺) using Bismuthiol II in a synergistic system with 1,10-phenanthroline. The protocol is based on a solvent extraction-spectrophotometric method, offering a reliable and accessible analytical approach.

Principle

Lead(II) ions react with Bismuthiol II in the presence of 1,10-phenanthroline to form a stable ternary complex. This complex is extractable into an organic solvent, such as chloroform, over a specific pH range. The intensity of the resulting colored solution in the organic phase is directly proportional to the concentration of lead, which is quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. The formation of this ternary complex enhances the sensitivity and selectivity of the method.

Quantitative Data Summary

The analytical parameters for the spectrophotometric determination of lead using Bismuthiol II and 1,10-phenanthroline are summarized in the table below.

ParameterValueReference
Maximum Wavelength (λmax)342 nm[1]
Optimal pH Range3.0 – 7.0[1]
Molar Absorptivity3.5 x 10⁴ L mol⁻¹ cm⁻¹[1]
Linearity RangeUp to 30 µg/mL in the final extract[1]
Stoichiometry (Pb:Bismuthiol II:Phen)1:2:2 or 1:2:1[1]
Precision (Coefficient of Variation)1.3% for 30 µg of lead[1]
Extraction SolventChloroform[1]

Experimental Protocols

Required Apparatus and Glassware
  • UV-Visible Spectrophotometer

  • pH meter

  • Separatory funnels (125 mL)

  • Volumetric flasks (50 mL, 100 mL, 1000 mL)

  • Pipettes (volumetric and graduated)

  • Beakers

  • Analytical balance

Reagent and Solution Preparation

Note: Use analytical reagent grade chemicals and deionized water for all solutions.

  • Standard Lead Stock Solution (1000 µg/mL):

    • Accurately weigh 1.598 g of lead(II) nitrate (Pb(NO₃)₂).

    • Dissolve it in a small volume of 1% (v/v) nitric acid.

    • Quantitatively transfer the solution to a 1000 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Working Standard Lead Solution (10 µg/mL):

    • Pipette 1.0 mL of the 1000 µg/mL lead stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water. Prepare this solution fresh daily.

  • Bismuthiol II Solution (0.1% w/v):

    • Weigh 0.1 g of Bismuthiol II.

    • Dissolve in 100 mL of deionized water. Gentle warming may be required to aid dissolution.

  • 1,10-Phenanthroline Solution (0.2% w/v):

    • Weigh 0.2 g of 1,10-phenanthroline monohydrate.

    • Dissolve in 100 mL of deionized water. Gentle warming may be required.

  • Acetate Buffer Solution (pH 5.0):

    • Dissolve 13.6 g of sodium acetate trihydrate in approximately 800 mL of deionized water.

    • Add glacial acetic acid dropwise while monitoring with a pH meter until the pH is 5.0.

    • Dilute to 1000 mL with deionized water.

  • Potassium Cyanide Masking Solution (5% w/v): Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

    • Dissolve 5 g of potassium cyanide (KCN) in 100 mL of deionized water.

  • Chloroform (CHCl₃): Analytical grade.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_reaction Complex Formation & Extraction cluster_measurement Spectrophotometric Measurement prep_sample Prepare Sample Solution add_buffer Transfer to Separatory Funnel Add 10 mL Acetate Buffer (pH 5.0) prep_sample->add_buffer prep_standards Prepare Working Standards (0-300 µg Pb) prep_standards->add_buffer add_masking Add 1 mL KCN Solution (if required) add_buffer->add_masking add_phen Add 2 mL 1,10-Phenanthroline add_masking->add_phen add_bismuthiol Add 2 mL Bismuthiol II add_phen->add_bismuthiol add_chloroform Add 10 mL Chloroform add_bismuthiol->add_chloroform extract Shake for 2 minutes Allow phases to separate add_chloroform->extract collect_organic Collect Chloroform Layer extract->collect_organic measure_abs Measure Absorbance at 342 nm collect_organic->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve for standards determine_conc Determine Pb Concentration plot_curve->determine_conc for sample

Experimental workflow for lead determination.
Calibration Curve Procedure

  • Into a series of 125 mL separatory funnels, pipette aliquots of the 10 µg/mL working standard lead solution to prepare standards containing 0, 5, 10, 15, 20, 25, and 30 µg of lead.

  • To each funnel, add 10 mL of the acetate buffer solution (pH 5.0).

  • Add 2 mL of the 0.2% 1,10-phenanthroline solution to each funnel and mix.

  • Add 2 mL of the 0.1% Bismuthiol II solution to each funnel and mix.

  • Add 10.0 mL of chloroform to each funnel.

  • Stopper the funnels and shake vigorously for 2 minutes.

  • Allow the layers to separate for 5 minutes.

  • Drain the lower chloroform layer into a clean, dry test tube or a cuvette.

  • Using the solution prepared with 0 µg of lead as the blank, measure the absorbance of each standard at 342 nm.

  • Plot a calibration curve of absorbance versus the amount of lead (in µg).

Sample Analysis Procedure
  • Take an accurately measured aliquot of the sample solution (containing up to 30 µg of lead) and transfer it to a 125 mL separatory funnel.

  • Follow steps 2-8 as described in the calibration curve procedure (Section 3.4).

  • If interfering ions are suspected, add 1 mL of the 5% potassium cyanide solution after the buffer addition and mix well before adding the other reagents.[1] Note that indium and bismuth ions are not effectively masked by this procedure.[1]

  • Measure the absorbance of the sample extract at 342 nm against the reagent blank.

  • Determine the amount of lead in the sample aliquot from the calibration curve.

  • Calculate the concentration of lead in the original sample, accounting for any dilutions.

Signaling Pathway/Logical Relationship Diagram

The logical relationship for the formation of the measurable analyte in this method is depicted below.

logical_relationship Pb Pb²⁺ (aq) Complex_aq Ternary Complex (aq) Pb->Complex_aq Bismuthiol Bismuthiol II (aq) Bismuthiol->Complex_aq Phen 1,10-Phenanthroline (aq) Phen->Complex_aq Chloroform_add Addition of Chloroform Complex_aq->Chloroform_add Extraction Complex_org Ternary Complex (org) Chloroform_add->Complex_org Spectro Spectrophotometer (λ = 342 nm) Complex_org->Spectro Measurement Absorbance Absorbance Spectro->Absorbance

Analyte complexation and measurement pathway.

References

Application Notes: Electrochemical Detection of Heavy Metals Using 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sensitive and selective detection of heavy metal ions is of paramount importance for environmental monitoring, food safety, and clinical diagnostics. 1,3,4-Thiadiazole and its derivatives have emerged as highly effective ligands in the development of electrochemical sensors for this purpose. The heterocyclic 1,3,4-thiadiazole ring contains both sulfur and nitrogen atoms, which act as excellent donor sites for forming stable complexes with soft heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺)[1].

Electrochemical methods, particularly stripping voltammetry, offer significant advantages for heavy metal analysis, including high sensitivity (down to parts-per-billion levels), rapid response times, low instrumentation cost, and suitability for on-site analysis[2][3]. By modifying electrode surfaces with 1,3,4-thiadiazole-based materials, it is possible to fabricate sensors that combine the inherent advantages of electrochemical techniques with the specific metal-chelating properties of the thiadiazole moiety.

These application notes provide detailed protocols for two distinct sensor fabrication strategies: one based on an electropolymerized film for lead detection and another utilizing a porous organic polymer for mercury detection.

Application Note 1: Detection of Lead (Pb²⁺) Using a Polymer Film-Modified Glassy Carbon Electrode

Principle

This method employs a glassy carbon electrode (GCE) chemically modified with a stable, redox-active polymer film of 2-(azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole (L)[1]. The polymer film is created directly on the GCE surface through oxidative electropolymerization. The nitrogen and sulfur atoms within the polymer's thiadiazole units serve as high-affinity binding sites for Pb²⁺ ions. The detection protocol involves two key steps:

  • Preconcentration: Pb²⁺ ions from the sample solution are accumulated onto the modified electrode surface by forming chelates with the polymer film.

  • Stripping: The accumulated lead is electrochemically reduced to its metallic state (Pb⁰) and then "stripped" back into solution by a positive-going potential scan. The resulting anodic current peak is directly proportional to the concentration of Pb²⁺ in the sample.

Quantitative Data Summary

The performance of the poly(L)/GCE sensor for various heavy metals is summarized below. The electrode shows the best characteristics for lead detection[1].

AnalyteAnalytical MethodElectrode ModifierLimit of Detection (LOD)Reference
Pb(II) Anodic Stripping VoltammetryPoly(L) Film< 10⁻⁸ M [1]
Hg(II) Anodic Stripping VoltammetryPoly(L) Film~ 10⁻⁷ M
Cd(II) Anodic Stripping VoltammetryPoly(L) Film~ 10⁻⁷ M
Polymer of 2-(azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole

Experimental Protocol

Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • 2-(azulen-1-yldiazenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole (monomer L)

  • Tetrabutylammonium perchlorate (TBAP)

  • Acetonitrile (ACN), anhydrous

  • Acetate buffer (0.1 M, pH 4.5)

  • Standard solutions of Pb(II), Cd(II), Hg(II)

  • Polishing materials (e.g., 0.05 µm alumina slurry)

  • Potentiostat/Galvanostat electrochemical workstation

Protocol 1.1: Preparation of the Modified Electrode (Poly(L)/GCE)

  • GCE Pre-treatment:

    • Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like finish.

    • Rinse thoroughly with deionized water.

    • Sonicate the electrode in ethanol and deionized water for 2 minutes each to remove residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare a 1 mM solution of monomer L in 0.1 M TBAP/ACN.

    • Immerse the cleaned GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the monomer solution.

    • Apply a constant potential of +1.3 V (vs. Ag/AgCl) using controlled-potential electrolysis (CPE) until a specific charge (e.g., 1 mC) has passed, indicating the formation of a polymer film[1].

    • After polymerization, rinse the modified electrode with fresh acetonitrile to remove any unreacted monomer and dry gently.

Protocol 1.2: Electrochemical Detection of Pb²⁺ by Anodic Stripping Voltammetry (ASV)

  • Accumulation Step:

    • Immerse the Poly(L)/GCE in the sample solution, which has been buffered to pH 4.5 with 0.1 M acetate buffer.

    • Allow the Pb²⁺ ions to accumulate on the electrode surface for a fixed time (e.g., 15 minutes) under open-circuit potential while stirring gently.

  • Stripping Step:

    • Transfer the electrode to a clean electrochemical cell containing only the 0.1 M acetate buffer (pH 4.5).

    • Apply a deposition potential of -1.0 V for 60 seconds to reduce the chelated Pb²⁺ to Pb⁰.

    • Scan the potential from -1.0 V to +0.2 V using a differential pulse or square wave voltammetry waveform.

    • Record the anodic stripping peak, which appears at approximately -0.5 V vs. Ag/AgCl. The height of this peak is proportional to the concentration of Pb²⁺.

    • Construct a calibration curve by measuring the peak currents for a series of standard Pb²⁺ solutions.

Visualizations

G1 cluster_prep Electrode Preparation cluster_detect Detection Workflow P1 Polish GCE with Alumina Slurry P2 Sonicate in Ethanol & Water P1->P2 P3 Dry Electrode P2->P3 P4 Electropolymerize Monomer L (+1.3 V in ACN/TBAP) P3->P4 P5 Rinse & Dry Modified Electrode (Poly(L)/GCE) P4->P5 D1 Immerse Poly(L)/GCE in Buffered Sample (pH 4.5) P5->D1 D2 Accumulate Pb²⁺ (15 min, Open Circuit) D1->D2 D3 Transfer to Blank Buffer D2->D3 D4 Strip Metal via ASV (Scan from -1.0 V to +0.2 V) D3->D4 D5 Record Anodic Peak Current D4->D5 G2 cluster_mech Chelation Mechanism Polymer Polymer Film with Thiadiazole Sites (-N=C-S-C=N-) Complex Stable Surface Complex [Polymer-Pb]²⁺ Pb_ion Pb²⁺ Ion in Solution Pb_ion->Polymer Chelation via N, S donor atoms G3 cluster_synth Sensor Fabrication cluster_detect SWASV Detection Workflow S1 Synthesize TDA-Trz-POP (DMTD + Trz in DMF) S2 Create Polymer Dispersion S1->S2 S3 Drop-cast Dispersion onto Screen-Printed Electrode S2->S3 S4 Dry to Form Uniform Film S3->S4 M1 Add Sample Drop (with 0.1 M NaCl, pH 5.0) S4->M1 M2 Preconcentrate Hg²⁺ (-1.2 V for 300 s) M1->M2 M3 Equilibrate (10 s) M2->M3 M4 Strip via Square Wave Scan M3->M4 M5 Record Anodic Peak Current M4->M5 G4 cluster_logic Detection Logic L1 Hg²⁺ in Sample L2 Selective Chelation by S/N sites in POP L1->L2 L3 Electrochemical Reduction Hg²⁺ + 2e⁻ → Hg⁰ (Deposition Step) L2->L3 L4 Electrochemical Oxidation Hg⁰ → Hg²⁺ + 2e⁻ (Stripping Step) L3->L4 L5 Measured Current Signal (Proportional to [Hg²⁺]) L4->L5

References

Application Notes and Protocols for the Polymerization of 2,5-dimercapto-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT), a versatile polymer with applications in energy storage, materials science, and potentially drug development. The protocols cover three main polymerization methods: chemical oxidative polymerization, electrochemical polymerization, and coordination polymerization.

Data Presentation

The following tables summarize key quantitative data associated with the different polymerization methods for 2,5-dimercapto-1,3,4-thiadiazole (DMcT).

Table 1: Chemical Oxidative Polymerization of DMcT

OxidantSolventMonomer Concentration (mol/L)Oxidant/Monomer Molar RatioTemperature (°C)Reaction Time (h)Yield (%)
Iodine (I₂)Methanol/WaterNot SpecifiedNot SpecifiedRoom TemperatureNot SpecifiedHigh
Hydrogen Peroxide (H₂O₂)WaterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh
Ammonium PersulfateMethanol/WaterNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUp to 98.47[1]
Copper(II) ChlorideDMFNot Specified1.0252472[2]

Table 2: Electrochemical Polymerization of DMcT

ElectrodeElectrolyteMonomer Concentration (mM)Potential Range (V vs. Ag/Ag+)Scan Rate (mV/s)Key Observation
Glassy Carbon Electrode (GCE)0.1 M LiClO₄ in Acetonitrile10Not SpecifiedNot SpecifiedPolymerization potential is more positive than dimerization potential.[3]
PEDOT-modified GCEAcetonitrileNot Specified-0.29 to +0.55Not SpecifiedDimerization at -0.29 V, Polymerization at +0.42 V.[4][5]

Table 3: Coordination Polymers of DMcT

Metal SaltMetal:Ligand Molar RatioSolventReaction Time (h)Resulting PolymerDC Electrical Conductivity (S/cm)
ZnCl₂, CdCl₂, HgCl₂1:2Ethanol24Poly[di(2,5-dimercapto-1,3,4-thiadiazole)-metal]Not Specified
CoCl₂, NiCl₂, CuCl₂, ZnCl₂1:2Absolute Ethanol24Poly[di(2,5-dimercapto-1,3,4-thiadiazole)-metal]Not Specified
AuCl₃Not SpecifiedNot SpecifiedNot SpecifiedDMcT-Au Coordination PolymerNot Specified

Experimental Protocols

Chemical Oxidative Polymerization using Ammonium Persulfate

This protocol describes the synthesis of poly(2,5-dimercapto-1,3,4-thiadiazole) nanosheets via chemical oxidative polymerization.

Materials:

  • 2,5-dimercapto-1,3,4-thiadiazole (DMcT)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Methanol

  • Deionized water

Procedure:

  • Prepare a solution of DMcT in a methanol/water mixture.

  • Prepare a separate aqueous solution of ammonium persulfate.

  • Add the ammonium persulfate solution dropwise to the DMcT solution with vigorous stirring at room temperature.

  • Continue stirring for the desired reaction time (e.g., 24 hours).

  • Collect the resulting polymer precipitate by filtration.

  • Wash the polymer thoroughly with deionized water and methanol to remove any unreacted monomer and oxidant.

  • Dry the polymer under vacuum at 60°C to a constant weight.

  • The yield of the resulting poly(2,5-dimercapto-1,3,4-thiadiazole) can be as high as 98.47%.[1]

Electrochemical Polymerization on a Glassy Carbon Electrode

This protocol outlines the electrochemical polymerization of DMcT on a glassy carbon electrode (GCE) using cyclic voltammetry.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • 2,5-dimercapto-1,3,4-thiadiazole (DMcT)

  • Lithium perchlorate (LiClO₄)

  • Acetonitrile (anhydrous)

Procedure:

  • Polish the GCE with alumina slurry, then sonicate in ethanol and deionized water to ensure a clean surface.

  • Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Dissolve DMcT in the electrolyte solution to a concentration of 10 mM.

  • Set up a three-electrode electrochemical cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Perform cyclic voltammetry by scanning the potential between a suitable range (e.g., -0.5 V to 1.5 V vs. Ag/AgCl) at a scan rate of 50 mV/s for a set number of cycles. Polymer deposition will be observed on the GCE surface.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the electrode under a stream of nitrogen.

Synthesis of a Zinc-DMcT Coordination Polymer

This protocol describes the synthesis of a coordination polymer from DMcT and zinc chloride.

Materials:

  • 2,5-dimercapto-1,3,4-thiadiazole (DMcT)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Absolute Ethanol

Procedure:

  • Dissolve 6.6 mmol of DMcT in absolute ethanol.

  • In a separate flask, dissolve 3.3 mmol of anhydrous ZnCl₂ in absolute ethanol.

  • Add the ZnCl₂ solution dropwise to the DMcT solution with constant stirring.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Allow the mixture to cool to room temperature. The polymer will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the polymer with hot ethanol to remove any unreacted starting materials.

  • Dry the resulting poly[di(2,5-dimercapto-1,3,4-thiadiazole)-zinc] polymer in a vacuum oven.

Mandatory Visualizations

Oxidative_Polymerization DMcT1 DMcT Monomer (Thiol form) Radical Thiyl Radical DMcT1->Radical - H⁺, - e⁻ DMcT2 DMcT Monomer (Thiol form) DMcT2->Radical - H⁺, - e⁻ Oxidant Oxidant (e.g., I₂, H₂O₂) Dimer Dimer (Disulfide Bond) Radical->Dimer Dimerization Polymer Poly(DMcT) (Polydisulfide) Dimer->Polymer Propagation

Caption: Oxidative polymerization mechanism of DMcT.

Experimental_Workflow cluster_chem Chemical Oxidative Polymerization cluster_electro Electrochemical Polymerization cluster_coord Coordination Polymerization Dissolve DMcT Dissolve DMcT Add Oxidant Add Oxidant Dissolve DMcT->Add Oxidant React React Add Oxidant->React Filter & Wash Filter & Wash React->Filter & Wash Dry Polymer_chem Dry Polymer Filter & Wash->Dry Polymer_chem Prepare Electrode Prepare Electrode Prepare Electrolyte Prepare Electrolyte Prepare Electrode->Prepare Electrolyte Cyclic Voltammetry Cyclic Voltammetry Prepare Electrolyte->Cyclic Voltammetry Rinse & Dry Rinse & Dry Cyclic Voltammetry->Rinse & Dry Polymer Film_electro Polymer Film Rinse & Dry->Polymer Film_electro Dissolve DMcT & Metal Salt Dissolve DMcT & Metal Salt Mix & Reflux Mix & Reflux Dissolve DMcT & Metal Salt->Mix & Reflux Precipitate Precipitate Mix & Reflux->Precipitate Filter & Wash_coord Filter & Wash_coord Precipitate->Filter & Wash_coord Dry Polymer_coord Dry Polymer Filter & Wash_coord->Dry Polymer_coord Start Start Start->Dissolve DMcT Start->Prepare Electrode Start->Dissolve DMcT & Metal Salt

Caption: General experimental workflows for DMcT polymerization.

References

Application Notes and Protocols: 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) as a Ligand for Transition Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of transition metal complexes featuring 2,5-dimercapto-1,3,4-thiadiazole (DMTD) as a versatile ligand. The unique structural and electronic properties of DMTD make it a valuable component in the development of novel materials and therapeutic agents.

Introduction to DMTD as a Ligand

2,5-Dimercapto-1,3,4-thiadiazole (DMTD) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₂H₂N₂S₃. Its structure allows it to exist in tautomeric forms, primarily as a dithiol or a thiol-thione, which influences its coordination chemistry. The presence of multiple donor atoms (two exocyclic sulfur atoms and two ring nitrogen atoms) enables DMTD to act as a versatile chelating and bridging ligand, forming both monomeric and polymeric complexes with a wide range of transition metals.[1]

The coordination of DMTD to metal ions can occur through the deprotonated mercapto groups, the thiadiazole nitrogen atoms, or a combination thereof, leading to diverse coordination modes and complex geometries. These complexes have garnered significant interest due to their potential applications in various fields, including medicinal chemistry, materials science, and catalysis.

Applications of DMTD-Transition Metal Complexes

The unique properties of DMTD-metal complexes have led to their exploration in several key application areas:

  • Antimicrobial and Antifungal Agents: The complexation of DMTD with transition metals has been shown to enhance its inherent biological activity. These complexes are being investigated as potential therapeutic agents against various bacterial and fungal strains.[2]

  • Anticancer Agents: Derivatives of 1,3,4-thiadiazole, the core structure of DMTD, have demonstrated significant cytotoxic activity against various cancer cell lines. Metal complexes of DMTD are being explored for their potential to act as novel anticancer drugs.[3][4]

  • Corrosion Inhibitors: DMTD and its metal complexes can form a protective layer on metal surfaces, effectively inhibiting corrosion. This property is particularly valuable for protecting non-ferrous metals like copper and its alloys.[5][6]

  • Materials Science: The ability of DMTD to form polymeric structures with metal ions has led to the development of new materials with interesting electronic and photophysical properties. These materials are being investigated for applications in sensors and energy storage.[7]

Experimental Protocols

Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD) Ligand

Materials:

  • Hydrazine hydrate (99%)

  • Carbon disulfide

  • Pyridine (dry)

  • Ethanol

  • Hydrochloric acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine hydrazine hydrate (0.02 mol) and carbon disulfide (0.02 mol) in dry pyridine (50 mL).

  • Reflux the mixture for 5 hours.

  • After reflux, distill off the excess solvent under reduced pressure.

  • To the resulting solid, add 25 mL of water and 5 mL of hydrochloric acid to precipitate the product.

  • Filter the solid, wash with ethanol, and recrystallize from ethanol to obtain pure 2,5-dimercapto-1,3,4-thiadiazole.[2]

General Protocol for the Synthesis of Polymeric DMTD-Transition Metal Complexes

Materials:

  • 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

  • Anhydrous transition metal chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Absolute ethanol

Procedure:

  • Dissolve 2,5-dimercapto-1,3,4-thiadiazole (6.6 mmol) in absolute ethanol.

  • In a separate flask, dissolve the anhydrous transition metal chloride (3.3 mmol) in absolute ethanol.

  • Add the metal salt solution to the DMTD solution with stirring.

  • Reflux the reaction mixture for 24 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated polymeric complex by filtration.

  • Wash the product with ethanol and dry under vacuum.

Synthesis of a Discrete Monomeric Cu(II)-DMTD Complex

Materials:

  • 2-amino-5-mercapto-1,3,4-thiadiazole (a DMTD derivative)

  • Copper(II) chloride (CuCl₂)

  • Ethanol

Procedure:

  • Prepare a solution of 2-amino-5-mercapto-1,3,4-thiadiazole in ethanol.

  • Prepare a solution of Cu(II) chloride in ethanol.

  • Mix the two solutions. The formation of a dihydrate complex is expected where the ligand-to-metal ratio is 2:1. Chelation occurs through a thiadiazole nitrogen atom and the deprotonated mercapto group.[8]

Characterization of DMTD-Transition Metal Complexes

The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and purity.

Table 1: Spectroscopic and Analytical Data for DMTD and its Transition Metal Complexes

Analysis TechniqueDMTD LigandDMTD-Cu(II) ComplexDMTD-Zn(II) ComplexDMTD-Co(II) ComplexDMTD-Ni(II) Complex
FTIR (cm⁻¹)
ν(N-H)~3100-3400Shifted or absentShifted or absentShifted or absentShifted or absent
ν(C=N)~1600-1650Shifted to lower frequencyShifted to lower frequencyShifted to lower frequencyShifted to lower frequency
ν(C-S)~650-750ShiftedShiftedShiftedShifted
ν(M-N)-~400-500~400-500~400-500~400-500
ν(M-S)-~300-400~300-400~300-400~300-400
UV-Vis (nm)
π → π~250-300ShiftedShiftedShiftedShifted
n → π~300-350ShiftedShiftedShiftedShifted
d-d transitions-PresentAbsentPresentPresent
Elemental Analysis (%) C, H, N, SC, H, N, S, CuC, H, N, S, ZnC, H, N, S, CoC, H, N, S, Ni
(Calculated vs. Found)(Calculated vs. Found)(Calculated vs. Found)(Calculated vs. Found)(Calculated vs. Found)

Note: The exact positions of peaks will vary depending on the specific complex and its coordination environment.

Biological Activity Data

The biological activities of DMTD and its derivatives, particularly their anticancer and antimicrobial properties, are of significant interest.

Table 2: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120-160[9]
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMDA-MB-23170-170[9]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e MCF-728.79 (SI)[10]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e HepG249.20 (SI)[10]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i MCF-736.70 (SI)[10]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i HepG213.10 (SI)[10]
Spiro-acenaphthylene tethered-[5][6][11]-thiadiazoleRXF3937.01[12]
Spiro-acenaphthylene tethered-[5][6][11]-thiadiazoleHT2924.3[12]
Spiro-acenaphthylene tethered-[5][6][11]-thiadiazoleLOX IMVI9.55[12]

SI = Selectivity Index

Table 3: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives and Metal Complexes

Compound/ComplexMicroorganismMIC (µg/mL)Reference
Chromium(III) complexes with triazole ligandsFungal strains7.8 - 15.6[13]
Dioxomolybdenum(VI) complexesC. albicans, E. coli, P. aeruginosa, S. aureus62.5 - 500[13]
Cobalt(II) complexes with imidazole derivativesC. albicans7.8 - 15.6[14]
Cobalt(II) complexes with imidazole derivativesS. aureus, P. aeruginosa15.6 - 62.5[14]
Copper(II) complexes with thiosemicarbazonesS. aureus, B. cereus1.5 - 30
Silver(I) complexes with tetrazole ligandsGram-positive and Gram-negative bacteria2 - 8
Silver(I) complexes with tetrazole ligandsFungi0.16 - 1.25

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Testing start Start Materials: DMTD Ligand & Transition Metal Salt dissolve Dissolve in Solvent start->dissolve mix Mix Solutions dissolve->mix reflux Reflux mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash_dry Wash and Dry Complex filter->wash_dry end_synthesis Pure DMTD-Metal Complex wash_dry->end_synthesis ftir FTIR Spectroscopy end_synthesis->ftir uv_vis UV-Vis Spectroscopy end_synthesis->uv_vis elemental Elemental Analysis end_synthesis->elemental other Other Techniques (TGA, XRD, etc.) end_synthesis->other antimicrobial Antimicrobial Assays end_synthesis->antimicrobial anticancer Anticancer Assays end_synthesis->anticancer corrosion Corrosion Inhibition Tests end_synthesis->corrosion

Fig. 1: General workflow for the synthesis and characterization of DMTD-metal complexes.
Proposed Mechanism of Corrosion Inhibition

G cluster_metal Metal Surface (e.g., Copper) cluster_solution Corrosive Environment metal Metal Surface adsorption Adsorption of DMTD on Metal Surface metal->adsorption dmtd DMTD Molecules dmtd->adsorption corrosive_agents Corrosive Agents (O₂, H₂O, H⁺) corrosive_agents->metal Attack film_formation Formation of Protective [Metal-DMTD] Complex Film adsorption->film_formation film_formation->corrosive_agents Blocks inhibition Corrosion Inhibition film_formation->inhibition

Fig. 2: Mechanism of corrosion inhibition by DMTD on a metal surface.
Potential Signaling Pathway for Anticancer Activity

G dmtd_complex DMTD-Metal Complex cell_membrane Cancer Cell Membrane dmtd_complex->cell_membrane ros Increased ROS Production cell_membrane->ros dna_damage DNA Damage ros->dna_damage mitochondria Mitochondrial Dysfunction ros->mitochondria apoptosis Apoptosis dna_damage->apoptosis caspases Caspase Activation mitochondria->caspases caspases->apoptosis

References

Application Notes and Protocols: Self-Assembly of DMTD Functionalized Quantum Dots for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals with unique optical and electronic properties that make them highly attractive for biomedical applications, including bioimaging and drug delivery.[1][2][3] Their large surface area-to-volume ratio allows for the attachment of various functional ligands, targeting moieties, and therapeutic agents.[4][5] 2,5-dimercapto-1,3,4-thiadiazole (DMTD) is a dithiol molecule that can serve as a surface ligand to functionalize QDs. The thiol groups on DMTD can bind to the surface of QDs, while the thiadiazole ring and the second thiol group offer potential sites for further conjugation or drug loading.[6] This document provides detailed application notes and protocols for the synthesis, functionalization, and self-assembly of DMTD-functionalized quantum dots for potential applications in targeted drug delivery.

Applications in Drug Delivery and Cancer Therapy

Functionalized QDs are being extensively explored as carriers for targeted drug delivery in cancer therapy.[7][8][9] The unique properties of QDs allow for simultaneous imaging and therapeutic action, a concept known as theranostics. By functionalizing QDs with ligands like DMTD, it is possible to create stable nanocarriers that can be loaded with anticancer drugs. The self-assembly of these functionalized QDs can lead to the formation of larger nanostructures with altered drug release kinetics and biodistribution profiles.

The DMTD ligand can potentially offer several advantages:

  • Strong Anchoring: The two thiol groups can provide a stable bidentate or bridging coordination to the QD surface, enhancing the stability of the functionalized nanoparticle.

  • Drug Conjugation: The nitrogen atoms in the thiadiazole ring or the free thiol group could be used for conjugating drug molecules through various chemical reactions.[6]

  • Controlled Release: The nature of the bond between the drug and the DMTD ligand can be designed to be sensitive to the tumor microenvironment (e.g., lower pH), enabling controlled drug release at the target site.[10][11]

Experimental Protocols

Protocol 1: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol describes the synthesis of CdSe core quantum dots using a hot-injection method.

Materials:

  • Cadmium oxide (CdO)

  • Oleic acid (OA)

  • 1-octadecene (ODE)

  • Selenium (Se) powder

  • Trioctylphosphine (TOP)

  • Toluene

  • Methanol

Procedure:

  • In a three-neck flask, combine CdO (0.1 mmol), OA (1 mmol), and ODE (10 mL).

  • Heat the mixture to 300°C under an argon atmosphere with constant stirring until a clear solution is formed.

  • In a separate vial, dissolve Se powder (0.1 mmol) in TOP (1 mL).

  • Rapidly inject the Se-TOP solution into the hot CdO-OA-ODE solution.

  • Allow the reaction to proceed for a specific time to achieve the desired QD size (the color of the solution will change from yellow to red as the QDs grow).

  • Cool the reaction mixture to room temperature.

  • Add toluene to the solution and precipitate the QDs by adding methanol.

  • Centrifuge the mixture to collect the QD precipitate.

  • Wash the QDs with methanol and re-disperse them in toluene.

  • Store the CdSe QDs in toluene in the dark.

Protocol 2: Functionalization of CdSe QDs with DMTD

This protocol details the ligand exchange process to replace the native oleic acid ligands with DMTD.

Materials:

  • CdSe QDs in toluene

  • 2,5-dimercapto-1,3,4-thiadiazole (DMTD)

  • Dimethylformamide (DMF)

  • Chloroform

  • Methanol

Procedure:

  • Disperse the synthesized CdSe QDs (10 mg) in 10 mL of chloroform.

  • Prepare a solution of DMTD (50 mg) in 10 mL of DMF.

  • Add the DMTD solution to the QD solution and stir the mixture at room temperature for 24 hours.

  • Precipitate the DMTD-functionalized QDs by adding methanol.

  • Centrifuge the mixture to collect the precipitate.

  • Wash the precipitate with methanol to remove excess DMTD.

  • Re-disperse the DMTD-functionalized QDs in a suitable solvent like DMF or a basic aqueous solution.

Protocol 3: Loading of Doxorubicin onto DMTD-Functionalized QDs

This protocol describes a method for loading the anticancer drug doxorubicin (DOX) onto the DMTD-functionalized QDs. This can be achieved through non-covalent interactions or covalent conjugation.[11][12][13][14]

Materials:

  • DMTD-functionalized QDs

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure for Non-Covalent Loading:

  • Disperse DMTD-functionalized QDs (10 mg) in 10 mL of PBS (pH 7.4).

  • Add DOX·HCl (2 mg) to the QD solution.

  • Stir the mixture in the dark at room temperature for 24 hours to allow for electrostatic and/or hydrogen bonding interactions.

  • Purify the DOX-loaded QDs by dialysis against PBS to remove unloaded DOX.

Protocol 4: Characterization of Drug-Loaded DMTD-QDs

This protocol outlines the characterization of the synthesized drug-loaded nanoparticles.

Instrumentation:

  • Dynamic Light Scattering (DLS) for size and size distribution.[1][2][8]

  • Zeta potential analyzer for surface charge measurement.[1][2]

  • UV-Vis spectrophotometer to determine drug loading.

  • Transmission Electron Microscope (TEM) for morphology.

Procedure:

  • DLS and Zeta Potential: Disperse a small amount of the DOX-loaded DMTD-QDs in PBS. Measure the hydrodynamic diameter and zeta potential using a DLS instrument.[15]

  • Drug Loading Efficiency:

    • After purification, lyse the DOX-loaded QDs to release the drug.

    • Measure the absorbance of the solution at the characteristic wavelength of DOX (around 480 nm).

    • Calculate the concentration of DOX using a standard calibration curve.

    • Determine the drug loading efficiency using the following formula: Drug Loading Efficiency (%) = (Mass of drug in QDs / Initial mass of drug) x 100

Protocol 5: In Vitro Drug Release Study

This protocol describes how to evaluate the release of DOX from the DMTD-QDs in vitro.[3][4][5][16][17]

Materials:

  • DOX-loaded DMTD-QDs

  • PBS at pH 7.4 and pH 5.5 (to simulate physiological and endosomal pH, respectively)

  • Dialysis membrane (with a molecular weight cut-off that retains the QDs but allows free DOX to pass through)

Procedure:

  • Place a known concentration of DOX-loaded DMTD-QDs in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.5) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw a sample from the external buffer and replace it with fresh buffer.

  • Measure the concentration of DOX in the withdrawn samples using a UV-Vis spectrophotometer.

  • Plot the cumulative percentage of drug released versus time.

Quantitative Data Summary

ParameterDMTD-QDsDOX-Loaded DMTD-QDs
Hydrodynamic Diameter (nm) Expected: 5-15 nmExpected: 10-30 nm
Zeta Potential (mV) Expected: NegativeExpected: Less Negative or Positive
Drug Loading Efficiency (%) N/ATo be determined experimentally

Note: The expected values are based on typical results for functionalized quantum dots and will vary depending on the specific synthesis and loading conditions.

Visualizations

experimental_workflow cluster_synthesis QD Synthesis cluster_functionalization Functionalization cluster_loading Drug Loading cluster_characterization Characterization s1 CdSe Core Synthesis f1 Ligand Exchange with DMTD s1->f1 Functionalization l1 Doxorubicin Loading f1->l1 Drug Loading c1 DLS & Zeta Potential l1->c1 c2 Drug Loading Efficiency l1->c2 c3 In Vitro Release l1->c3

Caption: Experimental workflow for DMTD-QD synthesis and drug delivery application.

drug_release_pathway cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell cluster_endosome Endosome (pH ~5.5) cluster_nucleus Nucleus sc DOX-DMTD-QD tme Enhanced Permeability and Retention (EPR) Effect sc->tme cell Endocytosis tme->cell endo DOX Release cell->endo nuc Apoptosis endo->nuc

Caption: Proposed pathway for targeted drug delivery and action of DOX-DMTD-QDs.

Conclusion and Future Perspectives

The functionalization of quantum dots with 2,5-dimercapto-1,3,4-thiadiazole presents a promising avenue for the development of novel drug delivery systems. The protocols outlined in this document provide a foundational framework for researchers to synthesize, functionalize, and evaluate DMTD-QDs for such applications. Further research is warranted to optimize the drug loading and release characteristics, investigate the in vivo behavior and toxicity of these nanoparticles, and explore the full potential of this system in targeted cancer therapy. The inherent imaging capabilities of quantum dots, combined with the drug-carrying capacity enabled by DMTD functionalization, could lead to the development of next-generation theranostic agents.

References

Application Notes and Protocols for Analytical Methods of Heavy Metal Detection in Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of heavy metals in aqueous samples. The information is intended to guide researchers, scientists, and professionals in the drug development industry in selecting and implementing appropriate analytical techniques for monitoring and quantifying heavy metal contaminants.

Overview of Analytical Methods

The detection and quantification of heavy metals in water are critical for environmental monitoring, public health protection, and ensuring the quality of pharmaceutical products. Several analytical techniques are available, each with distinct principles, advantages, and limitations. This document focuses on four widely used methods: Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Anodic Stripping Voltammetry (ASV), and Colorimetric Sensing using Gold Nanoparticles.

A general workflow for the analysis of heavy metals in water is depicted below.

Heavy Metal Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Sample Collection Preservation Preservation (e.g., Acidification) Sample_Collection->Preservation Digestion Digestion (if required for total metal analysis) Preservation->Digestion AAS Atomic Absorption Spectrometry (AAS) Digestion->AAS ICPMS Inductively Coupled Plasma- Mass Spectrometry (ICP-MS) Digestion->ICPMS ASV Anodic Stripping Voltammetry (ASV) Digestion->ASV Colorimetric Colorimetric Method Digestion->Colorimetric Calibration Calibration Curve Generation AAS->Calibration ICPMS->Calibration ASV->Calibration Colorimetric->Calibration Quantification Quantification of Heavy Metal Concentration Calibration->Quantification Validation Data Validation and Quality Control Quantification->Validation

Figure 1: General workflow for heavy metal analysis in water samples.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the number of elements to be analyzed, sample matrix, and available resources. The following table summarizes the quantitative performance characteristics of the discussed methods for the detection of common heavy metals.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangePrecision (%RSD)Accuracy (Recovery %)
AAS (Flame) Pb~20 µg/L~70 µg/L0.1 - 20 mg/L< 590 - 110
Cd~1 µg/L~3 µg/L0.02 - 2 mg/L< 590 - 110
Cu~2 µg/L~7 µg/L0.05 - 5 mg/L< 590 - 110
AAS (Graphite Furnace) Pb~0.1 µg/L~0.3 µg/L0.5 - 50 µg/L< 1085 - 115
Cd~0.01 µg/L~0.03 µg/L0.05 - 5 µg/L< 1085 - 115
As~0.1 µg/L~0.3 µg/L0.5 - 50 µg/L< 1085 - 115
ICP-MS [1][2][3]Pb0.005 - 2.4 µg/L0.015 - 8.0 µg/L0.1 - 100 µg/L< 395 - 105
Cd0.001 - 0.8 µg/L0.003 - 2.7 µg/L0.1 - 100 µg/L< 395 - 105
As0.003 - 2.4 µg/L0.01 - 8.0 µg/L0.1 - 100 µg/L< 395 - 105
Hg~0.002 µg/L~0.006 µg/L0.1 - 100 µg/L< 595 - 105
Anodic Stripping Voltammetry (ASV) [4]Pb1.2 µg/L~4 µg/L0 - 50 µg/L< 1095 - 101
Cd0.8 µg/L~2.7 µg/L0 - 50 µg/L< 1095 - 101
As(III)2.4 µg/L~8 µg/L0 - 50 µg/L< 1095 - 101
Colorimetric (AuNPs) [5][6][7]Hg²⁺0.05 - 2.9 nM (10 - 580 ng/L)Not widely reportedAnalyte dependent< 15Not widely reported
Pb²⁺~10 nM (2 µg/L)Not widely reportedAnalyte dependent< 15Not widely reported
Fe²⁺/Fe³⁺0.49/1.01 ppbNot widely reportedAnalyte dependent< 15Not widely reported

Atomic Absorption Spectrometry (AAS)

Application Note

Principle: Atomic Absorption Spectrometry quantifies the absorption of optical radiation by free atoms in the gaseous state. A liquid sample is aspirated into a flame (Flame AAS) or a graphite tube is heated to atomize the sample (Graphite Furnace AAS). A light source specific to the element of interest is passed through the atomized sample, and the amount of light absorbed is proportional to the concentration of the analyte.[8]

Advantages:

  • Well-established and reliable technique.[9]

  • High selectivity for specific elements.[9]

  • Relatively low cost compared to ICP-MS.[9]

  • Graphite Furnace AAS offers excellent sensitivity for trace and ultra-trace analysis.[10]

Limitations:

  • Generally analyzes one element at a time.

  • Flame AAS has lower sensitivity compared to GFAAS and ICP-MS.

  • Susceptible to chemical and matrix interferences.[11]

Experimental Protocol: Flame AAS for Heavy Metal Analysis

Flame_AAS_Workflow cluster_prep Preparation cluster_instrument Instrumentation & Measurement cluster_analysis Data Analysis Sample_Prep 1. Sample Preparation - Filter if necessary - Acidify with HNO3 to pH < 2 Standard_Prep 2. Standard Preparation - Prepare a series of calibration standards from a stock solution Sample_Prep->Standard_Prep Instrument_Setup 3. Instrument Setup - Install appropriate hollow cathode lamp - Optimize instrument parameters Standard_Prep->Instrument_Setup Calibration 4. Calibration - Aspirate blank and standards - Generate calibration curve Instrument_Setup->Calibration Measurement 5. Sample Measurement - Aspirate sample and record absorbance Calibration->Measurement Quantification 6. Quantification - Determine sample concentration from calibration curve Measurement->Quantification

Figure 2: Experimental workflow for Flame Atomic Absorption Spectrometry.

1. Materials and Reagents:

  • Atomic Absorption Spectrometer with an air-acetylene flame.

  • Hollow cathode lamps for the specific metals of interest.

  • Class A volumetric flasks and pipettes.

  • Concentrated nitric acid (HNO₃), trace metal grade.

  • Deionized water (18 MΩ·cm).

  • Stock standard solutions (1000 mg/L) of the target heavy metals.

2. Sample Preparation: [12]

  • For dissolved metals analysis, filter the water sample through a 0.45 µm membrane filter.

  • For total metals analysis, acidification with nitric acid is required. Add concentrated HNO₃ to the water sample to achieve a final concentration of 1-2% (v/v), resulting in a pH below 2.[12][13]

3. Preparation of Standards and Calibration:

  • Prepare a series of at least three calibration standards by diluting the stock standard solution with deionized water containing the same concentration of nitric acid as the samples.[12] The concentration range of the standards should bracket the expected concentration of the samples.

  • Prepare a blank solution containing only deionized water and nitric acid.

4. Instrument Setup and Analysis:

  • Install the appropriate hollow cathode lamp for the element being analyzed.

  • Turn on the instrument and allow it to warm up.

  • Optimize the instrument parameters, including wavelength, slit width, and fuel/oxidant flow rates, according to the manufacturer's recommendations.

  • Aspirate the blank solution and zero the instrument.

  • Aspirate the calibration standards in order of increasing concentration and record their absorbance values.

  • Generate a calibration curve by plotting absorbance versus concentration. The correlation coefficient (R²) should be ≥ 0.995.

  • Aspirate the prepared water samples and record their absorbance.

5. Data Analysis:

  • Determine the concentration of the heavy metal in the sample by interpolating its absorbance on the calibration curve.

  • If the sample was diluted, multiply the result by the dilution factor to obtain the original concentration.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Application Note

Principle: ICP-MS is a highly sensitive multi-element analytical technique.[14] A liquid sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the atoms of the elements present. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the corresponding element in the sample.

Advantages:

  • Excellent sensitivity with very low detection limits, often in the parts-per-trillion (ppt) range.[2][14]

  • Simultaneous multi-element analysis capabilities.[3]

  • Wide linear dynamic range.

  • High throughput.

Limitations:

  • High instrument and operational costs.

  • Potential for isobaric and polyatomic interferences, which may require specialized techniques for resolution.

  • Requires a skilled operator.

Experimental Protocol: ICP-MS for Heavy Metal Analysis

ICPMS_Workflow cluster_prep Preparation cluster_instrument Instrumentation & Measurement cluster_analysis Data Analysis Sample_Prep 1. Sample Preparation - Filter if necessary - Acidify with HNO3 to 1-2% Standard_Prep 2. Standard & QC Preparation - Prepare multi-element calibration standards - Prepare internal standards and QC samples Sample_Prep->Standard_Prep Instrument_Setup 3. Instrument Tuning - Optimize plasma conditions, lens voltages, and detector settings Standard_Prep->Instrument_Setup Calibration 4. Calibration - Analyze blank and standards - Establish multi-element calibration curves Instrument_Setup->Calibration Measurement 5. Sample Analysis - Introduce sample with internal standard - Acquire mass spectra Calibration->Measurement Quantification 6. Quantification - Calculate analyte concentrations based on calibration Measurement->Quantification Interference_Correction 7. Interference Correction - Apply mathematical corrections for interferences if necessary Quantification->Interference_Correction

Figure 3: Experimental workflow for Inductively Coupled Plasma-Mass Spectrometry.

1. Materials and Reagents:

  • Inductively Coupled Plasma-Mass Spectrometer.

  • Autosampler.

  • Class A volumetric flasks and pipettes.

  • Concentrated nitric acid (HNO₃), high purity.

  • Deionized water (18 MΩ·cm).

  • Multi-element stock standard solutions.

  • Internal standard stock solution (e.g., Rh, In, Re).

2. Sample Preparation: [14]

  • Filter the water sample through a 0.45 µm filter if dissolved metals are to be determined.

  • Acidify the sample with high-purity nitric acid to a final concentration of 1-2% (v/v).[15]

3. Preparation of Standards and Quality Control Samples:

  • Prepare a series of multi-element calibration standards by diluting the stock standard solution in 1-2% nitric acid.[16] The concentration range should cover the expected sample concentrations.

  • Prepare an internal standard solution to be mixed with all blanks, standards, and samples to correct for instrumental drift and matrix effects.[15]

  • Prepare quality control (QC) samples from a certified reference material or a second-source standard.

4. Instrument Tuning and Calibration:

  • Turn on the ICP-MS and allow it to stabilize.

  • Perform daily performance checks and instrument tuning to optimize sensitivity, resolution, and oxide and doubly charged ion formation rates.

  • Analyze the calibration blank and calibration standards to establish the calibration curves for all elements of interest. The correlation coefficient (R²) for each curve should be ≥ 0.999.[3]

5. Sample Analysis:

  • Mix the prepared samples with the internal standard solution.

  • Load the samples, blanks, and QC samples into the autosampler.

  • Initiate the analysis sequence. The instrument will introduce each solution into the plasma and acquire the mass spectral data.

6. Data Processing and Quantification:

  • The instrument software will process the raw data, perform internal standard correction, and calculate the analyte concentrations based on the calibration curves.

  • Review the results, paying attention to QC sample recoveries and any potential interferences. Apply mathematical correction equations for known isobaric and polyatomic interferences if necessary.

Anodic Stripping Voltammetry (ASV)

Application Note

Principle: ASV is a highly sensitive electrochemical technique for the determination of trace metal ions.[17] The method involves a two-step process. First, the metal ions in the sample are preconcentrated by electrodeposition onto a working electrode at a negative potential.[18] This is the deposition step. Following this, the potential is scanned in the positive direction, which causes the deposited metals to be stripped (oxidized) back into the solution.[18] The resulting current peaks are characteristic of each metal, and the peak height or area is proportional to its concentration.

Advantages:

  • Excellent sensitivity, capable of detecting sub-ppb levels.[19]

  • Relatively low-cost and portable instrumentation is available, making it suitable for on-site analysis.[19]

  • Ability to perform speciation analysis (distinguishing between different oxidation states of a metal).[20]

  • Simultaneous determination of several metals is possible.[20]

Limitations:

  • Susceptible to interferences from organic matter and other electroactive species in the sample.

  • The formation of intermetallic compounds on the electrode surface can affect accuracy.

  • The performance is highly dependent on the electrode material and its surface condition.

Experimental Protocol: ASV for Heavy Metal Analysis

ASV_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis Electrode_Prep 1. Electrode Preparation - Polish and clean the working electrode Sample_Prep 2. Sample Preparation - Add supporting electrolyte and adjust pH Electrode_Prep->Sample_Prep Deposition 3. Deposition Step - Apply a negative potential with stirring to preconcentrate metals Sample_Prep->Deposition Equilibration 4. Equilibration Step - Stop stirring and allow solution to quiet Deposition->Equilibration Stripping 5. Stripping Step - Scan potential in the positive direction and record the current Equilibration->Stripping Quantification 6. Quantification - Measure peak height or area - Determine concentration using standard addition Stripping->Quantification

Figure 4: Experimental workflow for Anodic Stripping Voltammetry.

1. Materials and Reagents:

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

  • Working electrode (e.g., glassy carbon, bismuth film, or mercury film electrode).

  • Reference electrode (e.g., Ag/AgCl).

  • Counter electrode (e.g., platinum wire).

  • Stirring plate and stir bar.

  • Supporting electrolyte (e.g., acetate buffer, KCl).

  • Standard solutions of the target heavy metals.

2. Electrode Preparation:

  • Polish the working electrode with alumina slurry on a polishing pad to obtain a mirror-like surface.

  • Rinse the electrode thoroughly with deionized water and sonicate if necessary to remove any residual polishing material.

3. Sample Preparation:

  • Place a known volume of the water sample into the electrochemical cell.

  • Add the supporting electrolyte to the sample to ensure sufficient conductivity and buffer the pH.

  • Deaerate the solution by purging with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement.

4. Deposition Step: [21][22]

  • Immerse the electrodes in the sample solution.

  • Apply a constant negative deposition potential to the working electrode while stirring the solution. The deposition potential and time are critical parameters that control the sensitivity of the measurement and should be optimized for the specific application. A typical deposition time is 60-300 seconds.[21][22]

5. Equilibration Step: [21]

  • Stop stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds) while maintaining the deposition potential.

6. Stripping Step: [21][22]

  • Scan the potential from the deposition potential towards a more positive potential.

  • Record the current as a function of the applied potential. The resulting voltammogram will show peaks corresponding to the oxidation of the deposited metals.

7. Quantification:

  • Measure the height or area of the stripping peaks.

  • Quantify the concentration of the heavy metals using the standard addition method. This involves adding known amounts of a standard solution to the sample and recording the increase in the peak signal.

Colorimetric Detection using Gold Nanoparticles (AuNPs)

Application Note

Principle: This method utilizes the unique optical properties of gold nanoparticles. In their dispersed state, AuNPs solutions typically appear red.[23] The presence of certain heavy metal ions can induce the aggregation of functionalized AuNPs, causing a color change to blue or purple.[23][24] This color change is due to a shift in the localized surface plasmon resonance (LSPR) of the nanoparticles. The change in color or the absorbance spectrum can be visually observed or measured with a spectrophotometer for quantitative analysis.

Advantages:

  • Rapid and simple detection.[25]

  • High sensitivity and selectivity can be achieved through the use of specific functionalizing agents.[24]

  • Amenable to the development of low-cost, portable sensors for on-site analysis.[25][26]

  • Visual detection is possible, eliminating the need for sophisticated instrumentation in some cases.[25]

Limitations:

  • The synthesis and functionalization of nanoparticles can be complex.

  • Susceptible to interference from other ions and matrix components.

  • Quantitative analysis may be less precise than instrumental techniques like AAS and ICP-MS.

Experimental Protocol: Colorimetric Detection of Hg²⁺ using Functionalized AuNPs

Colorimetric_AuNPs_Workflow cluster_prep Preparation cluster_detection Detection cluster_analysis Analysis AuNP_Synthesis 1. Synthesis & Functionalization of Gold Nanoparticles (AuNPs) Sample_Prep 2. Sample Preparation - Adjust pH and buffer conditions AuNP_Synthesis->Sample_Prep Mixing 3. Mixing - Add functionalized AuNPs to the water sample Sample_Prep->Mixing Incubation 4. Incubation - Allow time for the reaction and color change to occur Mixing->Incubation Visual_Observation 5a. Visual Observation - Observe color change from red to blue Incubation->Visual_Observation Spectrophotometry 5b. Spectrophotometric Analysis - Measure the absorbance spectrum Incubation->Spectrophotometry Quantification 6. Quantification - Correlate color change or absorbance to Hg concentration Visual_Observation->Quantification Spectrophotometry->Quantification

Figure 5: Experimental workflow for Colorimetric Detection using Gold Nanoparticles.

1. Materials and Reagents:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O).

  • Trisodium citrate dihydrate.

  • Functionalizing agent (e.g., cyanuric acid, lysine).[5][6]

  • Deionized water.

  • Buffer solution (e.g., Tris-HCl).

  • Standard solution of the target heavy metal (e.g., HgCl₂).

  • UV-Vis spectrophotometer.

2. Synthesis of Gold Nanoparticles (Citrate-capped):

  • Heat 100 mL of deionized water to a boil in a clean flask.

  • While boiling and stirring vigorously, add 1 mL of 1% (w/v) trisodium citrate solution.

  • Continue heating and stirring until the solution color changes from yellow to deep red, indicating the formation of AuNPs.

  • Cool the solution to room temperature.

3. Functionalization of AuNPs (Example with Cyanuric Acid): [5]

  • To a solution of the synthesized AuNPs, add a buffer solution (e.g., Tris-HCl, pH 7.4).[5]

  • Add a solution of the functionalizing agent (e.g., cyanuric acid) and incubate for a short period (e.g., 10 minutes) to allow for conjugation to the AuNP surface.[5]

4. Detection Procedure:

  • In a cuvette or microplate well, mix a specific volume of the functionalized AuNPs solution with the water sample.

  • Incubate the mixture at room temperature for a defined period to allow for the interaction between the heavy metal ions and the functionalized AuNPs.

  • Observe any color change visually. A change from red to blue/purple indicates the presence of the target heavy metal.

5. Quantitative Analysis:

  • For quantitative measurements, record the UV-Vis absorbance spectrum of the solution after the incubation period.

  • The aggregation of AuNPs will result in a decrease in the absorbance at ~520 nm and the appearance of a new, broader peak at a longer wavelength.

  • Create a calibration curve by plotting the ratio of absorbance at two different wavelengths (e.g., A₆₂₀/A₅₂₀) against the concentration of the heavy metal standards.

  • Determine the concentration of the heavy metal in the sample from the calibration curve.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-dimercapto-1,3,4-thiadiazole (DMTD). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their DMTD synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of DMTD.

Issue 1: Low or No Product Yield

A low yield of the desired 2,5-dimercapto-1,3,4-thiadiazole is a common challenge. Several factors can contribute to this issue.

  • Possible Cause: Incorrect Molar Ratios of Reactants

    • Solution: The stoichiometry of hydrazine hydrate, carbon disulfide, and the base is critical for maximizing yield and minimizing side products. An optimized molar ratio of hydrazine hydrate: carbon disulfide: sodium hydroxide has been reported to be in the range of 1: 2.2-2.4: 1.55-1.95.[1] Deviating from this can lead to the formation of by-products such as thiocarbonohydrazides.[1]

  • Possible Cause: Suboptimal Reaction Temperature

    • Solution: Temperature control is crucial throughout the reaction. The initial mixing of reactants should be controlled to prevent excessive heat generation. A patent suggests dosing carbon disulfide at a temperature not exceeding 46°C.[1] After the initial reaction, heating the mixture to 65-85°C for 6-12 hours can drive the reaction to completion.[1] The neutralization step should also be temperature-controlled, typically between 10-60°C.[1]

  • Possible Cause: Inefficient Mixing

    • Solution: Ensure vigorous and constant stirring throughout the reaction, especially during the addition of carbon disulfide and the neutralization step. Inadequate mixing can lead to localized areas of high reactant concentration, promoting side reactions.

  • Possible Cause: Presence of Oxygen

    • Solution: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions and improve the purity and yield of the final product.[1]

Issue 2: Product Discoloration (Yellowish or Brown Product)

The desired 2,5-dimercapto-1,3,4-thiadiazole is a white to light-yellowish crystalline powder.[2] Significant discoloration may indicate the presence of impurities.

  • Possible Cause: Formation of Polysulfides

    • Solution: The formation of polysulfides is a common side reaction that can lead to discoloration. Using the optimized molar ratios of reactants can help minimize their formation.[1] Additionally, careful control of the reaction temperature and performing the reaction under an inert atmosphere can reduce the likelihood of oxidative side reactions that may contribute to color.[1]

  • Possible Cause: Residual Starting Materials or By-products

    • Solution: Ensure the reaction goes to completion by adhering to the recommended reaction time and temperature.[1] After filtration, wash the crude product thoroughly with water to remove any water-soluble impurities. Recrystallization from a suitable solvent, such as ethanol, can effectively remove many impurities and improve the color and purity of the final product.[2]

Issue 3: Difficulty in Product Isolation and Filtration

The precipitation and filtration of DMTD can sometimes be problematic.

  • Possible Cause: Fine Precipitate

    • Solution: The particle size of the precipitated DMTD can be influenced by the rate of addition of the neutralizing acid and the temperature during precipitation. A slower, controlled addition of the acid at a constant temperature (e.g., 30-60°C) can lead to the formation of larger crystals that are easier to filter.[1]

  • Possible Cause: Clogging of the Filter Medium

    • Solution: If the precipitate is very fine, using a filter aid such as celite may be beneficial. Ensure that the filtration setup is appropriate for the scale of the reaction. For larger batches, a Buchner funnel with a suitable filter paper grade is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,5-dimercapto-1,3,4-thiadiazole?

The most prevalent method involves the reaction of hydrazine hydrate with carbon disulfide in an alkaline medium, followed by acidification to precipitate the product.[1][2][3] This method is favored for its relatively straightforward procedure and accessibility of starting materials.

Q2: What is the role of the base in the synthesis of DMTD?

A base, typically sodium hydroxide or potassium hydroxide, is essential for maintaining an alkaline pH during the initial reaction between hydrazine and carbon disulfide.[1][2] This facilitates the formation of the dithiocarbazinate intermediate, which then cyclizes to form the thiadiazole ring.

Q3: Which acid should be used for the neutralization step?

Various acids can be used for the neutralization and precipitation of DMTD. These include sulfuric acid, hydrochloric acid, nitric acid, and acetic acid.[1][2] The choice of acid and its concentration can influence the purity and particle size of the final product.

Q4: Can a catalyst be used to improve the reaction?

Yes, catalytic approaches have been developed. The use of a solid base catalyst, such as KOH/CaO, in a solvent like ethanol has been reported.[1] This heterogeneous catalytic system allows for easier separation of the catalyst by filtration after the reaction.[2]

Q5: How can I purify the synthesized DMTD?

The most common method for purifying DMTD is recrystallization.[2] Ethanol is a frequently used solvent for this purpose.[4][5][6] After filtration, the crude product should be washed with water to remove inorganic salts before recrystallization.

Data Presentation

Table 1: Influence of Reactant Molar Ratios on DMTD Synthesis

Hydrazine HydrateCarbon DisulfideSodium HydroxideReported OutcomeReference
12.2 - 2.41.0 - 1.2Standard YieldUS 10316005 B2
12.2 - 2.41.55 - 1.95Reduced by-products, improved yield and purityWO2021215958A1[1]

Table 2: Recommended Temperature Parameters for DMTD Synthesis

StepParameterRecommended RangePurposeReference
1Carbon Disulfide AdditionNot exceeding 46°CControl exothermic reactionWO2021215958A1[1]
2Reaction65 - 85°CDrive reaction to completionWO2021215958A1[1]
3Neutralization10 - 60°CControlled precipitationWO2021215958A1[1]

Experimental Protocols

Protocol 1: Optimized Synthesis of 2,5-dimercapto-1,3,4-thiadiazole

This protocol is based on an optimized method described in patent literature to enhance yield and purity.[1]

Materials:

  • Hydrazine hydrate

  • Carbon disulfide

  • Sodium hydroxide

  • Sulfuric acid (5-85% solution) or another suitable acid

  • Inert gas (Nitrogen or Argon)

  • Water (deionized)

  • Ethanol (for recrystallization)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, cool the required amount of sodium hydroxide solution.

  • Under an inert gas atmosphere (e.g., nitrogen), add hydrazine hydrate to the cooled sodium hydroxide solution with stirring.

  • Slowly add carbon disulfide to the reaction mixture, ensuring the molar ratio of hydrazine hydrate: carbon disulfide: sodium hydroxide is approximately 1: 2.3: 1.6. Maintain the temperature below 46°C during this addition.

  • After the complete addition of carbon disulfide, heat the reaction mixture to 65-85°C and maintain this temperature for 6-12 hours with continuous stirring.

  • Cool the reaction mixture to the desired neutralization temperature (e.g., 30°C).

  • Slowly add the neutralizing acid (e.g., 5% sulfuric acid) to the reaction mixture while maintaining the temperature at 30°C until the pH is neutral. A white to yellowish precipitate of DMTD will form.

  • Filter the precipitated product using a Buchner funnel and wash it thoroughly with water to remove any inorganic salts.

  • Dry the crude product.

  • For further purification, recrystallize the crude DMTD from ethanol.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Prepare Reactants: Hydrazine Hydrate, Carbon Disulfide, Sodium Hydroxide start->reactants mix Mix under Inert Atmosphere reactants->mix heat Heat to 65-85°C for 6-12 hours mix->heat cool Cool to 10-60°C heat->cool neutralize Neutralize with Acid cool->neutralize filter Filter and Wash neutralize->filter dry Dry the Product filter->dry recrystallize Recrystallize from Ethanol (Optional) dry->recrystallize end Pure DMTD dry->end recrystallize->end

Caption: Experimental workflow for the synthesis of 2,5-dimercapto-1,3,4-thiadiazole.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield ratio Incorrect Molar Ratios? start->ratio temp Suboptimal Temperature? start->temp atmosphere Reaction under Air? start->atmosphere sol_ratio Adjust to Hydrazine: CS2:NaOH ≈ 1:2.3:1.6 ratio->sol_ratio Yes sol_temp Control Temp: <46°C addition, 65-85°C reaction temp->sol_temp Yes sol_atmosphere Use Inert Atmosphere (N2 or Ar) atmosphere->sol_atmosphere Yes

Caption: Troubleshooting guide for low yield in DMTD synthesis.

References

overcoming solubility issues of 1,3,4-thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 1,3,4-Thiadiazole-2,5-dithiol (DMTD), also known as 2,5-Dimercapto-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DMTD) so poorly soluble in neutral aqueous solutions?

A1: The low solubility of DMTD in neutral water is due to its molecular structure. The molecule exists in a tautomeric equilibrium between the dithiol and a more stable dithione form. The dithione form is highly crystalline and possesses strong intermolecular hydrogen bonds, leading to high crystal lattice energy that is difficult for water to overcome. Furthermore, the molecule itself is largely non-polar, aside from the acidic thiol/thione groups.

Q2: Some datasheets report moderate aqueous solubility (e.g., 20 g/L), while my own experiments show it's nearly insoluble. Why is there a discrepancy?

A2: This is a common point of confusion. The higher reported solubility values, such as 20 g/L at 20°C, likely refer to the solubility of the deprotonated salt form in a basic aqueous solution, not the neutral compound in pure water.[1][2] The thiol groups on DMTD are acidic; deprotonating them with a base creates a charged salt (e.g., the dipotassium or disodium salt) which is significantly more polar and readily dissolves in water. In neutral or acidic water, the compound remains in its far less soluble protonated form.

Q3: What are the pKa values for the thiol groups on DMTD?

A3: Specific, experimentally verified pKa values for this compound are not consistently reported in publicly available literature. However, due to the electron-withdrawing nature of the thiadiazole ring, both thiol groups are expected to be acidic, with estimated pKa values likely falling in the range of 4-7 for the first deprotonation and 7-9 for the second. For practical purposes, significantly increasing the pH above 9 should ensure complete deprotonation and solubilization.

Q4: Which organic solvents are most effective for dissolving DMTD?

A4: While some derivatives are noted to be insoluble in most organic solvents, the parent compound DMTD shows some solubility in polar aprotic solvents.[3] Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are generally the most effective choices for achieving higher concentrations. Alcohols such as ethanol and methanol can also be used, though solubility is typically lower.[4][5] For reactions, these solvents are often used to create a homogeneous solution before adding other reagents.[4]

Q5: What is the most robust strategy for achieving long-term stability in an aqueous solution?

A5: While pH adjustment is excellent for immediate solubilization, the most permanent and robust strategy is chemical derivatization. By converting the acidic thiol groups into more stable and soluble thioethers (S-alkylation), you can fundamentally alter the molecule's physicochemical properties.[6] This prevents issues with precipitation if the pH of the solution changes.

Troubleshooting Guide

Problem: My DMTD powder will not dissolve in water or buffer.
Potential Cause Suggested Solution Notes
Incorrect pH The compound is in its neutral, insoluble form.Adjust the pH of the solution to >9.0 using a base like NaOH or KOH. This will deprotonate the thiol groups, forming a highly soluble salt.
Low Temperature Solubility can be temperature-dependent.Gently warm the solution while stirring. Be cautious, as excessive heat can cause degradation.
Insufficient Mixing The powder may be poorly wetted.Use a vortex mixer or sonication bath to aid dispersion and dissolution after pH adjustment.
Problem: My DMTD precipitates out of solution during an experiment.
Potential Cause Suggested Solution Notes
pH Shift An acidic reagent was added, neutralizing the basic solution and causing the compound to crash out.Ensure your reaction is well-buffered. If possible, perform the reaction in a polar aprotic solvent like DMF or DMSO where the neutral form is soluble.
Solvent Polarity Change An anti-solvent (e.g., adding a large volume of water to a DMSO solution) was introduced.If possible, perform subsequent steps that require different solvent systems by first isolating the product or using a co-solvent system.
Supersaturation The solution was cooled after being heated to achieve dissolution, leading to precipitation.Maintain a constant temperature or use a co-solvent to increase the saturation limit at lower temperatures.

Data Presentation

Table 1: Summary of Solubility for this compound (DMTD)

Solvent/Condition Type Reported Solubility Citation
Water (Neutral) Aqueous Very Low / Insoluble [3]
Water (pH > 9) Aqueous (as salt) High (reported as 20 g/L) [1][2]
Ethanol Polar Protic Organic Low to Moderate [4][5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic Organic Soluble [4]

| Dimethylformamide (DMF) | Polar Aprotic Organic | Soluble |[4] |

Table 2: Comparison of Primary Solubility Enhancement Strategies

Strategy Principle Advantages Disadvantages
pH Adjustment Deprotonation of acidic thiols to form a soluble salt. Simple, rapid, and effective for aqueous solutions; reversible. Only works in basic conditions (pH > 8-9); compound will precipitate if pH drops.
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, DMF). Effective for both neutral and salt forms; useful for a wide range of reactions. May interfere with certain biological assays; requires removal for final formulations.

| Derivatization | Covalent modification (e.g., S-alkylation) to attach solubilizing groups. | Permanent and stable solution; allows for fine-tuning of properties. | Requires additional synthetic steps; alters the original molecule's structure. |

Experimental Protocols

Protocol 1: Solubilization of DMTD in Aqueous Solution via Salt Formation

Objective: To prepare a stock solution of DMTD in an aqueous buffer by pH adjustment.

Materials:

  • This compound (DMTD) powder

  • 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Deionized water or desired buffer (e.g., Phosphate Buffer)

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Weigh the desired amount of DMTD powder and add it to a beaker containing the required volume of water or buffer.

  • Place the beaker on a magnetic stirrer and begin stirring. The suspension will appear milky or contain undissolved solids.

  • Slowly add the 1 M NaOH or KOH solution dropwise to the stirring suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the solid material completely dissolves and the solution becomes clear. This typically occurs at a pH between 9.0 and 10.0.

  • Once fully dissolved, the solution can be adjusted to the final desired volume and pH, ensuring it remains sufficiently basic to prevent precipitation.

Protocol 2: General Procedure for Solubility Enhancement via S-alkylation

Objective: To permanently increase the solubility of DMTD by converting the thiol groups to thioethers. This example uses an alkyl halide.

Materials:

  • This compound (DMTD)

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable base

  • Alkylating agent (e.g., ethyl bromoacetate, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Methodology:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve DMTD (1 equivalent) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (approximately 2.2 equivalents) to the solution. Stir the mixture for 15-20 minutes at room temperature to form the dianionic salt of DMTD.

  • Slowly add the alkylating agent (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 4-12 h). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water, which will often precipitate the derivatized product.

  • Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry under a vacuum.

  • The resulting S-alkylated derivative can be purified further by recrystallization and will exhibit significantly different solubility properties than the parent DMTD.

Visualizations

G Troubleshooting Workflow for DMTD Solubility start Start: DMTD Powder solvent_choice Select Solvent System start->solvent_choice aqueous Aqueous Solution Needed? solvent_choice->aqueous Yes organic Organic Solvent Acceptable? solvent_choice->organic No adjust_ph Adjust pH > 9.0 with NaOH or KOH aqueous->adjust_ph use_dmso Use Polar Aprotic Solvent (e.g., DMSO, DMF) organic->use_dmso check_dissolved_aq Is it dissolved? adjust_ph->check_dissolved_aq use_sonication Try Sonication / Gentle Warming check_dissolved_aq->use_sonication No success_aq Success: Soluble Salt Solution check_dissolved_aq->success_aq Yes use_sonication->check_dissolved_aq fail_aq Failure: Consider Derivatization or Alternative Solvent use_sonication->fail_aq Still Insoluble derivatize Consider Chemical Derivatization (See Protocol 2) fail_aq->derivatize check_dissolved_org Is it dissolved? use_dmso->check_dissolved_org success_org Success: Organic Solution check_dissolved_org->success_org Yes fail_org Failure: Try Derivatization or different solvent check_dissolved_org->fail_org No fail_org->derivatize

Caption: Decision tree for selecting a method to solubilize DMTD.

G Chemical Strategies to Enhance DMTD Solubility cluster_0 Core Molecule cluster_1 Strategy 1: Salt Formation (Reversible) cluster_2 Strategy 2: Derivatization (Permanent) dmtd This compound (Insoluble Neutral Form) salt Deprotonated Dianion (Soluble Salt Form) dmtd->salt + 2 eq. Base (e.g., KOH) derivative S,S'-Disubstituted Thioether (Solubility depends on 'R' group) dmtd->derivative + Base + 2 eq. R-X (Alkyl Halide) salt->dmtd + 2 eq. Acid (e.g., HCl) r_groups R = Solubilizing Group - (CH₂)nCOOH - (CH₂)nOH - PEG chain derivative->r_groups

Caption: Overview of chemical modification strategies for DMTD.

References

Technical Support Center: Prevention of Bismuthiol I Oxidation in Analytical Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the oxidation of Bismuthiol I (2,5-dimercapto-1,3,4-thiadiazole) in analytical reagents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your Bismuthiol I solutions.

Frequently Asked Questions (FAQs)

Q1: My Bismuthiol I reagent solution has turned yellow/brown and is giving inconsistent results. What is the likely cause?

A1: The discoloration and inconsistent performance of your Bismuthiol I reagent are classic indicators of oxidation. Bismuthiol I is a thiol-containing compound, and the thiol groups (-SH) are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, elevated temperatures, and inappropriate pH. This degradation alters the chemical structure of the molecule, reducing its effectiveness as a chelating agent for metal ions.

Q2: What are the primary factors that contribute to the oxidation of Bismuthiol I in solution?

A2: The main factors that promote the oxidation of Bismuthiol I are:

  • Dissolved Oxygen: Oxygen from the air dissolved in the solvent is a primary oxidant.

  • pH: The stability of thiol compounds is often pH-dependent. Extreme pH values can catalyze oxidation.

  • Light Exposure: UV radiation can provide the energy to initiate and propagate oxidative reactions.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.

  • Solvent Purity: Impurities in the solvent can also contribute to degradation.

Q3: Can I still use a slightly discolored Bismuthiol I solution?

A3: It is strongly advised against using a discolored Bismuthiol I solution for quantitative analytical work. The color change indicates the presence of oxidation products, meaning the concentration of the active Bismuthiol I is lower than intended. This will lead to inaccurate and unreliable results in your experiments. For qualitative screening, its use might be considered with caution, but for any quantitative analysis, a freshly prepared and properly stabilized solution is essential.

Q4: What are the common oxidation products of Bismuthiol I?

A4: The primary oxidation product of Bismuthiol I is the corresponding disulfide, formed by the coupling of two Bismuthiol I molecules. Further oxidation can lead to the formation of sulfonic acids, such as 1,3,4-thiadiazole-2,5-disulfonic acid.

Troubleshooting Guide: Oxidation-Related Issues

This guide provides a structured approach to identifying and resolving common problems associated with Bismuthiol I reagent instability.

Observed Problem Potential Cause(s) Recommended Solution(s)
Reagent solution appears yellow or brown shortly after preparation. Oxidation due to exposure to air and/or light. Improper solvent or pH.Prepare the reagent using deoxygenated solvent (e.g., by sparging with nitrogen or argon). Store the solution in an amber glass bottle to protect it from light. Ensure the pH of the solution is within the optimal stability range (see Experimental Protocols). Add a suitable antioxidant during preparation.
Inconsistent or lower than expected absorbance/signal in spectrophotometric assays. Degradation of Bismuthiol I leading to a lower effective concentration. Interference from degradation products.Prepare a fresh, stabilized Bismuthiol I solution before each set of experiments. Verify the stability of your stock solution (see Protocol 2). Run a reagent blank to check for background absorbance from the reagent itself.
Precipitate forms in the reagent solution upon storage. Formation of insoluble oxidation products (e.g., disulfides). Solvent evaporation.Filter the solution before use, but it is highly recommended to discard the solution and prepare a fresh, stabilized one. Ensure the storage container is tightly sealed to prevent solvent evaporation.
Poor reproducibility between different batches of reagent. Inconsistent preparation method. Variable storage conditions.Follow a standardized and detailed experimental protocol for reagent preparation (see Protocol 1). Maintain consistent storage conditions (temperature, light protection) for all batches.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Bismuthiol I Stock Solution (0.1% w/v)

This protocol outlines the preparation of a Bismuthiol I stock solution with enhanced stability for use in analytical assays, such as the spectrophotometric determination of heavy metals.

Materials:

  • Bismuthiol I (analytical grade)

  • Ethanol (95%, analytical grade), deoxygenated

  • Ascorbic acid (analytical grade)

  • Amber glass volumetric flask (e.g., 100 mL)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Deoxygenate the Solvent: Sparge 100 mL of 95% ethanol with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.

  • Weigh Reagents: Accurately weigh 100 mg of Bismuthiol I and 50 mg of ascorbic acid.

  • Dissolution: Transfer the weighed Bismuthiol I and ascorbic acid to a 100 mL amber volumetric flask.

  • Add Solvent: Add approximately 80 mL of the deoxygenated ethanol to the flask.

  • Mix: Place a magnetic stir bar in the flask and stir on a magnetic stirrer until all solids are completely dissolved.

  • Bring to Volume: Once dissolved, bring the solution to the 100 mL mark with the deoxygenated ethanol.

  • Blanket with Inert Gas: Before stoppering, gently flush the headspace of the volumetric flask with nitrogen or argon gas.

  • Storage: Store the solution in the tightly stoppered amber volumetric flask at 2-8°C. This stabilized solution should be stable for up to one week. For best results, prepare fresh solutions daily.

Data Presentation

Table 1: Factors Affecting Bismuthiol I Solution Stability and Recommended Practices
FactorImpact on StabilityRecommended Practice
Oxygen HighUse deoxygenated solvents and blanket the solution with an inert gas (N₂ or Ar).
Light Moderate to HighStore solutions in amber glass containers or protect from light with aluminum foil.
Temperature ModerateStore stock solutions at 2-8°C. Allow to warm to room temperature before use.
pH HighMaintain a slightly acidic to neutral pH (around 5-7) for aqueous-based solutions. Buffer if necessary.
Purity of Bismuthiol I HighUse high-purity, analytical grade Bismuthiol I.
Solvent ModerateUse high-purity, deoxygenated solvents. Ethanol is a common choice.
Antioxidants HighAdd a stabilizing agent like ascorbic acid (e.g., 0.05% w/v) during preparation.

Visualizations

Oxidation_Pathway Bismuthiol Bismuthiol I (Active Reagent) Disulfide Disulfide Dimer (Inactive) Bismuthiol->Disulfide Oxidation Oxidants Oxidizing Agents (O₂, Light, Metal Ions) Oxidants->Bismuthiol Oxidants->Disulfide SulfonicAcid Sulfonic Acid (Inactive Degradation Product) Disulfide->SulfonicAcid Further Oxidation

Caption: Simplified pathway of Bismuthiol I oxidation.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Analytical Assay Deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) Weigh 2. Weigh Bismuthiol I and Antioxidant Deoxygenate->Weigh Dissolve 3. Dissolve in Deoxygenated Solvent Weigh->Dissolve Store 4. Store in Amber Bottle at 2-8°C under Inert Gas Dissolve->Store Prepare_Working 5. Prepare Working Solution Store->Prepare_Working Add_Sample 6. Add Sample Containing Metal Ions Prepare_Working->Add_Sample Measure 7. Measure Signal (e.g., Absorbance) Add_Sample->Measure Analyze 8. Analyze Data Measure->Analyze

Caption: Workflow for preparing and using stabilized Bismuthiol I reagent.

Technical Support Center: Troubleshooting Interference in Heavy Metal Sensing with 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,5-dimercapto-1,3,4-thiadiazole (DMTD) for heavy metal sensing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to interference from non-target metal ions in your experiments.

Troubleshooting Guides

This section offers solutions to common problems encountered during heavy metal sensing experiments using DMTD-based sensors.

Issue 1: Inaccurate or Non-Reproducible Sensor Readings

Question: My sensor is providing inconsistent readings for the same sample. What could be the cause and how can I fix it?

Answer: Inaccurate and non-reproducible readings are often early indicators of interference or issues with the sensor setup. Follow this workflow to diagnose and resolve the problem:

Troubleshooting Workflow for Inaccurate Readings

G cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation A Inaccurate/Non-Reproducible Readings B Check for Common Interferents (e.g., Cu2+, Zn2+, Fe3+) A->B C Verify pH of Sample and Buffers B->C No obvious interferents F Introduce a Masking Agent (e.g., EDTA) B->F Interferents identified D Inspect Electrode Surface (for electrochemical sensors) or Nanoparticle Stability (for colorimetric sensors) C->D E Implement pH Optimization Protocol C->E pH out of optimal range D->A Issue persists G Perform Electrode Cleaning/Polishing or Nanoparticle Synthesis QC D->G Surface/Nanoparticle issue H Re-calibrate Sensor E->H F->H G->H

Caption: Troubleshooting workflow for diagnosing and mitigating inaccurate sensor readings.

Issue 2: Reduced Sensitivity or Signal Drift

Question: My sensor's signal for the target heavy metal has significantly decreased, or the baseline is drifting over time. What should I do?

Answer: A decline in sensitivity or signal drift can be caused by several factors, including electrode fouling, changes in the sample matrix, or degradation of the DMTD functionalization.

For electrochemical sensors, fouling of the electrode surface by sample components or the formation of a passivating layer is a common cause. Regular cleaning and polishing of the electrode are crucial. For colorimetric sensors using DMTD-functionalized nanoparticles, aggregation or degradation of the nanoparticles can lead to reduced sensitivity. Ensure the stability of your nanoparticle suspension.

Signal drift can also be caused by fluctuations in temperature or the reference electrode potential (in electrochemical setups). Maintaining a stable experimental environment is key to minimizing drift.

Frequently Asked Questions (FAQs)

General Questions

Q1: How does DMTD work in heavy metal sensing?

A1: 2,5-dimercapto-1,3,4-thiadiazole (DMTD) is a chelating agent with sulfur and nitrogen atoms that can form stable complexes with heavy metal ions. This binding event can be detected through various methods, including colorimetric changes when DMTD is functionalized on gold or silver nanoparticles, or through electrochemical signals when DMTD is immobilized on an electrode surface. The interaction is based on the coordination chemistry between the soft acid (heavy metal ion) and the soft base (sulfur and nitrogen atoms of DMTD).

DMTD-Metal Ion Binding Mechanism

G DMTD DMTD Molecule (Thiol Tautomer) Complex DMTD-Metal Complex DMTD->Complex Coordination via Sulfur atoms MetalIon Heavy Metal Ion (e.g., Pb2+) MetalIon->Complex

Caption: Simplified representation of DMTD binding to a heavy metal ion.

Q2: What are the most common interfering metal ions in DMTD-based heavy metal sensing?

A2: The most common interfering ions are typically other transition metals that also have a high affinity for sulfur-containing ligands. These can include, but are not limited to, copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and iron (Fe³⁺). The degree of interference depends on the specific heavy metal being targeted and the experimental conditions.

Interference and Mitigation

Q3: How can I quantify the extent of interference from other metal ions?

A3: The selectivity of a sensor can be quantified by determining its selectivity coefficient. This involves measuring the sensor's response to the target ion in the presence of a known concentration of an interfering ion. A lower selectivity coefficient indicates better selectivity for the target ion.

Q4: What is a masking agent and how do I use it?

A4: A masking agent is a chemical that forms a stable complex with interfering ions, preventing them from binding to the DMTD sensor. A common masking agent is ethylenediaminetetraacetic acid (EDTA). By adding a controlled amount of a masking agent to your sample, you can effectively "hide" the interfering ions from the sensor.

Q5: How does pH affect interference in DMTD-based sensing?

A5: The pH of the sample solution is a critical parameter that influences both the binding of the target metal to DMTD and the complexation of interfering ions. Optimizing the pH can significantly enhance the selectivity of the sensor. For example, some metal-DMTD complexes are more stable at specific pH ranges, while the complexation of interfering ions might be suppressed under the same conditions. It is essential to perform a pH optimization experiment for your specific target analyte and sample matrix.

Data Presentation

The following tables provide an example of how to present quantitative data on interference. Researchers should generate similar tables for their specific DMTD-based sensor and target analytes to understand its selectivity.

Table 1: Interference of Common Metal Ions on Lead (Pb²⁺) Detection

Interfering IonConcentration of Interfering Ion (relative to Pb²⁺)Signal Change for Pb²⁺ (%)
Cu²⁺150x-24%
Zn²⁺150x-11%
Cd²⁺100x-15%
Fe³⁺100x-8%
Ni²⁺100x-5%

Note: The data in this table is illustrative and based on typical observations for heavy metal sensors. Actual values will vary depending on the specific sensor design and experimental conditions.

Table 2: Selectivity Coefficients (K) for a Hypothetical DMTD-based Pb²⁺ Sensor

Interfering IonSelectivity Coefficient (K)
Cu²⁺0.05
Zn²⁺0.01
Cd²⁺0.02
Fe³⁺0.008
Ni²⁺0.005

A lower selectivity coefficient indicates a higher selectivity for the target ion (Pb²⁺) over the interfering ion.

Experimental Protocols

Protocol 1: pH Optimization for Selective Heavy Metal Detection

This protocol outlines the steps to determine the optimal pH for maximizing the sensor's response to the target analyte while minimizing interference.

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 3 to 8).

  • Prepare two sets of samples for each pH value.

    • Set A: Contains a known concentration of the target heavy metal ion in the buffer.

    • Set B: Contains the target heavy metal ion and a known concentration of a potential interfering ion in the buffer.

  • Measure the sensor response for each sample in Set A and Set B at each pH value.

  • Plot the sensor response as a function of pH for both sets of samples.

  • Identify the optimal pH where the response to the target ion is high, and the difference in response between Set A and Set B is minimal.

pH Optimization Workflow

G A Prepare Buffers (pH 3-8) B Prepare Samples (Target vs. Target + Interferent) A->B C Measure Sensor Response at each pH B->C D Plot Response vs. pH C->D E Determine Optimal pH (Max signal, Min interference) D->E

Caption: Experimental workflow for pH optimization.

Protocol 2: Using a Masking Agent to Mitigate Interference

This protocol describes how to use a masking agent like EDTA to reduce interference from competing metal ions.

  • Determine the approximate concentration of the interfering ion in your sample.

  • Prepare a stock solution of the masking agent (e.g., 0.1 M EDTA).

  • Perform a titration experiment:

    • To a series of samples containing a fixed concentration of the interfering ion, add increasing amounts of the masking agent.

    • Measure the sensor's response to the interfering ion at each concentration of the masking agent.

    • Determine the concentration of the masking agent required to suppress the signal from the interfering ion to a baseline level.

  • Validate the masking effect:

    • Prepare a sample containing both the target heavy metal and the interfering ion.

    • Add the optimized concentration of the masking agent.

    • Measure the sensor's response. The response should be primarily due to the target analyte.

  • Apply the optimized masking agent concentration to your unknown samples before measurement.

This technical support center provides a starting point for troubleshooting interference in your DMTD-based heavy metal sensing experiments. For further assistance, please consult the relevant scientific literature for your specific application.

stabilization of 1,3,4-thiadiazole-2,5-dithiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,4-Thiadiazole-2,5-dithiol

Welcome to the technical support center for this compound (DMTD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stabilization and handling of DMTD in solution.

Frequently Asked Questions (FAQs)

Q1: What is the predominant tautomeric form of this compound in solution?

A1: In the solid state, this compound predominantly exists in the thione form. However, spectroscopic studies indicate that the dithiol form is the predominant tautomer in solution. This is a critical consideration for its reactivity and chelation properties.

Q2: What are the general solubility characteristics of DMTD?

A2: DMTD is generally described as having high solubility in various organic solvents.[1] It is soluble in dimethyl sulfoxide (DMSO), and its dipotassium salt is also commercially available, indicating some aqueous solubility of the salt form.[2] For specific quantitative data, please refer to the solubility table in the troubleshooting guide section.

Q3: What are the recommended storage conditions for DMTD and its solutions?

A3: Solid DMTD should be stored at 4°C under a nitrogen atmosphere.[3] Stock solutions of DMTD in a suitable solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent oxidation.[1][4] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[1]

Q4: Is DMTD stable across a wide pH range?

A4: No, DMTD is not stable across a wide pH range. It is incompatible with strong acids and strong oxidizing agents.[5] While specific degradation kinetics at various pH values are not extensively documented in readily available literature, it is known to be unstable in alkaline conditions. Caution should be exercised when working with DMTD in basic solutions.

Q5: What are the primary applications of this compound in research?

A5: DMTD is a versatile compound with several applications. It is widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for developing anti-inflammatory, antimicrobial, and antifungal agents.[6][7] Its ability to form coordination complexes with metals makes it valuable in material science and for the treatment of metal-polluted water.[2][6] Furthermore, it exhibits antioxidant properties, making it a subject of interest for developing protective agents.[6]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of DMTD in Solution

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation is observed after the initial dissolution or upon storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent While DMTD is soluble in many organic solvents, its solubility can vary. If you are experiencing issues, consider switching to a solvent with higher polarity or aprotic characteristics.
Hygroscopic Nature of Solvent DMSO, a common solvent for DMTD, is hygroscopic. The presence of water can affect the solubility of the compound. Always use freshly opened or properly stored anhydrous DMSO.[1]
Low Temperature Solubility can decrease at lower temperatures. If working with cooled solutions, ensure the concentration is below the saturation point at that temperature.
Incorrect pH The protonation state of the thiol groups can influence solubility. While DMTD is unstable in strong bases, slight adjustments in pH (in the acidic to neutral range) might improve solubility in aqueous-organic mixtures.

Quantitative Solubility Data:

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 116.67 mg/mL (776.51 mM)Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended due to its hygroscopic nature.[1]
Other Organic Solvents While specific quantitative data is not readily available, DMTD is reported to be soluble in solvents like ethanol, methanol, and DMF.[8][9]It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific application.
Issue 2: Degradation of DMTD in Solution

Symptoms:

  • A change in the color of the solution over time.

  • Loss of biological activity or reactivity in assays.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidation The thiol groups in DMTD are susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. Prepare solutions fresh whenever possible and store them under an inert atmosphere (e.g., nitrogen or argon).[1][4]
Exposure to Light Photodegradation can occur. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[5]
Incompatible pH As mentioned, DMTD is unstable in strongly acidic or alkaline conditions. Ensure the pH of your solution is within a stable range, typically neutral to slightly acidic.[5]
Presence of Metal Ions DMTD readily chelates with metal ions. If your experiment is sensitive to metal chelation, use metal-free solvents and containers.
Incompatible Reagents Avoid strong oxidizing agents, as they will degrade the compound.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of DMTD in DMSO

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vial with a screw cap

Procedure:

  • Weigh the desired amount of solid DMTD in a clean, dry vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed DMTD).

  • If dissolution is slow, briefly sonicate the vial in a water bath until the solid is completely dissolved.[1]

  • Purge the headspace of the vial with a gentle stream of inert gas (nitrogen or argon) for 1-2 minutes to displace any oxygen.

  • Quickly and tightly cap the vial.

  • For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air.[1]

  • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]

Protocol 2: General Procedure for Metal Chelation using DMTD

This protocol provides a general workflow for the synthesis of metal complexes with DMTD. Specific reaction conditions will vary depending on the metal salt and desired complex.

Materials:

  • This compound (or its dipotassium salt)

  • A suitable metal salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Ethanol or an ethanol/water mixture

  • Reaction flask with a condenser and magnetic stirrer

Procedure:

  • Dissolve the DMTD or its dipotassium salt in a minimal amount of ethanol or an ethanol/water mixture in the reaction flask.

  • In a separate container, prepare a solution of the metal salt in the same solvent system.

  • With continuous stirring, slowly add the metal salt solution to the DMTD solution.

  • The reaction mixture may be heated under reflux for a specified period (e.g., 1-6 hours) to facilitate complex formation.[10][11]

  • Monitor the reaction progress by thin-layer chromatography (TLC) if applicable.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting metal complex precipitate can be collected by filtration.

  • Wash the precipitate with the solvent to remove any unreacted starting materials.

  • Dry the collected solid, for instance, in a vacuum oven.

  • Characterize the synthesized metal complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

Visualizations

Anticancer Signaling Pathway of 1,3,4-Thiadiazole Derivatives

anticancer_pathway cluster_cell Cancer Cell Thiadiazole 1,3,4-Thiadiazole Derivative DNA_Replication DNA Replication Thiadiazole->DNA_Replication Inhibits Kinases Protein Kinases (e.g., Tyrosine Kinases) Thiadiazole->Kinases Inhibits Signaling_Pathways Oncogenic Signaling Pathways (e.g., PI3K/Akt) Thiadiazole->Signaling_Pathways Inhibits Angiogenesis Angiogenesis Thiadiazole->Angiogenesis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Tumor_Growth Tumor Growth and Survival DNA_Replication->Tumor_Growth Apoptosis Apoptosis (Programmed Cell Death) Kinases->Signaling_Pathways Signaling_Pathways->Apoptosis Signaling_Pathways->Tumor_Growth Angiogenesis->Tumor_Growth

Caption: Anticancer mechanism of 1,3,4-thiadiazole derivatives.

Experimental Workflow for Metal Chelation

metal_chelation_workflow cluster_workflow Metal Chelation Workflow start Start dissolve_dmtd Dissolve DMTD in Solvent start->dissolve_dmtd dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix_solutions Mix Solutions and React dissolve_dmtd->mix_solutions dissolve_metal->mix_solutions cool_filter Cool and Filter Precipitate mix_solutions->cool_filter wash_dry Wash and Dry the Complex cool_filter->wash_dry characterize Characterize the Metal Complex wash_dry->characterize end End characterize->end

Caption: Experimental workflow for metal chelation with DMTD.

References

Technical Support Center: Side Product Analysis in Thiadiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of thiadiazole derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to side product formation, reaction optimization, and product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,3,4-thiadiazoles?

A1: The most prevalent methods for synthesizing 2,5-disubstituted or 2-amino-1,3,4-thiadiazoles involve the cyclization of thiosemicarbazides with reagents like carboxylic acids, acid chlorides, or orthoesters.[1] Other common precursors include acylhydrazines, dithiocarbazates, and thiosemicarbazones.[2] The choice of starting material and cyclizing agent is critical and often dictates the potential side products.

Q2: My reaction to synthesize a 1,3,4-thiadiazole from a thiosemicarbazide and a carboxylic acid is giving a low yield and multiple spots on TLC. What are the likely side products?

A2: When synthesizing 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids, particularly under acidic conditions, several side reactions can occur. The primary competing reaction is often the formation of 1,2,4-triazole-3-thiol derivatives.[3] This occurs if the acylated thiosemicarbazide intermediate undergoes cyclodehydration involving a different nitrogen atom. Additionally, harsh acidic conditions (e.g., concentrated H₂SO₄) and high temperatures can lead to the formation of intractable polymeric or tar-like byproducts.[4] Incomplete cyclization may also leave unreacted acylthiosemicarbazide intermediate in the crude product.

Q3: Are there "greener" or safer alternatives to harsh dehydrating agents like H₂SO₄ or POCl₃?

A3: Yes, strong acids can lead to difficult workups and unwanted side reactions.[4][5] Safer and often more efficient alternatives include:

  • Polyphosphoric acid (PPA): Effective for cyclodehydration and often results in cleaner reactions.[4]

  • Propylphosphonic anhydride (T3P®): A versatile water scavenger with low toxicity that can produce high yields and purity.[6]

  • Lawesson's Reagent: A good alternative for thionation reactions that can lead to cleaner products compared to reagents like P₂S₅.[1][4]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and temperatures, minimizing the formation of degradation products.[4][7]

Q4: How can I distinguish between the desired 1,3,4-thiadiazole product and a 1,2,4-triazole side product using standard analytical techniques?

A4: Differentiating between these isomers can be achieved using a combination of spectroscopic methods:

  • ¹H-NMR: The chemical shifts of protons attached to or near the heterocyclic ring will differ. For instance, the N-H proton in a 2-(phenylamino)-1,3,4-thiadiazole typically appears as a singlet around δ 10.5 ppm in DMSO-d₆.[8] The triazole isomer will have a distinct N-H or S-H signal.

  • ¹³C-NMR: The chemical shifts of the carbon atoms within the heterocyclic rings are different. For 2,5-disubstituted 1,3,4-thiadiazoles, the two carbons of the thiadiazole ring typically appear in the δ 158-165 ppm range.[9]

  • Mass Spectrometry (MS): While isomers will have the same molecular weight, their fragmentation patterns in MS/MS analysis may differ, providing structural clues.

  • Infrared (IR) Spectroscopy: Functional groups will show characteristic peaks. For example, a triazole-thiol will exhibit a characteristic S-H stretch, which is absent in the thiadiazole. Key stretches to look for in thiadiazoles include C=N and C-S vibrations.[9]

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis of thiadiazole derivatives.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows mostly starting material.

  • Reaction workup yields very little solid product.

  • The reaction appears to have stalled (incomplete conversion).[10]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inactive or Decomposed Reagents Use freshly distilled or a new bottle of reagents, especially for moisture-sensitive compounds like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[10] Ensure starting materials are pure and completely dry.[10]
Inefficient Cyclizing/Dehydrating Agent The choice of acid catalyst is crucial. If using a mild acid, consider switching to a stronger agent like polyphosphoric acid (PPA) or Lawesson's reagent to drive the cyclization.[4]
Suboptimal Reaction Conditions Optimize the reaction temperature. Some reactions require initial cooling followed by gentle reflux.[10] Microwave-assisted synthesis can be explored to reduce reaction times and improve yields.[4]
Poor Solubility of Starting Materials If reactants are not fully dissolved, the reaction rate will be slow. Consider using a co-solvent to improve solubility.[4]
Unsuitable Substituents Electron-donating groups on the starting materials can sometimes hinder the reaction and lead to poor conversion, whereas electron-withdrawing groups often give better yields.[10]
Problem 2: Formation of Impure Product or Polymeric Tars

Symptoms:

  • The crude product is a sticky, oily, or tar-like substance.

  • Multiple overlapping spots or streaking are observed on the TLC plate.

  • The product is difficult to purify by standard recrystallization.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Harsh Reaction Conditions High temperatures or prolonged reaction times, especially with strong acids, can cause decomposition of the starting materials or product.[4] Maintain the lowest effective temperature and monitor the reaction closely by TLC to avoid over-running it.
Side Product Formation The primary cause is often competing reaction pathways. For syntheses from thiosemicarbazides, this may be the formation of triazoles.[3] Consider alternative synthetic routes or milder cyclizing agents.[4]
Oxidation or Moisture Sensitivity If substrates are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[10]

Visual Troubleshooting and Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues in thiadiazole synthesis.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Suggested Actions Problem Low or No Yield Cause1 Inactive Reagents Problem->Cause1 Cause2 Suboptimal Conditions (Temp, Time) Problem->Cause2 Cause3 Inefficient Dehydrating Agent Problem->Cause3 Cause4 Poor Solubility Problem->Cause4 Sol1 Use Fresh/Anhydrous Reagents Cause1->Sol1 Verify Sol2 Optimize Temperature Profile & Monitor by TLC Cause2->Sol2 Adjust Sol3 Switch to PPA, T3P® or Lawesson's Reagent Cause3->Sol3 Replace Sol4 Add Co-solvent Cause4->Sol4 Modify

Caption: Troubleshooting workflow for low yield in 1,3,4-thiadiazole synthesis.

G cluster_analysis Analysis Start Crude Product Obtained TLC Run TLC Analysis Start->TLC Purify Purification Step (Recrystallization/ Column Chromatography) TLC->Purify If multiple spots or impurities Characterize Structural Characterization TLC->Characterize If single spot Purify->Characterize NMR 1H & 13C NMR Characterize->NMR MS LC-MS / HRMS Characterize->MS IR FT-IR Characterize->IR

References

Technical Support Center: Enhancing DMTD Binding on Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the binding affinity of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on gold nanoparticles (AuNPs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DMTD binding to gold nanoparticles?

A1: The binding of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) to gold nanoparticles (AuNPs) primarily occurs through the formation of strong coordinate bonds between the sulfur atoms of the DMTD molecule and the gold atoms on the nanoparticle surface.[1][2] Specifically, the binding can happen via the thiocarbonyl sulfur atom or the sulfur atom within the thiadiazole ring.[1][2] This interaction is a type of chemisorption.

Q2: How does pH influence the binding of DMTD to AuNPs?

A2: pH plays a critical role in the binding process by influencing the tautomeric form of DMTD present in the solution.[2] DMTD can exist in different forms, including dithiol, thione-thiol, and dithione tautomers. On the surface of AuNPs, the dithiol tautomer is predominantly observed, especially under acidic pH conditions.[2] Therefore, adjusting the pH to an acidic range is a key strategy for enhancing the binding affinity.

Q3: What are the expected spectroscopic changes upon successful DMTD functionalization?

A3: Successful functionalization of AuNPs with DMTD leads to noticeable changes in the UV-Visible spectrum. A red-shift in the Surface Plasmon Resonance (SPR) peak of the AuNPs is typically observed. For instance, the SPR peak for citrate-stabilized AuNPs around 520 nm may shift to a longer wavelength. This shift indicates a change in the local refractive index around the nanoparticles due to the binding of DMTD. Aggregation of nanoparticles, which can sometimes occur during functionalization, would be indicated by a significant broadening of the SPR peak and a color change of the solution from red to purple or blue.

Q4: What characterization techniques are recommended to confirm successful DMTD binding?

A4: Several techniques are essential for confirming the successful functionalization of AuNPs with DMTD:

  • UV-Visible Spectroscopy: To monitor changes in the Surface Plasmon Resonance (SPR) peak.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and aggregation state of the nanoparticles before and after functionalization.[3]

  • Surface-Enhanced Raman Spectroscopy (SERS): A highly sensitive technique to detect the vibrational modes of DMTD molecules bound to the AuNP surface, providing a molecular fingerprint of the surface ligand.[4][5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of DMTD on the nanoparticle surface.[6]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles, which is expected to increase after DMTD binding.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of gold nanoparticles with DMTD.

Problem Possible Cause Recommended Solution
AuNP Aggregation (Color change to purple/blue, precipitation) 1. Incorrect pH: The pH of the AuNP solution may not be optimal for DMTD binding, leading to electrostatic destabilization. 2. High DMTD Concentration: An excessive concentration of DMTD can cause nanoparticle aggregation. 3. High Ionic Strength: The presence of salts in the DMTD solution or AuNP colloid can screen the surface charge and lead to aggregation.1. Adjust pH: Before adding DMTD, adjust the pH of the AuNP solution to an acidic range (e.g., pH 3-4) using a dilute acid like HCl. This promotes the dithiol tautomer of DMTD, which binds effectively to the gold surface.[2] 2. Optimize DMTD Concentration: Perform a concentration titration to find the optimal DMTD concentration that ensures sufficient surface coverage without causing aggregation. Start with a low concentration and gradually increase it. 3. Control Ionic Strength: Use deionized water for all solutions and minimize the addition of salts. If a buffer is necessary, use a low concentration.
Low Binding Affinity (Incomplete functionalization) 1. Suboptimal pH: The pH may not be acidic enough to favor the binding of the dithiol tautomer. 2. Short Incubation Time: The reaction time may be insufficient for the ligand exchange to reach equilibrium. 3. Low DMTD Concentration: The concentration of DMTD may be too low to achieve adequate surface coverage.1. Optimize pH: Systematically vary the pH of the reaction mixture (e.g., from pH 3 to 7) to identify the optimal condition for maximum binding. 2. Increase Incubation Time: Extend the incubation time (e.g., up to 24 hours) to ensure complete ligand exchange. Monitor the reaction over time using UV-Vis spectroscopy. 3. Increase DMTD Concentration: Gradually increase the molar ratio of DMTD to AuNPs.
Inconsistent Results 1. Variability in AuNP Synthesis: Inconsistent size and shape of the synthesized AuNPs can lead to variable surface areas and binding capacities. 2. Purity of Reagents: Impurities in DMTD or other reagents can interfere with the binding process. 3. Inadequate Mixing: Inefficient mixing can lead to localized high concentrations of DMTD, causing aggregation.1. Standardize AuNP Synthesis: Follow a well-established protocol, such as the Turkevich method, and characterize each batch of AuNPs thoroughly (TEM, DLS, UV-Vis) to ensure consistency.[8][9] 2. Use High-Purity Reagents: Ensure all chemicals, especially DMTD, are of high purity. 3. Ensure Proper Mixing: Add the DMTD solution dropwise to the AuNP solution under vigorous and constant stirring.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes a standard method for synthesizing AuNPs with a diameter of approximately 15-20 nm.

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate solution (38.8 mM)

  • Deionized water

  • Clean glassware

Procedure:

  • Bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.

  • Rapidly add 5 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • Observe the color change of the solution from yellow to colorless, then to a deep red or wine color, which indicates the formation of AuNPs.

  • Continue boiling for an additional 15 minutes to ensure the reaction is complete.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Store the resulting citrate-stabilized AuNP solution at 4°C.

Protocol 2: Functionalization of AuNPs with DMTD

This protocol outlines the steps for functionalizing citrate-stabilized AuNPs with DMTD.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • 2,5-dimercapto-1,3,4-thiadiazole (DMTD) solution (e.g., 1 mM in ethanol or water)

  • Dilute HCl (0.1 M) for pH adjustment

  • Deionized water

Procedure:

  • Take a known volume of the citrate-stabilized AuNP solution.

  • While stirring, adjust the pH of the AuNP solution to the desired acidic value (e.g., pH 4) by adding dilute HCl dropwise.

  • Under vigorous stirring, add the DMTD solution dropwise to the pH-adjusted AuNP solution. The optimal molar ratio of DMTD to AuNPs should be determined experimentally.

  • Allow the mixture to react for a sufficient time (e.g., 12-24 hours) at room temperature to ensure complete ligand exchange.

  • Purify the DMTD-functionalized AuNPs by centrifugation to remove excess DMTD and unreacted reagents. Resuspend the pellet in deionized water or a suitable buffer.

  • Characterize the functionalized nanoparticles using UV-Vis spectroscopy, TEM, and SERS to confirm successful binding and assess stability.

Visualizations

Experimental Workflow for DMTD Functionalization of AuNPs

experimental_workflow cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_purification Purification cluster_characterization Characterization synthesis Citrate Reduction of HAuCl4 ph_adjustment pH Adjustment (Acidic) synthesis->ph_adjustment Citrate-stabilized AuNPs dmtd_addition DMTD Addition ph_adjustment->dmtd_addition incubation Incubation dmtd_addition->incubation centrifugation Centrifugation & Resuspension incubation->centrifugation uv_vis UV-Vis centrifugation->uv_vis tem TEM centrifugation->tem sers SERS centrifugation->sers binding_pathway cluster_solution Solution Phase cluster_surface Gold Nanoparticle Surface dmtd DMTD (Tautomeric Equilibrium) dithiol Dithiol Tautomer dmtd->dithiol thione Thione-Thiol/Dithione Tautomers dmtd->thione binding Au-S Bond Formation dithiol->binding Binding via Sulfur Atoms (Enhanced at acidic pH) aunp AuNP binding->aunp

References

Technical Support Center: Scaling Up the Synthesis of 1,3,4-Thiadiazole-2,5-Disulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,3,4-thiadiazole-2,5-disulfonic acid. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and key quantitative data to facilitate a smooth transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of 1,3,4-thiadiazole-2,5-disulfonic acid?

A1: The primary safety concerns involve the highly exothermic nature of the oxidation of 2,5-dimercapto-1,3,4-thiadiazole with potassium permanganate (KMnO₄) and the handling of the strong oxidizer itself. At a larger scale, heat dissipation becomes critical to prevent thermal runaway. It is essential to have a robust cooling system for the reactor and to control the addition rate of the oxidant. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, is mandatory. For handling large quantities of powdered KMnO₄, respiratory protection should be considered to avoid inhalation of dust.

Q2: How should the manganese dioxide (MnO₂) byproduct be managed at a larger scale?

A2: The significant amount of manganese dioxide precipitate formed during the oxidation can pose filtration challenges at scale. There are two main approaches for its removal:

  • Physical Filtration: For large batches, a filter press is more efficient than laboratory-scale vacuum filtration. Using a filter aid like Celite can prevent the fine MnO₂ particles from clogging the filter medium. Thorough washing of the filter cake with water is necessary to recover the product that may be adsorbed onto the high-surface-area MnO₂.

  • Reductive Work-up: The MnO₂ can be dissolved by adding a reducing agent, such as sodium bisulfite or oxalic acid, after the reaction is complete. This results in a solution of soluble manganese salts, which can be more easily separated from the product. However, this adds to the cost and complexity of waste treatment.

Q3: What are the recommended purification methods for 1,3,4-thiadiazole-2,5-disulfonic acid at scale?

A3: Due to its high polarity and water solubility, purification can be challenging. A common and effective method is recrystallization from an ethanol-water mixture (e.g., 10:1 ratio)[1]. On a larger scale, careful control of the cooling rate is necessary to obtain a crystalline product that is easy to filter and dry. Azeotropic distillation with a solvent like toluene can be employed to remove water from the purified product.

Q4: Can the synthesis be performed as a one-pot reaction?

A4: The synthesis is a two-step process: the formation of 2,5-dimercapto-1,3,4-thiadiazole from hydrazine and carbon disulfide, followed by its oxidation. While some 1,3,4-thiadiazole syntheses can be performed in one pot, it is not advisable for this specific derivative, especially at scale. The reaction conditions and solvent systems for the two steps are significantly different, and isolating the intermediate allows for its purification, which is crucial for the success of the subsequent oxidation step.

Experimental Protocols

Step 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole

This protocol is based on established laboratory procedures and includes considerations for scaling up.

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (for H₂S), a thermocouple, and an addition funnel is required.

  • Reagent Charging: Charge the reactor with pyridine and cool to 0-5 °C.

  • Reactant Addition: Slowly add hydrazine hydrate to the stirred pyridine. Subsequently, add carbon disulfide dropwise via the addition funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 5-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, the excess pyridine is removed by distillation under reduced pressure. The resulting residue is quenched by the addition of water, followed by acidification with hydrochloric acid to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed with water until the filtrate is neutral, and then dried under vacuum.

Step 2: Oxidation to 1,3,4-Thiadiazole-2,5-disulfonic Acid
  • Reactor Setup: Use a jacketed glass reactor with a robust cooling system, a mechanical stirrer, a thermocouple, and a peristaltic pump for the controlled addition of the oxidant solution.

  • Dissolution: Dissolve the 2,5-dimercapto-1,3,4-thiadiazole in an aqueous solution in the reactor.

  • Oxidant Preparation: In a separate vessel, prepare a 2.5% aqueous solution of potassium permanganate.

  • Controlled Addition: Cool the reactor contents to room temperature. Begin the slow, dropwise addition of the KMnO₄ solution using the peristaltic pump over a period of 3-4 hours[1]. Monitor the internal temperature closely and adjust the addition rate to maintain it within a safe range (e.g., 20-30 °C).

  • Reaction Completion: After the addition is complete, heat the mixture on a water bath until the purple color of the permanganate is completely discharged, indicating the end of the reaction[1].

  • Byproduct Removal and Product Isolation:

    • Filtration Method: Cool the mixture and filter off the manganese dioxide precipitate. Wash the filter cake thoroughly with water. The combined filtrate is then evaporated to a smaller volume, and the product is precipitated by the addition of ethanol. The solid is collected by filtration, washed with ethanol, and dried.

    • Reductive Work-up Method: Cool the reaction mixture and slowly add a solution of a reducing agent (e.g., sodium bisulfite) until the MnO₂ dissolves. The resulting solution can then be further processed to isolate the product, potentially through ion-exchange chromatography or by selective precipitation.

  • Purification: The crude product is recrystallized from an ethanol-water (10:1) mixture[1].

Quantitative Data

The following tables summarize key quantitative data for the synthesis. Note that the data is primarily based on laboratory-scale experiments, and optimization will be necessary for scale-up.

Table 1: Reaction Parameters for the Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole

ParameterValueReference
Molar Ratio (Hydrazine hydrate : Carbon disulfide)1 : 1[1]
SolventPyridine[1]
Reaction TemperatureReflux[1]
Reaction Time5 hours[1]
Reported Yield62%[1]

Table 2: Reaction Parameters for the Oxidation to 1,3,4-Thiadiazole-2,5-disulfonic Acid

ParameterValueReference
Molar Ratio (Substrate : KMnO₄)1 : 4[1]
SolventWater[1]
Oxidant Concentration2.5% aqueous solution[1]
Addition Time3 hours[1]
Reaction TemperatureRoom temperature during addition, then heated[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of 2,5-dimercapto-1,3,4-thiadiazole - Incomplete reaction.- Loss of product during work-up.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize the precipitation and filtration steps to minimize losses.
Exothermic runaway during oxidation - Addition of KMnO₄ is too fast.- Inadequate cooling.- Reduce the addition rate of the KMnO₄ solution.- Ensure the reactor's cooling system is functioning optimally.
Incomplete oxidation - Insufficient amount of KMnO₄.- Low reaction temperature.- Use the correct stoichiometric amount of KMnO₄ (1:4 molar ratio)[1].- After the addition of KMnO₄, gently heat the reaction mixture to ensure completion[1].
Difficult filtration of MnO₂ - Fine particle size of MnO₂.- Clogging of the filter medium.- Use a filter aid such as Celite.- Consider a reductive work-up to dissolve the MnO₂.
Product contaminated with manganese salts - Inadequate washing of the product.- Wash the crude product thoroughly with ethanol.- Recrystallize the product from an ethanol-water mixture[1].
Formation of oxadiazole impurities - Presence of water in the first step (synthesis of the precursor) can sometimes lead to side reactions.- Use dry solvents and reagents for the synthesis of the 2,5-dimercapto-1,3,4-thiadiazole precursor.
Product is a non-crystalline solid or oil - Rapid precipitation during recrystallization.- Presence of impurities.- Allow the recrystallization solution to cool slowly with gentle stirring.- Ensure the purity of the starting materials.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2,5-Dimercapto-1,3,4-thiadiazole cluster_step2 Step 2: Oxidation to 1,3,4-Thiadiazole-2,5-disulfonic Acid start1 Hydrazine Hydrate + Carbon Disulfide in Pyridine reflux Reflux (5h) start1->reflux workup1 Work-up & Precipitation reflux->workup1 intermediate 2,5-Dimercapto-1,3,4-thiadiazole workup1->intermediate oxidation Aqueous Solution + KMnO₄ (slow addition) intermediate->oxidation reaction_completion Heating until decolorization oxidation->reaction_completion workup2 MnO₂ Removal & Product Isolation reaction_completion->workup2 purification Recrystallization (Ethanol/Water) workup2->purification final_product 1,3,4-Thiadiazole-2,5-disulfonic Acid purification->final_product troubleshooting_guide start Problem Encountered During Scale-up low_yield Low Yield? start->low_yield exotherm Exothermic Runaway? start->exotherm filtration_issue Filtration Issues? start->filtration_issue purity_issue Purity Issues? start->purity_issue check_completion Check Reaction Completion (TLC) low_yield->check_completion Yes optimize_workup Optimize Work-up/Precipitation low_yield->optimize_workup Yes slow_addition Reduce Oxidant Addition Rate exotherm->slow_addition Yes improve_cooling Improve Reactor Cooling exotherm->improve_cooling Yes use_filter_aid Use Filter Aid (Celite) filtration_issue->use_filter_aid Yes reductive_workup Consider Reductive Work-up filtration_issue->reductive_workup Yes thorough_washing Wash Product Thoroughly purity_issue->thorough_washing Yes recrystallize Recrystallize Product purity_issue->recrystallize Yes

References

Validation & Comparative

A Comparative Analysis of Thiadiazole and Oxadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological profiles of two closely related heterocyclic scaffolds reveals subtle yet significant differences that guide their application in medicinal chemistry.

Researchers, scientists, and drug development professionals are constantly in search of novel molecular scaffolds that can be tailored to target a wide array of diseases. Among the five-membered heterocyclic compounds, 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have garnered considerable attention due to their diverse and potent biological activities.[1][2][3][4][5] Their structural similarity, stemming from the bioisosteric relationship between sulfur and oxygen, often leads to comparable pharmacological profiles.[1][2] However, the nuanced differences in their physicochemical properties can result in distinct potency, selectivity, and pharmacokinetic profiles, making a comparative study essential for informed drug design.[1]

This guide provides an objective comparison of the performance of thiadiazole and oxadiazole derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows. The compounds containing these rings have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][6]

Comparative Anticancer Activity

Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives have emerged as promising candidates in oncology research, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[3][4][7] These mechanisms include the inhibition of key enzymes like protein kinases and histone deacetylases (HDACs), disruption of DNA replication, and induction of apoptosis.[1]

A comparative study of hybrid Schiff bases revealed that a 1,3,4-thiadiazole derivative was most active against liver cancer cells (SMMC-7721), whereas its 1,3,4-oxadiazole counterpart showed a stronger effect on breast (MCF-7) and lung (A549) cancer cells.[1] This highlights the target-specific nature of their activity. In another study, newly synthesized oxadiazole, thiadiazole, and triazole derivatives were evaluated for their anticancer effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines.[6] Two oxadiazole derivatives, 8 and 9 , showed promising cytotoxic effects on both cell lines, comparable to cisplatin, and were also found to be the most effective inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor progression.[6]

Compound IDHeterocyclic CoreCancer Cell LineCancer TypeIC50 (µM)Reference
15a 1,2,4-Oxadiazole & ThiadiazoleColo-205Colon0.10[8]
MCF-7Breast0.24[8]
A2780Ovarian0.11[8]
A549Lung0.32[8]
16a 1,2,4-OxadiazoleMCF-7Breast0.68[8]
A-549Lung1.56[8]
A-375Melanoma0.79[8]
16b 1,2,4-OxadiazoleMCF-7Breast0.22[8]
A-549Lung1.09[8]
A-375Melanoma1.18[8]
8 1,3,4-OxadiazoleA549Lung-[6]
C6Glioma0.137 ± 0.015[6]
9 1,3,4-OxadiazoleA549Lung-[6]
C6Glioma0.157 ± 0.016[6]
4b 1,3,4-ThiadiazoleLeukemia-60Leukemia32% lethality[9]
5b 1,3,4-ThiadiazoleLeukemia-60LeukemiaPotent activity[9]

Comparative Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is frequently associated with enhanced antimicrobial, particularly antifungal, activity, which may be attributed to its lipophilicity.[1] The sulfur atom in the thiadiazole ring is thought to improve lipid solubility, which can facilitate better penetration through microbial cell membranes.[10]

A study on S-substituted thiazolyl-1,3,4-oxadiazole derivatives indicated that these compounds showed enhanced antimicrobial activity compared to their unsubstituted counterparts.[11] This suggests that the combination of heterocyclic rings can lead to synergistic effects.

Compound IDHeterocyclic CoreMicroorganismActivity (MIC in µg/mL)Reference
25a-d 1,3,4-ThiadiazoleM. tuberculosis H37Rv~6[8]
30a 1,3,4-ThiadiazoleM. tuberculosis H37Rv10.96 µM[8]
30b 1,3,4-ThiadiazoleM. tuberculosis H37Rv11.48 µM[8]
31a 1,3,4-ThiadiazoleM. tuberculosis H37Rv30.88 µM[8]
2a 1,2,4-OxadiazoleM. tuberculosis H37Rv92% inhibition[8]
2b 1,2,4-OxadiazoleM. tuberculosis H37Rv96% inhibition (250 µg/mL)[8]
4a 1,2,4-OxadiazoleM. tuberculosis H37RaIC50 = 0.045[8]
37 2-amino-1,3,4-thiadiazoleBacillus subtilis1000[12]
38 2-amino-1,3,4-thiadiazoleBacillus subtilis1000[12]
Escherichia coli1000[12]
21b 1,3,4-thiadiazoleVibrio harveyi0.0313 mg/mL[12]

Physicochemical and Pharmacokinetic Profiles

The substitution of a sulfur atom in thiadiazoles for an oxygen atom in oxadiazoles leads to differences in physicochemical properties such as electronegativity, bond angles, and lipophilicity. These differences can influence the pharmacokinetic profile of the derivatives, including their absorption, distribution, metabolism, and excretion (ADME).[1] The sulfur atom in the 1,3,4-thiadiazole ring generally imparts greater lipid solubility, and the mesoionic character of this class of compounds contributes to good tissue permeability.[10]

Experimental Protocols

Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin or cisplatin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity: Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[8]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizing the Science

To better understand the processes involved in the study of these compounds, the following diagrams illustrate a general workflow and a key signaling pathway they often target.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spec) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Characterization->Anti_inflammatory Data_Analysis Data Analysis (IC50, MIC Calculation) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Thiadiazole_Oxadiazole Thiadiazole/ Oxadiazole Derivatives Thiadiazole_Oxadiazole->PI3K Inhibition

References

A Comparative Guide to the Validation of DMTD-Based Sensors for Cadmium Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cadmium Detection Methodologies

The accurate and sensitive detection of cadmium (Cd²⁺), a toxic heavy metal, is of paramount importance in environmental monitoring, food safety, and pharmaceutical analysis. While traditional analytical methods offer high precision, the demand for rapid, portable, and cost-effective sensing platforms has driven the development of novel sensor technologies. Among these, sensors based on 2,5-dimercapto-1,3,4-thiadiazole (DMTD) have emerged as a promising avenue due to the strong affinity of the DMTD molecule for heavy metal ions.

This guide provides a comprehensive comparison of DMTD-based sensors with established analytical techniques and other electrochemical and colorimetric sensors for cadmium detection. We present a detailed examination of their performance metrics, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Performance Comparison of Cadmium Detection Methods

The selection of an analytical method for cadmium detection is often a trade-off between sensitivity, selectivity, speed, cost, and portability. The following tables summarize the key performance indicators of DMTD-based sensors in comparison with other prevalent techniques.

MethodPrincipleLimit of Detection (LOD)Linear RangeAdvantagesDisadvantages
DMTD-Based Electrochemical Sensor Electrochemical detection on a DMTD-modified electrode. Cadmium ions bind to the DMTD, causing a measurable change in the electrochemical signal.Data not readily available in cited literature; potential for low µg/L to ng/L range.Dependent on specific sensor fabrication.High potential for sensitivity and selectivity due to the strong chelating nature of DMTD; cost-effective and suitable for miniaturization.Limited commercially available sensors; potential for interference from other heavy metals that also bind to DMTD; requires careful optimization of electrode modification.
DMTD-Based Colorimetric Sensor Color change of a solution containing DMTD-functionalized nanoparticles upon binding with cadmium ions.Data not readily available in cited literature; potential for µM to nM range.Dependent on nanoparticle synthesis and functionalization.Simple, rapid, and visual detection; low instrumentation cost.Generally lower sensitivity compared to electrochemical methods; potential for interference from other ions and complex matrices.
Anodic Stripping Voltammetry (ASV) Electrochemical method involving pre-concentration of cadmium on an electrode followed by stripping, which generates a current proportional to the concentration.0.02 ppb - 5 ppb[1][2]5 - 100 ppb[1]High sensitivity and selectivity; capable of simultaneous multi-element analysis.Can be affected by matrix interferences; some applications may use toxic mercury electrodes, although bismuth and other alternatives are available.
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free cadmium atoms in a gaseous state.Varies with instrumentation (Flame AAS vs. Graphite Furnace AAS). GFAAS can reach sub-ppb levels.Typically in the low mg/L range for Flame AAS and µg/L range for GFAAS.High accuracy and reliability; well-established technique.Requires expensive instrumentation, skilled operators, and lengthy sample preparation; not suitable for on-site analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionizes the sample with an inductively coupled plasma and then uses a mass spectrometer to separate and quantify the ions.Can reach sub-ppt (ng/L) levels.Wide linear dynamic range.Extremely high sensitivity and can measure multiple elements simultaneously.Very high instrument and operational costs; requires a controlled laboratory environment and expert operators.
Fluorescent Sensors Change in fluorescence intensity or wavelength upon binding of cadmium ions to a specific fluorescent probe.Varies widely depending on the probe; can reach nM levels.Typically in the µM to nM range.High sensitivity and potential for bio-imaging.Can be susceptible to interference from other metal ions and environmental factors like pH.
Field-Effect Transistor (FET) Based Sensors Change in the electrical characteristics of a transistor due to the binding of cadmium ions to a modified gate surface.Can reach as low as 10⁻¹¹ M.Wide dynamic range (e.g., 10⁻¹¹ to 10⁻⁷ M).High sensitivity and potential for miniaturization and integration into portable devices.Fabrication can be complex; may require frequent calibration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of sensor performance. Below are outlines of typical experimental protocols for the fabrication and testing of DMTD-based electrochemical sensors and the use of traditional analytical methods.

Fabrication and Validation of a DMTD-Modified Electrochemical Sensor
  • Electrode Preparation: A glassy carbon electrode (GCE) is polished to a mirror finish using alumina slurry and then sonicated in ethanol and deionized water to remove any contaminants.

  • DMTD Immobilization: The DMTD can be immobilized on the electrode surface through various methods, such as electropolymerization or drop-casting of a DMTD solution. For instance, a DMTD-gold coordination polymer can be synthesized and then mixed with graphite powder and paraffin oil to create a modified carbon paste electrode.[3]

  • Electrochemical Characterization: The modified electrode is characterized using techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to confirm the successful immobilization of DMTD and to evaluate the electrode's electron transfer properties.

  • Cadmium Detection: The sensor is then exposed to solutions containing varying concentrations of cadmium ions. The detection is typically performed using a sensitive electrochemical technique like square wave anodic stripping voltammetry (SWASV). This involves a pre-concentration step where cadmium ions are accumulated on the electrode surface at a negative potential, followed by a stripping step where the potential is scanned in the positive direction, causing the cadmium to be oxidized and produce a current peak proportional to its concentration.

  • Performance Validation: The sensor's performance is validated by determining its linear range, limit of detection (LOD), selectivity, reproducibility, and stability. Selectivity is assessed by measuring the sensor's response to cadmium in the presence of other potentially interfering ions.

Standard Protocol for Cadmium Analysis using ICP-MS
  • Sample Collection and Preparation: Water or digested solid samples are collected. Acidification with nitric acid is typically required to preserve the sample and keep the metal ions in solution.

  • Instrument Calibration: A series of standard solutions with known cadmium concentrations are prepared to create a calibration curve.

  • Sample Introduction: The prepared sample is introduced into the ICP-MS instrument, where it is nebulized into an aerosol and then transported to the plasma torch.

  • Ionization and Mass Analysis: The high-temperature argon plasma atomizes and ionizes the cadmium. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Detection and Quantification: A detector counts the number of ions for the specific mass of cadmium, and the instrument's software calculates the concentration in the original sample based on the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is essential for a clear understanding of the sensor validation process.

Signaling Pathway of a DMTD-Based Electrochemical Sensor cluster_electrode DMTD-Modified Electrode Surface cluster_solution Aqueous Solution cluster_detection Electrochemical Detection DMTD DMTD Molecule Electrode Electrode Signal Change in Electrochemical Signal Electrode->Signal Transduction Cd_ion Cd²⁺ Cd_ion->DMTD Binding Experimental Workflow for DMTD-Sensor Validation A Electrode Preparation & Cleaning B DMTD Immobilization A->B C Electrochemical Characterization (CV, EIS) B->C D Cadmium Detection (e.g., SWASV) C->D E Performance Analysis D->E F LOD & Linear Range Determination E->F G Selectivity Testing E->G H Reproducibility & Stability Assessment E->H

References

Unveiling the Protective Potential: A Comparative Guide to Thiadiazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of materials science and drug development, the quest for effective corrosion inhibitors is paramount. Among the promising candidates, thiadiazole derivatives have emerged as a focal point of investigation due to their inherent chemical properties that lend themselves to mitigating the degradation of metals. This guide provides an objective comparison of the corrosion inhibition performance of various thiadiazole derivatives, supported by experimental data and detailed methodologies to aid in reproducible research.

Thiadiazole and its derivatives are heterocyclic organic compounds containing a five-membered ring with one sulfur and two nitrogen atoms. Their efficacy as corrosion inhibitors is largely attributed to the presence of these heteroatoms (N and S) and π-electrons in their structure, which facilitate their adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1] This guide delves into the quantitative performance of several thiadiazole derivatives, offering a clear comparison for researchers seeking to identify the most potent inhibitors for their specific applications.

Performance Data at a Glance: A Comparative Analysis

The following table summarizes the corrosion inhibition performance of selected thiadiazole derivatives on mild steel in acidic environments, as determined by various electrochemical and gravimetric techniques. This data has been compiled from multiple studies to provide a comprehensive overview.

InhibitorCorrosive MediumConcentrationTechniqueInhibition Efficiency (%)Key Parameters
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole0.5 M H₂SO₄0.005 MPotentiodynamic Polarization94.3Icorr = 35.7 µA/cm²
Electrochemical Impedance Spectroscopy93.8Rct = 1258 Ω·cm²
2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole0.5 M H₂SO₄0.005 MPotentiodynamic Polarization88.2Icorr = 70.4 µA/cm²
Electrochemical Impedance Spectroscopy87.1Rct = 630 Ω·cm²
2-amino-1,3,4-thiadiazole (AT)20% Formic Acid25 mMWeight Loss85.4-
2-amino-5-methyl-1,3,4-thiadiazole (AMT)20% Formic Acid25 mMWeight Loss90.2-
2-amino-5-ethyl-1,3,4-thiadiazole (AET)20% Formic Acid25 mMWeight Loss92.8-
2-amino-5-propyl-1,3,4-thiadiazole (APT)20% Formic Acid25 mMWeight Loss94.5-
2-amino-5-ethyl-1,3,4-thiadiazole (TTD)0.5 M HCl5 mMWeight Loss93.7-
Potentiodynamic Polarization97.0-

Note: Icorr = Corrosion Current Density, Rct = Charge Transfer Resistance. The inhibition efficiency generally increases with inhibitor concentration.[1][2][3] The presented data is at the specified concentrations for comparative purposes.

In Focus: Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Weight Loss Method

This gravimetric technique is a fundamental method for assessing corrosion rates and inhibition efficiency.[4][5]

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished using progressively finer grades of emery paper, degreased with acetone, washed with distilled water, and dried thoroughly. The initial weight of each coupon is accurately recorded.

  • Immersion: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the addition of the thiadiazole inhibitor at a specific concentration.

  • Exposure: The coupons remain in the solution for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1-03), washed, dried, and re-weighed.[6]

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (k * W) / (A * t * ρ)

      • where k is a constant, W is the weight loss, A is the surface area, t is the immersion time, and ρ is the density of the metal.[7]

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.[8][9]

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10]

  • Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to stabilize to reach a steady open-circuit potential (OCP).

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting Tafel plots (log of current density vs. potential) are extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr). The inhibition efficiency is calculated from the Icorr values:

    • IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance of the protective film formed by the inhibitor and the mechanism of corrosion.[11][12][13]

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: The working electrode is immersed in the test solution and allowed to reach a stable OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14]

  • Data Acquisition: The impedance response of the system is recorded as a function of frequency.

  • Data Analysis: The data is typically represented as Nyquist and Bode plots. The Nyquist plot is fitted to an equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). A higher Rct value indicates better corrosion protection. The inhibition efficiency is calculated as:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Visualizing the Research Process

To provide a clear overview of the typical workflow for evaluating corrosion inhibitors, the following diagram has been generated.

experimental_workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Interpretation cluster_surface Surface Characterization Inhibitor Thiadiazole Derivative Synthesis & Characterization WL Weight Loss Measurements Inhibitor->WL PDP Potentiodynamic Polarization Inhibitor->PDP EIS Electrochemical Impedance Spectroscopy Inhibitor->EIS Specimen Metal Specimen Preparation & Cleaning Specimen->WL Specimen->PDP Specimen->EIS CR_IE Calculate Corrosion Rate & Inhibition Efficiency WL->CR_IE Kinetics Determine Corrosion Kinetics & Inhibition Mechanism PDP->Kinetics EIS->Kinetics Adsorption Adsorption Isotherm Analysis CR_IE->Adsorption SEM Scanning Electron Microscopy (SEM) Kinetics->SEM AFM Atomic Force Microscopy (AFM) Kinetics->AFM

Caption: Experimental workflow for evaluating thiadiazole derivatives as corrosion inhibitors.

This guide underscores the significant potential of thiadiazole derivatives as effective corrosion inhibitors. The presented data and methodologies provide a solid foundation for researchers to build upon, facilitating the development of novel and more efficient corrosion protection strategies. The choice of a specific thiadiazole derivative will ultimately depend on the application, the nature of the corrosive environment, and the desired level of protection.

References

A Comparative Analysis of DMTD Binding on Silver vs. Gold Nanoparticles: A DFT and Raman Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the surface binding of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on silver (Ag) and gold (Au) nanoparticles reveals significant differences in binding mechanisms, influenced by the choice of metallic substrate. This comparison guide, supported by Density Functional Theory (DFT) calculations and Surface-Enhanced Raman Spectroscopy (SERS), provides researchers, scientists, and drug development professionals with a comprehensive overview of these interactions.

The binding affinity and orientation of DMTD, a molecule with multiple potential anchoring sites, on noble metal nanoparticles are critical for applications ranging from drug delivery to sensor development. A combined approach using SERS and DFT offers profound insights into these interactions at the molecular level. Experimental SERS data provides vibrational information indicating the binding sites, while DFT calculations corroborate these findings by predicting the most energetically favorable binding configurations.

A key study in this area demonstrates that DMTD exhibits surface-selective binding, preferentially interacting with silver nanoparticles through its thiadiazole ring nitrogen atoms. In contrast, on gold nanoparticles, the binding predominantly occurs via the thiocarbonyl or the thiadiazole ring sulfur atoms.[1][2] This selectivity has significant implications for the orientation of the molecule on the nanoparticle surface and the resulting properties of the nanocomposite material.

Quantitative Comparison of DMTD Binding

The interaction of DMTD with silver and gold nanoparticles has been quantified through DFT calculations, providing insights into the binding energies and preferred tautomeric forms upon adsorption. The following table summarizes key findings from a comparative study.

ParameterDMTD on Silver (Ag) NanoparticlesDMTD on Gold (Au) Nanoparticles
Predominant Binding Site Thiadiazole ring Nitrogen (N) atom[1][2]Thiocarbonyl or thiadiazole ring Sulfur (S) atom[1][2]
Tautomeric Form (Acidic pH) Dithiol form is predominant[1][2]Dithiol tautomer with slight contributions from thione-thiol and dithione forms[1][2]
Tautomeric Form (Neutral pH) Mainly thiol-thiolate tautomer[1][2]Not explicitly detailed in the same manner as for Ag NPs
Concentration Dependence (Acidic pH on Ag NPs) Preferential existence of the dithione form at low concentrations and the dithiol form at higher concentrations[1][2]Not detailed

Experimental and Computational Workflow

The synergistic approach of combining experimental SERS with theoretical DFT calculations is crucial for a comprehensive understanding of the binding mechanism. The general workflow for such a study is outlined below.

Experimental and Computational Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol NP_synth Nanoparticle Synthesis (Ag and Au colloids) DMTD_func DMTD Functionalization of Nanoparticles NP_synth->DMTD_func SERS_acq SERS Data Acquisition DMTD_func->SERS_acq Data_analysis Comparative Analysis and Interpretation SERS_acq->Data_analysis Experimental Spectra DFT_calc DFT Calculations (Binding energies, Raman spectra) Tautomer_analysis Tautomer Stability Analysis DFT_calc->Tautomer_analysis Tautomer_analysis->Data_analysis Calculated Spectra Conclusion Elucidation of Binding Mechanism Data_analysis->Conclusion Logical Relationship cluster_dft Density Functional Theory (DFT) cluster_sers Surface-Enhanced Raman Spectroscopy (SERS) dft_models DFT Models - DMTD tautomers - Nanoparticle clusters (Ag/Au) - DMTD-nanoparticle complexes dft_outputs DFT Outputs - Optimized geometries - Binding energies - Calculated Raman spectra dft_models->dft_outputs Calculations correlation Correlation and Interpretation dft_outputs->correlation Theoretical Prediction sers_exp SERS Experiment - DMTD on Ag NPs - DMTD on Au NPs sers_spectra Experimental SERS Spectra - Peak positions - Peak intensities/enhancements sers_exp->sers_spectra Measurement sers_spectra->correlation Experimental Observation binding_mech Understanding of Binding Mechanism (Site, Orientation, Tautomerism) correlation->binding_mech Leads to

References

The 1,3,4-Thiadiazole Scaffold: A Privileged Motif in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2][3] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of its biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3,4-thiadiazole derivatives as anticancer agents, supported by experimental data and mechanistic insights.

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to mimic the pyrimidine structure of nucleobases, thereby interfering with DNA replication and other cellular processes crucial for cancer cell proliferation.[3][4][5] Furthermore, the unique electronic properties and metabolic stability of the thiadiazole ring enhance its drug-like characteristics.[3][6]

Comparative Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The anticancer potency of 1,3,4-thiadiazole analogs is significantly influenced by the nature and position of substituents on the heterocyclic ring, particularly at the C2 and C5 positions.[7] Aromatic and heteroaromatic substitutions are common features of highly active compounds.

Below is a summary of the in vitro cytotoxic activity (IC50 values) of representative 1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound IDR1 (at C2)R2 (at C5)Cancer Cell LineIC50 (µM)Reference
Series 1
8a4-chlorophenyl-NH-C(S)-NH-piperidineVarious (7 lines)1.62 - 4.61[4]
14a-c4-chlorophenyl-CH2-CO-piperazine derivativesMCF-7, HepG22.32 - 8.35[4]
32a-NH-aryl4-methoxyphenylHepG2, MCF-73.31 - 9.31[4]
32d-NH-aryl4-chlorophenylHepG2, MCF-73.31 - 9.31[4]
Series 2
2g-NH22-(benzenesulfonylmethyl)phenylLoVo2.44[8][9]
2g-NH22-(benzenesulfonylmethyl)phenylMCF-723.29[8][9]
Series 3
Cinnamic acid derivative (22)-NH-CO-CH=CH-(3,4-dimethoxyphenyl)4-hydroxyphenylMCF-70.28 (µg/mL)[10]
Cinnamic acid derivative (22)-NH-CO-CH=CH-(3,4-dimethoxyphenyl)4-hydroxyphenylA5490.52 (µg/mL)[10]
Series 4
4e-CH2-piperazinyl-aryl4-chlorophenylMCF-7, HepG2Potent[11]
4i-CH2-piperidinyl-benzyl4-chlorophenylMCF-7, HepG2Potent[11]
Series 5
20b3-(4-nitrophenyl)-5-(thiophen-2-yl)-2-imino-HepG24.37[12]
20b3-(4-nitrophenyl)-5-(thiophen-2-yl)-2-imino-A5498.03[12]
Series 6
ST102-(2-trifluoromethylphenylamino)5-(3-methoxyphenyl)MCF-749.6[13][14]
ST102-(2-trifluoromethylphenylamino)5-(3-methoxyphenyl)MDA-MB-23153.4[13][14]

Key Structure-Activity Relationship (SAR) Insights

Several key SAR trends can be deduced from the available data:

  • Substituents at C2 and C5: The nature of the groups at the C2 and C5 positions is a primary determinant of anticancer activity.[7] Aromatic or heteroaromatic moieties at these positions are frequently found in potent derivatives.[7]

  • Role of the Phenyl Ring: The substitution pattern on a phenyl ring attached to the thiadiazole core significantly impacts cytotoxicity. Both electron-withdrawing groups (e.g., halogens, nitro) and electron-donating groups (e.g., methoxy) can modulate the anticancer potency.[5][7]

  • Amine Substituents: For 2-amino-1,3,4-thiadiazole derivatives, the substituent on the amino group plays a crucial role in their biological effects.[7][8]

  • Linker Moiety: The introduction of a flexible linker, such as an acetamide or piperazine ring, between the thiadiazole core and other cyclic moieties can be advantageous for antiproliferative activity.[4]

  • Bioisosteric Replacement: The 1,3,4-thiadiazole scaffold is considered a bioisostere of the 1,3,4-oxadiazole ring. However, studies have shown that the thiadiazole derivatives often exhibit superior anticancer activity compared to their oxadiazole counterparts, highlighting the importance of the sulfur atom for biological interactions.[4]

Mechanisms of Anticancer Action

1,3,4-thiadiazole derivatives exert their anticancer effects through a multitude of mechanisms, often by targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Key Enzymes and Signaling Pathways

Several studies have demonstrated that these compounds can inhibit various enzymes and signaling cascades critical for tumor progression:

  • PI3K/Akt and MAPK/ERK Pathways: These are crucial signaling pathways that regulate cell growth and survival. Certain 1,3,4-thiadiazole derivatives have been shown to interfere with these pathways.[1]

  • Receptor Tyrosine Kinases (RTKs): Overexpression of RTKs like EGFR (Epidermal Growth Factor Receptor) and HER-2 is common in many cancers. Some 1,3,4-thiadiazole hybrids have been designed as potent EGFR inhibitors.[3][4]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion and migration. Imidazo[2,1-b][1][4][8]thiadiazole derivatives have been investigated as FAK inhibitors.[3]

  • Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in gene expression. 1,3,4-thiadiazole derivatives have been explored as HDAC inhibitors, leading to the re-expression of tumor suppressor genes.[1]

  • Topoisomerases: These enzymes are essential for DNA replication and transcription. Certain 1,3,4-thiadiazole compounds can inhibit topoisomerase activity, leading to DNA damage and cell death.[1]

  • Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair. Inhibition of PARP-1 is a promising strategy for cancer therapy, and 1,3,4-thiadiazole-based PARP-1 inhibitors have been developed.[15]

The following diagram illustrates the general mechanism of action of 1,3,4-thiadiazole anticancer agents targeting various cellular pathways.

Thiadiazole_Anticancer_Mechanism cluster_targets Molecular Targets cluster_pathways Signaling Pathways cluster_effects Cellular Effects Thiadiazole 1,3,4-Thiadiazole Derivatives RTKs EGFR, HER-2 Thiadiazole->RTKs Inhibit FAK FAK Thiadiazole->FAK Inhibit HDAC HDAC Thiadiazole->HDAC Inhibit Topo Topoisomerases Thiadiazole->Topo Inhibit PARP PARP-1 Thiadiazole->PARP Inhibit PI3K_Akt PI3K/Akt Pathway Thiadiazole->PI3K_Akt Inhibit MAPK_ERK MAPK/ERK Pathway Thiadiazole->MAPK_ERK Inhibit Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis Induce CellCycleArrest Cell Cycle Arrest Thiadiazole->CellCycleArrest Induce RTKs->PI3K_Akt RTKs->MAPK_ERK Proliferation Inhibition of Cell Proliferation HDAC->Proliferation Regulates Gene Expression for Topo->Proliferation Required for PARP->Proliferation Required for DNA Repair to enable PI3K_Akt->Proliferation Regulates MAPK_ERK->Proliferation Regulates Experimental_Workflow Synthesis Synthesis of 1,3,4-Thiadiazole Derivatives Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellLines Cancer Cell Lines (e.g., MCF-7, HepG2, A549) CellLines->Cytotoxicity Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Western Blotting (Protein Expression) Mechanism->WesternBlot

References

A Comparative Guide to the Antimicrobial Efficacy of 2,5-Disubstituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, 2,5-disubstituted-1,3,4-thiadiazoles have garnered considerable attention due to their broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative assessment of the antimicrobial efficacy of various 2,5-disubstituted-1,3,4-thiadiazole derivatives, supported by experimental data from recent studies.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 2,5-disubstituted-1,3,4-thiadiazoles is significantly influenced by the nature and position of the substituents on the thiadiazole ring. The following tables summarize the in vitro antimicrobial activity of several series of these compounds against a panel of pathogenic bacteria and fungi. The data is primarily presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

Compound Series/ReferenceGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Thiadiazoles with Schiff base moiety [1]Bacillus subtilis1000Escherichia coli1000
Tetranorlabdane-1,3,4-thiadiazole hybrid (14a) [1]Bacillus polymyxa2.5Pseudomonas aeruginosa-
Benzimidazole-1,3,4-thiadiazole conjugates [1]Staphylococcus aureus, Staphylococcus epidermidisModerate to GoodPseudomonas aeruginosa, Escherichia coliModerate to Good
Thiazolidinone-containing thiadiazoles (35a-j) [1]Staphylococcus aureus, Streptococcus pyogenesActivePseudomonas aeruginosa, Escherichia coliActive
2,5-disubstituted-1,3,4-thiadiazole clubbed with 1,2,4-triazole (7-9) [3]Gram-positive strains8-16Gram-negative strains8-16
2-amino-1,3,4-oxadiazole derivatives (13-15) [3]Gram-positive strains8-16--
Oxadiazole with thiol group (16) [3]All bacterial strains4-8All bacterial strains4-8
2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole (20) [3]All bacterial strains4-16All bacterial strains4-16
Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives (26) [2]Streptococcus pneumoniae, B. subtilis, S. aureus8-31.25P. aeruginosa, E. coli, K. pneumoniae8-31.25
2-(3′,5′-Dichlorobenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazoles (44) [2]S. aureusSimilar to benzylpenicillinE. coli, Proteus vulgarisSimilar to amoxicillin
5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amines (40) [2]--E. coliGood to high
New 1,2,4-triazole and 1,3,4-thiadiazole derivatives [4]Gram-positive bacteria15.63–500--

Table 2: Antifungal Activity of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

Compound Series/ReferenceFungal StrainsMIC (µg/mL)
Thiadiazoles with Schiff base moiety [3]Fungal strains8-31.25
2-amino-1,3,4-oxadiazole derivatives (13-15) [3]Fungal strains31.25-62.5
Oxadiazole with thiol group (16) [3]Fungal strains16-31.28
2,5-bis[(4-amino-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole (20) [3]All fungal strains4-16
Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives (26) [2]A. fumigatus, C. albicans, Geotrichum candidum8-31.25
5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles (14) [2]C. albicans32.6-36.3
5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amines (40) [2]C. albicansGood to high
Compounds 9 and 14c Aspergillus terreusMost potent

From the presented data, it is evident that the antimicrobial profile of 2,5-disubstituted-1,3,4-thiadiazoles can be significantly enhanced by strategic structural modifications. For instance, the incorporation of other heterocyclic moieties like 1,2,4-triazole or oxadiazole, as well as functional groups like thiols, can lead to potent broad-spectrum antimicrobial agents.[3] Notably, some derivatives have demonstrated efficacy comparable to or even exceeding that of standard antibiotics and antifungals.[2]

Experimental Protocols

The evaluation of antimicrobial efficacy of the synthesized compounds typically follows standardized in vitro methods. A generalized protocol based on the reviewed literature is provided below.

In Vitro Antimicrobial Susceptibility Testing

1. Preparation of Microbial Inoculum:

  • Bacterial strains are cultured on nutrient agar or broth (e.g., Mueller-Hinton) at 37°C for 18-24 hours.
  • Fungal strains are cultured on Sabouraud dextrose agar or broth at 28-30°C for 48-72 hours.
  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts.

2. Antimicrobial Assay Methods:

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of 2,5-disubstituted-1,3,4-thiadiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening start Starting Materials (e.g., 2,5-dimercapto-1,3,4-thiadiazole) reaction Chemical Synthesis (Cyclization, Coupling Reactions) start->reaction Reagents & Conditions purification Purification & Characterization (e.g., IR, NMR, MS) reaction->purification prep_compounds Prepare Compound Solutions purification->prep_compounds Synthesized Compounds antimicrobial_assay Antimicrobial Susceptibility Testing (Agar Diffusion / Broth Dilution) prep_compounds->antimicrobial_assay prep_microbes Prepare Microbial Cultures (Bacteria & Fungi) prep_microbes->antimicrobial_assay data_analysis Data Collection & Analysis (Zone of Inhibition / MIC) antimicrobial_assay->data_analysis conclusion Comparative Efficacy & SAR data_analysis->conclusion Efficacy Assessment

Caption: General workflow for synthesis and antimicrobial evaluation.

Potential Mechanism of Action

While the precise mechanisms of action for many 2,5-disubstituted-1,3,4-thiadiazole derivatives are still under investigation, the thiadiazole nucleus is considered a key pharmacophore.[2] It is a bioisostere of the thiazole ring found in some cephalosporin antibiotics, suggesting a potential for similar mechanisms of action, such as interference with cell wall synthesis.[2] The broad spectrum of activity also suggests that these compounds may act on multiple cellular targets. Further studies are required to elucidate the specific signaling pathways and molecular targets.

proposed_mechanism cluster_targets Potential Cellular Targets cluster_outcome Result compound 2,5-Disubstituted-1,3,4-Thiadiazole cell_wall Cell Wall Synthesis compound->cell_wall Inhibition protein_synthesis Protein Synthesis compound->protein_synthesis Inhibition dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition enzyme_inhibition Essential Enzyme Inhibition compound->enzyme_inhibition Inhibition cell_death Microbial Cell Death cell_wall->cell_death protein_synthesis->cell_death dna_gyrase->cell_death enzyme_inhibition->cell_death

Caption: Plausible antimicrobial mechanisms of thiadiazoles.

References

comparative analysis of synthesis routes for 1,3,4-thiadiazole-2-thiones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1,3,4-Thiadiazole-2-thiones

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] Among its derivatives, 1,3,4-thiadiazole-2-thiones and their tautomeric 2-mercapto forms are particularly significant. The synthesis of these compounds has been explored through various routes, each with its own set of advantages and limitations. This guide provides a comparative analysis of common synthetic strategies for 1,3,4-thiadiazole-2-thiones, offering quantitative data, detailed experimental protocols, and a logical workflow to assist researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route to 1,3,4-thiadiazole-2-thiones is often dictated by factors such as the availability of starting materials, desired substitution patterns, reaction conditions, and overall yield. The most prevalent methods commence from thiosemicarbazides or dithiocarbazates.[1][3][4] A summary of key comparative data for three common methods is presented below.

Synthesis RouteStarting MaterialsReagents & ConditionsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Method 1: From Thiosemicarbazide and Carbon DisulfideSubstituted Thiosemicarbazide, Carbon DisulfideAnhydrous Sodium Carbonate, Absolute Ethanol, RefluxHigh2-4Readily available starting materials, simple procedure.Use of flammable and toxic carbon disulfide.
Method 2: From Potassium DithiocarbazateHydrazine Hydrate, Carbon Disulfide, Potassium HydroxideConcentrated Sulfuric Acid or other dehydrating agents, HeatGood to High1-3A very common and general method for substituted thiadiazoles.[1][3]Requires the preparation of the dithiocarbazate salt intermediate.
Method 3: One-Pot from Thiosemicarbazide & AcidSubstituted Thiosemicarbazide, Carboxylic AcidPhosphorus Oxychloride (POCl₃) or Polyphosphate Ester (PPE), Heat (80-90°C)[5][6]Moderate to Good1-4One-pot procedure, avoids toxic additives like POCl₃ when using PPE.[5][7]POCl₃ is highly corrosive and moisture-sensitive; PPE can be difficult to handle.[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are adapted from established literature procedures and are intended to serve as a general guide.

Method 1: Synthesis from Thiosemicarbazide and Carbon Disulfide

This method describes the synthesis of 2-amino-1,3,4-thiadiazole-5-thiol.

Materials:

  • Thiosemicarbazide

  • Carbon Disulfide (CS₂)

  • Anhydrous Sodium Carbonate

  • Absolute Ethanol

Procedure:

  • A mixture of thiosemicarbazide, carbon disulfide, and anhydrous sodium carbonate is prepared in absolute ethanol.

  • The mixture is heated under reflux for a specified period.

  • The reaction progress can be monitored using thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is collected, washed, and can be purified by recrystallization.

Method 2: Synthesis from Potassium Dithiocarbazate

This route involves the cyclization of a potassium dithiocarbazate salt.

Materials:

  • Potassium salt of a dithiocarbazate

  • Concentrated Sulfuric Acid

Procedure:

  • The potassium salt of the appropriate dithiocarbazate is carefully added to cold, concentrated sulfuric acid.[1]

  • The reaction mixture is heated, often on a water bath, for a set duration.[8]

  • After heating, the mixture is cooled and poured onto crushed ice.[8]

  • The resulting precipitate is filtered, washed thoroughly with water until neutral, and dried.[8]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Method 3: One-Pot Synthesis from Thiosemicarbazide and Carboxylic Acid

This protocol outlines a one-pot synthesis of 5-aryl-1,3,4-thiadiazol-2-amines, which exist in tautomeric equilibrium with the thione form.

Materials:

  • Aromatic Carboxylic Acid

  • Thiosemicarbazide

  • Phosphorus Oxychloride (POCl₃)

  • Water

  • 50% Sodium Hydroxide solution

Procedure:

  • A mixture of the carboxylic acid and phosphorus oxychloride is stirred at room temperature.[6]

  • Thiosemicarbazide is then added to the mixture.

  • The resulting mixture is heated at 80–90 °C for one hour with stirring.[6]

  • The reaction mixture is cooled in an ice bath, and water is added cautiously.

  • The suspension is then refluxed for 4 hours.[6]

  • After cooling, the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • The formed precipitate is filtered, washed with water, and dried to yield the product.

Synthesis Route Selection Workflow

The selection of an appropriate synthetic route depends on several factors. The following diagram illustrates a logical workflow for making this decision.

SynthesisRouteSelection start Start: Need to Synthesize 1,3,4-Thiadiazole-2-thione q1 Are starting materials (thiosemicarbazides) readily available? start->q1 q2 Is a one-pot procedure preferred? q1->q2 Yes method2 Method 2: From Dithiocarbazate q1->method2 No q3 Is the use of CS2 acceptable? q2->q3 No method3 Method 3: One-Pot from Thiosemicarbazide & Acid q2->method3 Yes method1 Method 1: From Thiosemicarbazide and CS2 q3->method1 Yes q3->method2 No end Synthesized Product method1->end method2->end method3->end

Caption: Decision workflow for selecting a synthesis route.

References

A Comparative Guide to the Validation of Analytical Methods for Thiabendazole in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the determination of thiabendazole in diverse food matrices. Thiabendazole is a widely used fungicide and parasiticide, and its residues in food products are a significant concern for food safety.[1] Accurate and reliable analytical methods are crucial for monitoring its levels and ensuring compliance with regulatory limits. This document summarizes key performance data from validated methods and provides detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

Quantitative Performance Data

The following table summarizes the validation parameters of different analytical methods for the determination of thiabendazole in various food matrices. This allows for a direct comparison of their performance in terms of sensitivity, accuracy, and precision.

Analytical MethodFood MatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)Reference
HPLC-PDA Solid foods (banana, citrus)0.31–20.000.0090.02893.61–98.08< 1.33[2][3][4]
HPLC-PDA Liquid foods (banana, citrus)0.31–20.000.0170.05294.88–97.45< 0.33[2][3][4]
LC-MS/MS Liquid foods (banana)Not specified0.621.83Not specifiedNot specified[2]
HPLC-Fluorescence Citrus fruits (whole)0.05-20 ppmNot specifiedNot specified96Not specified[5][6]
HPLC-DAD Animal-derived foodsNot specified0.00089Not specifiedNot specifiedNot specified[7]
Micellar LC-Fluorescence Wastewater0.01-2 mg/L0.005-0.0080.01-0.0292.1-104.2< 13.9[8]
Pressurized Hot Water Extraction with HPLC Lemon homogenates10 ppm (fortification)Not specifiedNot specified80.9–100.5< 10[9]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HPLC-PDA: High-Performance Liquid Chromatography with Photodiode Array Detector; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; HPLC-Fluorescence: High-Performance Liquid Chromatography with Fluorescence Detection; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; Micellar LC-Fluorescence: Micellar Liquid Chromatography with Fluorescence Detection.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols offer a practical guide for the validation of analytical methods for thiabendazole.

1. HPLC-PDA Method for Solid and Liquid Food Matrices [2][4]

  • Sample Preparation (Solid Foods):

    • Homogenize 5 g of the solid food sample.

    • Add 20 mL of methanol and vortex for 1 minute.

    • Stir the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Preparation (Liquid Foods):

    • Take 5 mL of the liquid food sample.

    • Add 20 mL of methanol and vortex for 1 minute.

    • Follow steps 3-5 from the solid food preparation.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array Detector.

    • Column: C18 column (e.g., 4.6 × 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 305 nm.

  • Validation Parameters:

    • Linearity: Prepare matrix-matched calibration curves by spiking extracted blank samples with thiabendazole standard solutions at seven concentrations ranging from 0.31 to 20.00 µg/mL.[2]

    • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.[2]

    • Accuracy and Precision: Determined by analyzing spiked samples at three concentration levels (e.g., 2.5, 5, and 10 µg/mL) on the same day (intra-day) and on different days (inter-day).[2] Recovery is calculated to assess accuracy, and RSD is calculated for precision.[2]

2. Extraction using Pressurized Hot Water [9][10]

  • Extraction Conditions:

    • Place a 2 g aliquot of the homogenized food sample into an extraction cell.

    • Use pressurized hot water at 75°C as the extraction solvent.

    • Maintain an extraction pressure of 50 atm.

    • Allow for an equilibration time of 10-20 minutes.

    • Collect the aqueous extract.

  • Post-Extraction Cleanup (Liquid-Liquid Extraction):

    • Partition the aqueous extract with ethyl acetate to transfer thiabendazole to the organic phase.

    • Concentrate the ethyl acetate extract for analysis.

3. Solid-Phase Extraction (SPE) Cleanup [6][11]

  • For Acidified Water Samples:

    • Acidify 50 mL of the water sample with HCl.

    • Pass the sample through an Oasis HLB SPE column.

    • Elute the retained thiabendazole with methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • For Citrus Fruit Homogenates:

    • Extract thiabendazole from the homogenate with ethyl acetate.

    • Clean up the extract using a cation-exchange solid-phase extraction column.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the validation of an analytical method for thiabendazole and a simplified representation of the analytical process.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness precision->robustness validation_report Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: General workflow for analytical method validation.

thiabendazole_analysis_workflow sample_collection Sample Collection (e.g., Fruits, Vegetables) sample_prep Sample Preparation (Homogenization) sample_collection->sample_prep extraction Extraction (e.g., LLE, Pressurized Hot Water) sample_prep->extraction cleanup Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (e.g., HPLC, LC-MS/MS) cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing results Results data_processing->results

Caption: A typical workflow for thiabendazole analysis in food.

References

Safety Operating Guide

Safe Disposal of 1,3,4-Thiadiazole-2,5-dithiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,3,4-Thiadiazole-2,5-dithiol, a compound commonly used in various research and development applications.

This compound, also known as Bismuthiol I, is a chemical that requires careful handling due to its potential hazards.[1] Adherence to proper disposal protocols is essential to mitigate risks and ensure compliance with safety regulations. The primary method for neutralizing thiol-containing compounds involves oxidation, which converts them into less volatile and non-malodorous substances.[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][4][5] Always operate in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3]

Disposal of Unused and Contaminated Materials

Unused or surplus this compound must be treated as hazardous chemical waste.[6] The original container should be tightly sealed and placed in a designated hazardous waste collection area.[6] All disposable items that have come into contact with the chemical, such as gloves and paper towels, should be collected in a sealed plastic bag and disposed of as solid hazardous waste.[3]

Chemical Neutralization Protocol

For small quantities of this compound waste, chemical neutralization through oxidation is the recommended procedure. This process should be carried out with caution in a fume hood.[2][3]

Experimental Protocol for Neutralization:

  • Prepare the Oxidizing Solution: In a suitably sized three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place a 25% excess of commercial sodium hypochlorite solution (household bleach, typically 5.25%).[2][7]

  • Dissolve the Thiol: Since this compound is a solid, dissolve it in an appropriate non-oxidizable solvent, such as tetrahydrofuran (THF), before adding it to the bleach solution.[2][7] Be aware that using a flammable solvent like THF may alter the final disposal method of the neutralized mixture.[2][7]

  • Slow Addition: While stirring the bleach solution at room temperature, add the dissolved thiol dropwise.[2][7]

  • Monitor the Reaction: The oxidation of thiols can be exothermic. Monitor the temperature and cool the reaction mixture if necessary.[6]

  • Verification: After the addition is complete, allow the mixture to stir for a sufficient period. To ensure complete neutralization, cautiously check for the absence of the characteristic thiol odor.[3]

  • Final Disposal: The resulting neutralized solution should be disposed of as hazardous aqueous waste in accordance with local, regional, and national regulations.[2][6]

Quantitative Guidelines for Thiol Neutralization

The following table summarizes the general quantitative parameters for the chemical treatment of thiols using sodium hypochlorite.

Reagent/ParameterGuideline
Oxidizing AgentSodium Hypochlorite (Commercial Bleach, ~5.25%)[2][6]
Recommended Ratio500 mL of 5.25% sodium hypochlorite solution for 0.1 mol of thiol (provides a 25% excess)[2][7]
Reaction MonitoringThe reaction can be exothermic; cooling may be necessary[6]
Final DisposalThe resulting neutralized solution is disposed of as hazardous waste[2][6]

Note: Chemical waste generators must always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

G A Assess Waste Type (Unused Product, Contaminated Solids, Aqueous Waste) B Package and Label as Hazardous Waste A->B Unused Product or Contaminated Solids D Perform Chemical Neutralization in Fume Hood A->D Aqueous Waste or Small Quantities for Treatment C Segregate for Professional Disposal B->C F Dispose of According to Institutional Protocols C->F E Package and Label Neutralized Waste as Hazardous D->E E->F

Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3,4-Thiadiazole-2,5-dithiol

Author: BenchChem Technical Support Team. Date: December 2025

Operational Guide: Safe Handling of 1,3,4-Thiadiazole-2,5-dithiol

This document provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 1072-71-5), also known as 2,5-Dimercapto-1,3,4-thiadiazole or Bismuthiol I. Adherence to these procedures is critical to ensure personnel safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified as hazardous.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[1][2] The following table summarizes its classification under the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2 / 2AH318/H319: Causes serious eye damage/irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][4]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.[2][3]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.[3] Engineering controls, such as a chemical fume hood, are the primary means of exposure control, supplemented by the following equipment.

Body AreaRequired PPEStandard
Eyes/Face Tightly fitting safety goggles or chemical safety goggles.OSHA 29 CFR 1910.133 or EN166.[1][5]
Hands Chemical-resistant, impervious gloves (e.g., Nitrile).Inspect gloves prior to use.[3]
Skin/Body Laboratory coat and appropriate protective clothing to prevent skin exposure.Ensure all skin is covered.[1][3]
Respiratory Not required for normal use in a well-ventilated area.Use a NIOSH-approved N95 dust mask or full-face respirator if dust is generated or ventilation is inadequate.[2][3]

Experimental Protocols

Protocol 1: Safe Handling and Use

This protocol outlines the step-by-step procedure for safely handling this compound powder in a laboratory setting.

1. Preparation: 1.1. Ensure an emergency eyewash station and safety shower are accessible and functional.[1] 1.2. Prepare the work area by ensuring it is clean and uncluttered. 1.3. Perform all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[1] 1.4. Don all required PPE as specified in the table above.

2. Weighing and Transfer: 2.1. Use non-sparking tools for all transfers.[3] 2.2. Carefully weigh the required amount of the chemical on a tared weigh boat or paper. 2.3. Avoid creating dust during transfer.[1][3] If dust is generated, gently clean the area with a damp cloth or paper towel, which should then be treated as hazardous waste. 2.4. Close the primary container tightly immediately after use.[5]

3. Post-Handling: 3.1. Clean the work area thoroughly. 3.2. Decontaminate all non-disposable equipment that came into contact with the chemical. 3.3. Remove PPE in the correct order to avoid cross-contamination. 3.4. Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

prep 1. Preparation ppe Don Required PPE prep->ppe hood Work in Fume Hood ppe->hood weigh 2. Weigh & Transfer hood->weigh transfer Use Spark-Proof Tools Avoid Dust Generation weigh->transfer close Tightly Close Container transfer->close post 3. Post-Handling close->post clean Clean Work Area & Equipment post->clean decontam Remove PPE clean->decontam wash Wash Hands decontam->wash

Caption: Workflow for the safe handling of this compound.
Protocol 2: Waste Disposal

Chemical waste must be handled and disposed of in accordance with institutional and local regulations.

1. Waste Collection: 1.1. Do not dispose of this chemical down the drain. 1.2. Collect all solid waste, including contaminated consumables (e.g., weigh paper, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container. 1.3. The container must be made of a compatible material and kept tightly closed when not in use.

2. Storage: 2.1. Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents and strong acids.[1][5]

3. Disposal: 3.1. Arrange for pickup and disposal by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. 3.2. Ensure all required waste manifests and documentation are completed accurately.

collect 1. Waste Collection solid_waste Collect Solid Waste & Contaminated Items collect->solid_waste label_container Use Labeled, Sealed Hazardous Waste Container solid_waste->label_container storage 2. Storage label_container->storage store_safe Store in Designated Area Away from Incompatibles storage->store_safe disposal 3. Disposal store_safe->disposal contact_ehs Contact EH&S for Pickup disposal->contact_ehs

Caption: Procedural flow for the disposal of chemical waste.
Protocol 3: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

1. Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]
  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[3][4] Seek medical attention if irritation occurs or persists.
  • Inhalation: Move the affected person to fresh air.[3] If not breathing, give artificial respiration.[4] Seek medical attention.[4]
  • Ingestion: Rinse mouth with water.[3] Do not induce vomiting. Call a Poison Control Center or doctor immediately.[3]

2. Spill Response: 2.1. Evacuate non-essential personnel from the immediate area. 2.2. Ensure adequate ventilation. 2.3. Wearing full PPE (including respiratory protection if necessary), carefully sweep up the spilled solid material.[4][5] Avoid generating dust. 2.4. Place the swept material into a suitable, labeled container for disposal.[5] 2.5. Clean the spill area with a damp cloth and decontaminate. Place cleaning materials in the hazardous waste container.

start Emergency Event is_spill Spill or Exposure? start->is_spill spill_node Spill is_spill->spill_node Spill exposure_node Exposure is_spill->exposure_node Exposure spill_actions Evacuate Area Don Full PPE Sweep Up, Avoid Dust Collect for Disposal spill_node->spill_actions exposure_type Route of Exposure? exposure_node->exposure_type eye Eye exposure_type->eye Eye skin Skin exposure_type->skin Skin inhale Inhalation exposure_type->inhale Inhalation eye_action Rinse 15 min Seek Medical Attention eye->eye_action skin_action Wash with Soap & Water Remove Clothing skin->skin_action inhale_action Move to Fresh Air Seek Medical Attention inhale->inhale_action

Caption: Decision-making logic for emergency response procedures.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.